Estrane
Description
Propriétés
Numéro CAS |
24749-37-9 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1 |
Clé InChI |
GRXPVLPQNMUNNX-MHJRRCNVSA-N |
SMILES |
CC12CCCC1C3CCC4CCCCC4C3CC2 |
SMILES isomérique |
C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2 |
SMILES canonique |
CC12CCCC1C3CCC4CCCCC4C3CC2 |
Origine du produit |
United States |
Foundational & Exploratory
What are the fundamental properties of the estrane steroid nucleus?
An In-Depth Technical Guide to the Fundamental Properties of the Estrane Steroid Nucleus
Introduction
The this compound nucleus is the fundamental parent structure for the C18 class of steroids, which includes the essential female sex hormones known as estrogens.[1][2] With the chemical formula C₁₈H₃₀, this saturated tetracyclic hydrocarbon provides the foundational scaffold for a wide array of biologically active compounds, including natural estrogens like estradiol (B170435) and estrone (B1671321), as well as synthetic progestins such as norethindrone.[1][3][4] Also known as 19-norandrostane, the this compound structure is distinguished from other steroid classes by the absence of a methyl group at the C-10 position.[1][4] Its lipophilic nature and versatile four-ring framework make it a critical component in the development of pharmaceuticals for hormone replacement therapy, contraception, and the treatment of conditions like endometriosis.[1]
Chemical Structure and Stereochemistry
The core of the this compound nucleus is a gonane (B1236691) framework, composed of four fused cycloalkane rings: three six-membered cyclohexane (B81311) rings (designated A, B, and C) and one five-membered cyclopentane (B165970) ring (D).[1] This rigid structure is characterized by a specific stereochemistry that dictates its biological activity.
Key Structural Features:
-
Tetracyclic System: A fused four-ring system (cyclopenta[a]phenanthrene).
-
Carbon Skeleton: Comprises 18 carbon atoms.
-
19-Nor Structure: Lacks the C-19 methyl group typically found at the C-10 position in androstane (B1237026) and pregnane (B1235032) steroids.[1][4]
-
Stereoisomerism: The fusion of the A and B rings can result in two primary isomers, 5α-estrane and 5β-estrane, which differ in the orientation of the hydrogen atom at the C-5 position.[4]
-
5α-estrane: The hydrogen at C-5 is below the plane of the rings (trans configuration), resulting in a relatively flat, planar structure.[4]
-
5β-estrane: The hydrogen at C-5 is above the plane of the rings (cis configuration), leading to a bent or kinked structure.
-
The specific three-dimensional arrangement of the atoms and the resulting molecular shape are crucial for the molecule's ability to bind to specific receptor proteins.
Quantitative Data Summary
The fundamental physicochemical properties of the parent this compound molecule are summarized below. These properties form the basis for the behavior of its numerous derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀ | [1][4] |
| Molecular Weight | 246.43 g/mol | [3][4] |
| CAS Number | 24749-37-9 | [4][5] |
| LogP (Lipophilicity) | ~5.5 | [1] |
| Elemental Composition | C: 87.73%, H: 12.27% | [4] |
Biological Significance and Signaling Pathways
The this compound nucleus itself is not biologically active but serves as the structural core for estrogens, which are hormones that regulate a vast number of physiological processes, including reproduction, bone integrity, and cardiovascular health.[6] Estrogens mediate their effects through two primary signaling pathways.[6][7]
Nuclear-Initiated (Genomic) Signaling Pathway
This is considered the classical mechanism of estrogen action.[7][8] In this pathway, estrogen diffuses into the cell and binds to its nuclear receptors, Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ).[6][8] This binding induces a conformational change, causing the receptor to dimerize and translocate into the nucleus.[7][8] The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[7][9][10]
Membrane-Initiated (Non-Genomic) Signaling Pathway
Estrogens can also elicit rapid cellular responses that do not depend on gene transcription.[8] This is achieved through a subpopulation of estrogen receptors located at the plasma membrane (mER) or through a G-protein coupled estrogen receptor (GPER).[6] Binding of estrogen to these receptors rapidly activates intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which in turn can influence various cellular processes and ultimately affect downstream transcription factors.[6][9][11]
Experimental Protocols for Characterization
The elucidation of the structure and properties of the this compound nucleus and its derivatives relies on a combination of sophisticated analytical techniques.[12][13]
General Workflow for Steroid Characterization
A typical experimental approach involves isolation and purification followed by structural analysis using multiple spectroscopic methods.
X-ray Crystallography
Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal's electron clouds.[14] It is the definitive method for establishing the absolute stereochemistry and detailed molecular geometry, including bond lengths and angles.[12][14][15]
Detailed Methodology:
-
Crystallization: The purified steroid derivative is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.
-
Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam. A detector (like a CCD or pixel detector) records the positions and intensities of the diffracted X-ray reflections.[14]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. Initial phases are calculated (using direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined computationally to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), allowing chemists to determine the connectivity of atoms and infer stereochemical relationships.[13][15][16]
Detailed Methodology:
-
Sample Preparation: A small amount (typically 1-10 mg) of the purified steroid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent signals in the spectrum. A reference standard, tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition (¹H NMR): The sample is placed in a strong magnetic field. A standard single-pulse experiment is used, applying a radiofrequency pulse to excite the ¹H nuclei. The resulting Free Induction Decay (FID) signal is recorded. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.[17]
-
Data Acquisition (¹³C NMR): A proton-decoupled experiment is performed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay are required.[17]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.[17] Analysis of chemical shifts, integration (for ¹H), and coupling patterns provides the structural information.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions.[13] It provides the exact molecular weight of the compound and can offer structural clues based on its fragmentation patterns.[12][13] It is often coupled with a chromatographic technique (GC-MS or LC-MS) for analyzing complex mixtures.[12][18][19]
Detailed Methodology:
-
Sample Introduction and Separation (LC-MS/GC-MS): The sample is first injected into a liquid or gas chromatograph to separate the components of the mixture.
-
Ionization: As the analyte elutes from the chromatography column, it enters the mass spectrometer's ion source. Common ionization techniques for steroids include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.[13]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in a molecule.[13][16] Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, one can identify groups like hydroxyl (-OH), carbonyl (C=O), and C-H bonds.
Detailed Methodology:
-
Sample Preparation: The sample can be analyzed neat as a liquid or solid. For solids, Attenuated Total Reflectance (ATR) is a common, simple method. The solid is pressed against a crystal (e.g., diamond or zinc selenide).
-
Background Spectrum: A background scan of the empty instrument is recorded to subtract signals from atmospheric CO₂ and water vapor.[17]
-
Data Acquisition: An IR beam is passed through or reflected off the sample. The detector measures the amount of light that is transmitted or reflected as a function of frequency (wavenumber, cm⁻¹). Multiple scans are averaged to improve data quality.[17]
-
Data Processing and Interpretation: The final spectrum is plotted as percent transmittance or absorbance versus wavenumber. Specific absorption bands are then correlated with the presence of particular functional groups.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (24749-37-9) for sale [vulcanchem.com]
- 5. This compound | C18H30 | CID 5460658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 13. tutorchase.com [tutorchase.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 17. benchchem.com [benchchem.com]
- 18. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Anticancer Activity of Novel Estrane-Based Compounds
An in-depth analysis of recent exploratory studies reveals the significant therapeutic potential of novel estrane-based compounds, particularly in the fields of oncology and neuroprotection. These synthetic derivatives, built upon the foundational four-ring structure of this compound, are being engineered to modulate specific cellular pathways while minimizing off-target effects. Researchers are actively pursuing modifications at various positions of the steroid nucleus to enhance efficacy and selectivity, leading to promising candidates with potent anti-proliferative and neuroprotective activities.
This technical guide synthesizes the latest findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to support ongoing research and development in this area.
A primary focus of recent research has been the development of this compound-based compounds with potent cytotoxic effects against various cancer cell lines. By modifying the this compound skeleton, particularly through the fusion of heterocyclic rings, scientists have created derivatives that exhibit significant anti-proliferative activity, in some cases surpassing the efficacy of conventional chemotherapeutic agents like doxorubicin.[1]
These compounds have demonstrated effectiveness against hormone-dependent cancers, such as breast (MCF-7) and prostate (PC3) cancer, as well as other malignancies like liver cancer (HepG2).[1] The mechanism of action for many of these novel agents involves the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as those mediated by EGFR and VEGFR-2.[2]
Data Presentation: In Vitro and In Vivo Efficacy
The anti-proliferative effects of these compounds have been quantified through various in vitro and in vivo assays. The following tables summarize the cytotoxic and tumor-inhibiting activities of representative novel this compound derivatives.
Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| 10a | MCF-7 (Breast) | MTT | < Doxorubicin | [1] |
| 10b | PC3 (Prostate) | MTT | < Doxorubicin | [1] |
| 2c | HepG2 (Liver) | MTT | < Doxorubicin | [1] |
| 14 | MCF-7 (Breast) | MTT | < Doxorubicin | [1] |
| 5a | MCF-7 (Breast) | Not Specified | 18.38 ± 0.13 | [2] |
| 7b | MCF-7 (Breast) | Not Specified | 46.17 ± 0.93 | [2] |
| 17 | MCF-7 (Breast) | SRB | 2.5 | [3] |
| Doxorubicin (Ref.) | MCF-7 (Breast) | SRB | 4.5 | [3] |
| 21a | Various | Not Specified | > Abiraterone & 2-methoxyestradiol (B1684026) | [4] |
| 21c | Sk-Ov-3 (Ovarian) | Not Specified | Induces Apoptosis | [4][5] |
| 12 | Gynecological | MTT | < 3.5 |[6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Doxorubicin, Abiraterone, and 2-methoxyestradiol are reference chemotherapy drugs.
Table 2: In Vivo Antitumor Activity of this compound Derivatives
| Compound | Model | Dosage | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| 5a | Breast Cancer Mouse Xenograft | Not Specified | 91.1% (after 10 days) | [2] |
| 17d | Human Cervical Cancer Zebrafish Xenograft | Not Specified | Significant Inhibition |[4][5] |
Neuroprotective Effects of this compound-Based Compounds
Beyond oncology, this compound derivatives are being investigated for their neuroprotective properties. Estrogens are known to play a crucial role in neuronal health, and synthetic analogs are being developed to harness these benefits for treating conditions like traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[7][8][9]
Studies have shown that certain this compound compounds can protect neurons from damage by activating protective signaling pathways, reducing apoptosis, and exhibiting antioxidant effects.[8][9][10] Notably, some non-feminizing this compound analogs have demonstrated potent neuroprotection independent of estrogen receptor (ER) binding, suggesting a mechanism based on direct antioxidant activity, which could be advantageous for chronic therapeutic use.[10]
Data Presentation: Neuroprotective Activity
The neuroprotective efficacy of this compound compounds is evaluated through various in vitro and in vivo models that measure neuronal survival and the activation of protective biochemical pathways.
Table 3: Neuroprotective Activity of this compound Derivatives
| Compound | Model | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Estrone (B1671321) | Rat TBI Model | Decreased cell death, decreased β-amyloid | ↑ p-ERK1/2, ↑ p-CREB, ↑ BDNF | [9] |
| ZYC-26 | In Vitro (HT-22 cells) | Protection from glutamate (B1630785) toxicity | Antioxidant, ER-independent | [10] |
| ZYC-26 | In Vivo (MCAO) | Prevention of brain damage | Antioxidant, ER-independent | [10] |
| Estriol | Phase 2 Clinical Trial (MS) | Decreased MS relapse | Anti-inflammatory, Neuroprotective |[7] |
TBI: Traumatic Brain Injury; MCAO: Middle Cerebral Artery Occlusion; MS: Multiple Sclerosis; p-ERK1/2: Phosphorylated Extracellular signal-Regulated Kinase; p-CREB: Phosphorylated cAMP-Responsive Element-Binding protein; BDNF: Brain-Derived Neurotrophic Factor.
Signaling Pathways
The biological effects of many this compound-based compounds are mediated through the estrogen receptor (ER) signaling pathway. This pathway is complex, involving both genomic and non-genomic actions.[11] In the classical genomic pathway, the estrogen-ER complex binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[12][13] Non-genomic pathways are initiated at the cell membrane and involve the rapid activation of kinase cascades like PI3K/AKT and MAPK/ERK.[14][15] Understanding these pathways is critical for designing compounds with specific biological activities.
Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.
Experimental Protocols
The evaluation of novel this compound-based compounds relies on a suite of standardized and specialized experimental protocols. The following provides a detailed methodology for key assays cited in the literature.
Protocol 1: In Vitro Cytotoxicity using MTT Assay[1]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3, HepG2) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel this compound-based compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 180 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting to a dose-response curve.
Protocol 2: In Vivo Anti-Breast Cancer Mouse Xenograft Model[2]
-
Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of female immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compounds (e.g., via intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
Protocol 3: Western Blot Analysis for Neuroprotective Pathways[9]
-
Protein Extraction: Homogenize cortical tissue samples from control and treated animals (e.g., from a TBI model) in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Lowry assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 100 µg) onto a sodium dodecyl sulfate-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 3% bovine serum albumin) for 3 hours. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, phospho-CREB, BDNF, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensity and normalize the target protein levels to the loading control.
Experimental Workflow
The discovery and development pipeline for novel this compound-based compounds follows a logical progression from initial design and synthesis to preclinical in vivo evaluation. This workflow ensures a systematic assessment of a compound's therapeutic potential.
References
- 1. Synthesis and cytotoxic evaluation of novel hybrid this compound heterocycles as chemotherapeutic anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Modeling of Novel Estrogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of estrone selenocyanate Compounds, anti-tumor activity evaluation and Structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Outlook on the neuroprotective effect of estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of estrogens: potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrone Is Neuroprotective in Rats after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of an estratriene analog are estrogen receptor independent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
The Estrane Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The estrane scaffold, a fundamental tetracyclic C18 steroid structure, has emerged as a privileged core in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique three-dimensional architecture and amenability to chemical modification have allowed for the development of compounds that modulate a variety of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the pivotal role of the this compound scaffold in drug discovery, with a focus on its applications in oncology, neuroprotection, and anti-inflammatory therapies. We delve into the critical structure-activity relationships, detail key experimental protocols for synthesis and evaluation, and present quantitative pharmacological data to inform future drug design and development endeavors.
The this compound Scaffold: A Versatile Pharmacophore
The this compound nucleus, composed of three six-membered rings and one five-membered ring, provides a rigid and well-defined framework that can be strategically functionalized to interact with specific biological targets. The inherent stereochemistry of the scaffold allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein pockets.
Applications in Oncology: Targeting Hormone-Dependent Cancers
The this compound scaffold is most prominently recognized for its role in the development of drugs targeting hormone-dependent cancers, particularly breast cancer. By mimicking the endogenous estrogen, 17β-estradiol, synthetic this compound derivatives can modulate the activity of estrogen receptors (ERα and ERβ), which are key drivers of tumor proliferation in a significant portion of breast cancers.
Quantitative Anticancer Activity of this compound Derivatives
The antiproliferative activity of various this compound derivatives has been extensively evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are tables summarizing the IC50 values for representative this compound-based anticancer agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 3 | KLE (endometrial) | 32.6 | [1] |
| This compound Derivative 4_2Cl | Ishikawa (endometrial) | 17.9 | [1] |
| This compound Derivative 4_2Cl | COV362 (ovarian) | 3.6 | [1] |
| Fulvestrant | MCF-7 (breast) | - | |
| 2-Methoxyestradiol (B1684026) | MDA-MB-231 (breast) | - | |
| Compound 16 (pyridin-2-yl this compound) | MCF-7 (breast) | 4.63 | [2] |
| Compound 8 (pyridin-2-yl this compound) | MCF-7 (breast) | 15.88 | [2] |
| Compound 12 (pyridin-2-yl this compound) | MCF-7 (breast) | 17.68 | [2] |
| Compound 9 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 0.96 | [2] |
| Compound 13 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 3.08 | [2] |
| Compound 5 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 8.23 | [2] |
| Compound 8 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 11.52 | [2] |
| Compound 6 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 13.51 | [2] |
| Compound 11 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 19.15 | [2] |
| Compound 17 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 26.29 | [2] |
| Compound 8 (pyridin-2-yl this compound) | PC-3 (prostate) | 4.69 | [2] |
| Compound 5 (pyridin-2-yl this compound) | PC-3 (prostate) | 4.73 | [2] |
| Compound 4 (pyridin-2-yl this compound) | PC-3 (prostate) | 4.84 | [2] |
| Compound 6 (pyridin-2-yl this compound) | PC-3 (prostate) | 8.44 | [2] |
| Compound 11 (pyridin-2-yl this compound) | PC-3 (prostate) | 11.09 | [2] |
| Compound 15 (pyridin-2-yl this compound) | HeLa (cervical) | 8.71 | [2] |
| Compound 16 (pyridin-2-yl this compound) | HeLa (cervical) | 10.32 | [2] |
| Compound 5 (pyridin-2-yl this compound) | HeLa (cervical) | 10.71 | [2] |
| Compound 10 (pyridin-2-yl this compound) | HeLa (cervical) | 15.64 | [2] |
| Compound 13 (pyridin-2-yl this compound) | HeLa (cervical) | 15.99 | [2] |
| Compound 6 (pyridin-2-yl this compound) | HeLa (cervical) | 27.41 | [2] |
Estrogen Receptor Binding Affinity
The therapeutic efficacy of many this compound derivatives is directly related to their binding affinity for estrogen receptors. The relative binding affinity (RBA) is determined through competitive binding assays, where the test compound's ability to displace radiolabeled estradiol (B170435) from the receptor is measured.
| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |
| 17β-Estradiol | 100 | 100 | [3] |
| Tamoxifen | 0.144 | 0.073 | [3] |
| Raloxifene | 1382 | 507 | [3] |
| ICI 182,780 (Fulvestrant) | 17.73 | 0.124 | [3] |
| MPP | 0.305 | 0.498 | [3] |
| PHTPP | 0.003 | 0.001 | [3] |
| G-1 | 0.007 | 0.003 | [3] |
| PPT | 42052 | 23016 | [3] |
| Genistein | - | - | [3] |
| Daidzein | - | - | [3] |
| Kaempferol | - | - | [3] |
| DPN | - | - | [3] |
Neuroprotective Properties of this compound Derivatives
Beyond their anticancer effects, this compound-based compounds have demonstrated significant neuroprotective potential. Estrogens are known to exert protective effects in the central nervous system, and synthetic derivatives are being explored for the treatment of neurodegenerative diseases and ischemic brain injury.[4][5][6]
Quantitative Neuroprotective Activity
The neuroprotective efficacy of this compound analogs is often assessed by their ability to protect neuronal cells from various insults, such as glutamate-induced excitotoxicity or oxidative stress. The half-maximal effective concentration (EC50) quantifies the concentration at which a compound elicits half of its maximal protective effect.
| Compound | Assay | EC50 (µM) | Reference |
| ZYC-3 | Glutamate-induced toxicity in HT-22 cells | 10-fold more potent than 17β-Estradiol | [7] |
| ZYC-26 | Glutamate or iodoacetic acid (IAA) toxicity in HT-22 cells | More potent than estrone | [1] |
Anti-Inflammatory Role of the this compound Scaffold
The immunomodulatory properties of estrogens are complex, with evidence supporting both pro- and anti-inflammatory roles depending on the context.[8] This has spurred interest in developing this compound-based selective estrogen receptor modulators (SERMs) that can harness the anti-inflammatory effects while minimizing unwanted side effects.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be evaluated by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells like macrophages.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| ent-Estrane 24 | A549 | TNF-α release | 35 (nM) | [8] |
| ent-Estrane 33 | A549 | TNF-α release | - | [8] |
| ent-Estrane 39 | A549 | TNF-α release | - | [8] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in medicinal chemistry research. This section provides detailed protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of 2-Methoxyestradiol:
A practical synthesis of 2-methoxyestradiol (2-ME2) can be achieved in seven steps with a key regioselective introduction of an acetyl group at the C-2 position of estradiol.[9] This is accomplished through a zirconium tetrachloride-mediated Fries rearrangement of estradiol diacetate, leading to an overall yield of approximately 49%.[9]
Synthesis of Fulvestrant:
The synthesis of Fulvestrant is a multi-stage process that results in a mixture of two diastereoisomers.[10] A common route involves a four-step synthesis from 6-dehydronandrolone (B1316645) acetate, with a key step being a catalyst-controlled, room-temperature, diastereoselective 1,6-addition of a zirconocene (B1252598) derived from 9-bromonon-1-ene, yielding the final product in approximately 35% overall yield.[1]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13] The absorbance is directly proportional to the number of viable cells.
Estrogen Receptor Binding: Competitive Binding Assay
This assay determines the binding affinity of a compound to the estrogen receptor.
-
Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats.[9]
-
Assay Setup: In assay tubes, combine the uterine cytosol, a constant concentration of radiolabeled estradiol (e.g., [³H]-E2), and increasing concentrations of the unlabeled test compound.[9]
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, from which the relative binding affinity (RBA) can be calculated.[9]
In Vitro Neuroprotective Activity Assay
This protocol outlines a general method for assessing the neuroprotective effects of this compound derivatives against an induced insult.
-
Cell Culture: Culture neuronal cells (e.g., HT-22 hippocampal neurons) in a suitable format (e.g., 96-well plate).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or β-amyloid).[14]
-
Compound Treatment: Co-treat the cells with various concentrations of the this compound derivative.
-
Assessment of Cell Viability: After an appropriate incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.[14]
-
Data Analysis: Determine the concentration-dependent protective effect of the compound and calculate the EC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[10]
-
Cell Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of the test compound.[10]
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[10]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated and untreated stimulated cells.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential therapeutic effects and side effects.
Estrogen Receptor Signaling Pathway
This compound-based compounds that target estrogen receptors can modulate both genomic and non-genomic signaling pathways.
Caption: General Estrogen Receptor Signaling Pathways.
Experimental Workflow for Anticancer Drug Screening
A typical workflow for screening this compound derivatives for anticancer activity involves a series of in vitro assays to assess cytotoxicity, mechanism of action, and receptor binding.
Caption: Workflow for Anticancer Screening of this compound Derivatives.
Conclusion
The this compound scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. Its structural rigidity and synthetic tractability have enabled medicinal chemists to develop a wide range of compounds with potent and selective activities against various diseases. The extensive research into this compound-based anticancer agents has yielded life-saving drugs, and the growing understanding of their neuroprotective and anti-inflammatory properties opens up exciting new avenues for therapeutic intervention. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the this compound scaffold in the quest for new and improved medicines.
References
- 1. Neuroprotective effects of an estratriene analog are estrogen receptor independent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. graphviz.org [graphviz.org]
- 4. Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-Silico Screening and Molecular Dynamics Simulation of Drug Bank Experimental Compounds against SARS-CoV-2 [mdpi.com]
- 7. Screening of different drug design tools to predict the mode of action of steroidal derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Merging Natural Product Structures with Pharmaceutical Leads: Unnatural Enantiomers of Estranes as Glucocorticoid Receptor Modulators that Suppress TNF-α and IL-6 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. benchchem.com [benchchem.com]
- 12. Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of this compound-Based Inhibitors/Activators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationships of Estrane Derivatives: A Technical Guide
Introduction
The estrane skeleton, the foundational structure of estrogens, has long been a focal point in medicinal chemistry. While endogenous estrogens like estradiol (B170435) are crucial for normal physiological processes, their signaling pathways are often hijacked in hormone-dependent cancers, most notably in a majority of breast cancers.[1][2] This has driven the development of synthetic this compound derivatives designed to modulate estrogen receptor (ER) activity or to possess cytotoxic properties independent of hormonal action. Directed chemical modifications of the this compound core can lead to a reduction or complete loss of estrogenic activity, paving the way for potent anticancer agents without hormonal side effects.[3]
Structure-activity relationship (SAR) studies are paramount in this field, providing a systematic understanding of how specific chemical modifications to the this compound scaffold influence biological activity. By correlating structural features with pharmacological outcomes, researchers can rationally design more potent, selective, and safer therapeutic agents. This guide delves into the core principles of this compound SAR, focusing on key structural modifications that impact anticancer activity, details the experimental protocols used for their evaluation, and presents the quantitative data that underpins our current understanding.
The Estrogen Receptor and Signaling Pathways
The biological effects of most this compound derivatives are mediated through estrogen receptors, primarily ERα and ERβ. These receptors function as ligand-activated transcription factors.[1] In hormone-dependent breast cancers, which account for approximately 70% of cases, estrogen signaling via ERα is a primary driver of tumor cell growth and progression.[4][5] Consequently, ERα is a pivotal therapeutic target.[4]
Estrogen signaling can be broadly categorized into two pathways:
-
Genomic Pathway: The classical pathway involves estrogen binding to nuclear ERs. This complex then dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, regulating their transcription. This process influences cell proliferation, differentiation, and survival.[6]
-
Non-Genomic Pathway: This rapid signaling cascade is initiated by estrogen binding to membrane-associated ERs (mbER) or the G protein-coupled estrogen receptor (GPER).[4] This activation triggers downstream kinase pathways, including the MAPK (Ras-Raf-MEK-MAPK) and PI3K/AKT/mTOR pathways, which are also critical for cellular growth and survival and are often hyperactivated in cancer.[6]
// Non-Genomic Pathway Estrogen -> mbER [label="Binds"]; mbER -> Src [label="Activates"]; Src -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Transcription [label="Promotes\nCell Growth &\nSurvival", style=dashed];
mbER -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> MAPK; MAPK -> Transcription [label="Promotes\nCell Proliferation", style=dashed];
// Genomic Pathway Estrogen -> nER [lhead=cluster_cytoplasm, label="Diffuses & Binds"]; nER -> nER_dimer [label="Dimerization"]; nER_dimer -> ERE [lhead=cluster_nucleus, label="Translocates &\nBinds"]; ERE -> Transcription [label="Regulates"];
// Pathway Labels label_nongenomic [label="Non-Genomic Pathway", shape=plaintext, fontcolor="#4285F4"]; label_genomic [label="Genomic Pathway", shape=plaintext, fontcolor="#EA4335"]; edge [style=invis, arrowhead=none]; mbER -> label_nongenomic [minlen=2]; nER -> label_genomic [minlen=2]; } end_dot Caption: Overview of Estrogen Receptor Signaling Pathways.
Structure-Activity Relationships of this compound Derivatives
Modifications at various positions of the this compound nucleus profoundly influence the biological activity, transforming the molecule from an estrogen agonist to an antagonist or a potent cytotoxic agent.
A-Ring Modifications (Positions C2, C3, C4)
The phenolic A-ring is a critical site for modification.
-
C2 Position: Introduction of substituents at the C2 position can significantly enhance antiproliferative activity. 2-substituted estradiol-3-O-sulfamates, for instance, display potent activity against a wide range of tumor cells.[7][8] Specifically, 2-methoxy and 2-ethyl substitutions on estradiol bis-sulfamates result in compounds with potent antiproliferative effects, with mean graph midpoint values in the nanomolar range in the NCI 60-cell-line panel.[8] The synthesis of these derivatives can be achieved using directed ortho-lithiation.[7]
-
C3 Position: Modifications at the C3 hydroxyl group are common. Ether linkages, such as adding a m-carbamoylphenyloxy group, have been explored to create inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in estradiol synthesis.[9][10] However, in some cases, these modifications can reduce inhibitory activity compared to the parent compound.[9][10] Attaching N-benzyltriazolylmethoxy moieties to C3 has been shown to produce compounds more potent than their 3-hydroxy counterparts.[11]
-
C4 Position: Halogenation at the C4 position, particularly creating a 4-bromo derivative of 3-N-benzyltriazolylmethyl-13α-estrone, can result in substantial and selective cell growth-inhibitory activity, with IC50 values in the submicromolar range against specific cell lines like A2780.[3]
C-Ring Modifications (Position C13)
The stereochemistry of the angular methyl group at C13 is crucial. Inversion of the natural β-configuration to the α-configuration (13α-estrone) leads to a conformational change that prevents effective binding to nuclear estrogen receptors, thereby eliminating estrogenic activity.[3][12] This makes the 13α-estrane core an excellent scaffold for developing anticancer agents that are devoid of hormonal side effects.[3][11]
D-Ring Modifications (Positions C16, C17)
The D-ring is a hotspot for modifications aimed at enhancing anticancer potency.
-
C16 Position: The introduction of arylidine groups at C16, which can then be used to form pyrazoline rings, has yielded potent cytotoxic agents against breast cancer cells (MCF-7).[13]
-
C17 Position: This is one of the most extensively studied positions.
-
Sulfamoylation: Adding a sulfamate (B1201201) group at C17 (and C3) to create bis-sulfamates (E2bisMATEs) produces potent, multitargeted antitumor agents that inhibit steroid sulfatase (STS) and exhibit strong antiproliferative activity.[8][14]
-
Acyl and Linker Modifications: Studies on C17-substituted estratriene-3-O-sulfamates confirm that a hydrogen-bond acceptor is essential for high activity. 17β-acyl substitution, in particular, has yielded some of the most potent compounds identified in certain non-sulfamoylated series.[15]
-
Alkynyl Groups: The addition of an alkynylamide side chain at the 17α position can induce antiestrogenic activity without inherent estrogenicity.[16]
-
Alkyl/Benzyl (B1604629) Groups: Introducing a hydrophobic substituent like an alkyl or a substituted benzyl group at the 17α position leads to powerful inhibition of steroid sulfatase.[17]
-
Quantitative SAR Data
The antiproliferative activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound Class | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 13α-Estrone Derivatives | 3-(N-benzyltriazolylmethoxy) | A2780 (Ovarian) | Submicromolar | [11] |
| 3-(N-benzyltriazolylmethoxy)-4-bromo | A2780 (Ovarian) | Submicromolar | [3] | |
| D-Secoestrone Dimers | Heterodimer 12 | A2780 (Ovarian) | 0.83 | [12] |
| Heterodimer 12 | MCF-7 (Breast) | 1.12 | [12] | |
| Heterodimer 12 | T47D (Breast) | 0.65 | [12] | |
| Heterodimer 12 | MDA-MB-231 (Breast) | 1.45 | [12] | |
| Pyrazolinyl-Estrone | Compound 4f (Thienyl Derivative) | MCF-7 (Breast) | 1.12 | [13] |
| 3-Substituted Estrone (B1671321) | Compound 5 (m-carbamoylphenyl ether) | T-47D (Breast) | 0.31 | [9][10] |
| Hybrid this compound | Compound 10a | MCF-7 (Breast) | 0.009 | [18] |
| Compound 10b | MCF-7 (Breast) | 0.012 | [18] |
Note: The table presents a selection of data from the cited literature to illustrate SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of this compound derivatives involves a combination of chemical synthesis, in vitro cellular assays, and in vivo animal models.
Chemical Synthesis
The synthesis of novel this compound derivatives is a multistep process often starting from commercially available estrone or estradiol. Key reactions include:
-
Microwave-Assisted Synthesis: Used for reactions like the synthesis of diaryl ethers to create 3-substituted derivatives.[9][10]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is frequently used to link different steroidal moieties or to attach side chains, such as N-benzyltriazoles.[11]
-
Functional Group Interconversion: Standard organic chemistry techniques are used to introduce substituents like acetyl groups (Friedel-Crafts acetylation), halogens, and phosphonates, or to modify existing functional groups (e.g., reduction of ketones, protection/deprotection of hydroxyls).[3][19]
In Vitro Cytotoxicity Assays
These assays are fundamental for the initial screening of compounds to determine their antiproliferative effects.[20][21]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[22]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A2780) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[22]
-
Compound Treatment: The this compound derivatives, dissolved in a solvent like DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).[9] The plates are typically incubated for 48-72 hours.[12][22]
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT is added to each well. The plates are incubated for a few more hours. Live cells with active mitochondrial succinate (B1194679) dehydrogenase enzymes will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[21]
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control wells, and IC50 values are determined from dose-response curves.[21]
In Vivo Animal Models
Promising compounds identified from in vitro screening are often advanced to in vivo testing to evaluate their efficacy and safety in a living organism. Xenograft models in immunocompromised mice are the most common approach.[23]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically (into the relevant organ, e.g., mammary fat pad for breast cancer) in mice.[24][25]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into mice. PDX models are considered more clinically relevant as they better maintain the characteristics of the original tumor.[25][26][[“]]
Protocol for a PDX Breast Cancer Model
-
Tumor Acquisition: A fresh tumor sample is obtained from a patient's surgery with informed consent.
-
Implantation: The tumor tissue is fragmented and surgically implanted into the mammary fat pad of highly immunocompromised female mice (e.g., NSG mice).
-
Tumor Growth: The tumors are allowed to grow. Tumor volume is monitored regularly using calipers.
-
Passaging: Once the tumor reaches a certain size, it is excised and passaged into new cohorts of mice for expansion.
-
Drug Efficacy Study: Once tumors are established in a cohort, the mice are randomized into treatment and control groups. The test compound (this compound derivative) is administered (e.g., orally, intraperitoneally), and tumor growth is compared to the vehicle-treated control group.[13]
Conclusion
The this compound scaffold remains a remarkably versatile template for the design of novel anticancer agents. SAR studies have illuminated several key principles for enhancing potency and mitigating unwanted estrogenic effects. Modifications on the A-ring (C2, C4), inversion of stereochemistry at C13, and diverse substitutions at C17 are all viable strategies for generating potent antiproliferative compounds. The development of multitargeted agents, such as the estradiol bis-sulfamates that inhibit STS and cell proliferation, represents a particularly promising direction.[8] Future research will likely focus on further refining these structures to improve their pharmacological profiles, exploring novel mechanisms of action, and leveraging advanced drug delivery systems to enhance their therapeutic index. The continued integration of chemical synthesis, robust in vitro screening, and clinically relevant in vivo models will be essential for translating these promising derivatives into next-generation cancer therapies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of anticancer activities of 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]
- 5. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-substituted estradiol bis-sulfamates, multitargeted antitumor agents: synthesis, in vitro SAR, protein crystallography, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 13α-estrone derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Synthesized Pyrazolinyl-estran-17-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of C-17-substituted estratriene-3-O-sulfamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of 17alpha-derivatives of estradiol as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 21. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijprajournal.com [ijprajournal.com]
- 23. dovepress.com [dovepress.com]
- 24. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Patient-Derived Xenograft Models of Breast Cancer and Their Application | Semantic Scholar [semanticscholar.org]
- 27. consensus.app [consensus.app]
A Technical Guide to the Biological Role and Significance of the Core Estrane Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The estrane scaffold, a 18-carbon tetracyclic steroid structure, is the foundation for estrogens, a class of hormones critical to a vast array of physiological processes. Primarily synthesized from cholesterol, estrogens, with 17β-estradiol being the most potent, exert their effects through complex signaling networks initiated by binding to estrogen receptors (ERα and ERβ). These receptors function as ligand-activated transcription factors, modulating gene expression through both direct DNA binding at estrogen response elements (genomic pathway) and rapid, non-transcriptional signaling cascades (non-genomic pathway). The physiological reach of this compound-based hormones is extensive, encompassing reproductive health, bone metabolism, cardiovascular function, and neuroprotection.[1][2][3] Consequently, dysregulation of estrogen signaling is a key factor in the pathophysiology of numerous diseases, including hormone-receptor-positive breast cancer, osteoporosis, and endometriosis. This understanding has propelled the development of therapeutics that target the estrogen pathway, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), which are cornerstones in oncology and women's health.[4][5] This guide provides a detailed examination of the this compound core's biological significance, from biosynthesis and molecular mechanisms of action to its role in health and disease, therapeutic intervention, and the experimental protocols used for its study.
Introduction to the this compound Structure
The core this compound structure is a saturated tetracyclic hydrocarbon with a steroidal skeleton. It consists of 18 carbon atoms arranged in four fused rings: three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). The defining characteristic of estrogens, the primary class of hormones built upon this scaffold, is an aromatized A ring. This aromatization is the final and critical step in their biosynthesis. The most biologically potent endogenous estrogen is 17β-estradiol (E2), followed by estrone (B1671321) (E1) and estriol (B74026) (E3).[6] The specific stereochemistry and substitutions on this rigid this compound framework dictate the binding affinity and functional activity at the estrogen receptors, forming the basis for their diverse biological effects.
Biosynthesis of Endogenous Estrogens
The synthesis of estrogens is a multi-step enzymatic process that begins with cholesterol.[7][8][9] In premenopausal women, the ovaries are the primary site of production, while in postmenopausal women and men, peripheral tissues like adipose tissue, muscle, and skin become the main sources.[5][6][10]
The pathway proceeds as follows:
-
Cholesterol to Pregnenolone (B344588): Cholesterol is converted to pregnenolone by the P450 side-chain cleavage enzyme (P450scc).[6]
-
Pregnenolone to Androgens: Pregnenolone is then converted through a series of enzymatic reactions to androgens, primarily androstenedione (B190577) and testosterone (B1683101).[6][11]
-
Aromatization to Estrogens: The final, rate-limiting step is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1).[12][13] Aromatase converts androstenedione to estrone (E1) and testosterone to estradiol (B170435) (E2).[12][13] This irreversible reaction involves three successive hydroxylations of the androgen A-ring, leading to its aromatization.[12]
This final step is a critical control point and a major target for therapeutic intervention in estrogen-dependent diseases.[5]
Mechanism of Action: Estrogen Receptors and Signaling
Estrogens exert their effects by binding to two primary types of estrogen receptors: ERα and ERβ, which are members of the nuclear receptor superfamily.[1] These receptors are encoded by two different genes (ESR1 and ESR2, respectively) and have distinct tissue distributions and transcriptional activities. Estrogen signaling is broadly categorized into genomic and non-genomic pathways.[14][15]
Genomic Signaling Pathway
The classical, or genomic, pathway involves the modulation of gene expression and is responsible for the long-term effects of estrogens.[16]
-
Ligand Binding: Estradiol, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located primarily in the nucleus.[14][16]
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins. The activated receptors then form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[16]
-
DNA Binding: The receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[16][17][18]
-
Transcriptional Regulation: The DNA-bound ER dimer recruits a complex of co-activator or co-repressor proteins. This complex modulates the transcriptional machinery, leading to the up- or down-regulation of gene expression.[1][19]
ERs can also regulate genes that lack a classic ERE by "tethering" to other DNA-bound transcription factors, such as AP-1, Sp1, and NF-κB, thereby indirectly influencing gene transcription.[18][20][21]
Non-Genomic Signaling Pathway
Non-genomic actions of estrogen are characterized by rapid cellular responses that do not require gene transcription.[14][15] These effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[15][16]
-
Membrane ERs (mERs): Binding of estrogen to mERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways.[16][20]
-
G-protein Coupled Estrogen Receptor (GPER): GPER, located in the endoplasmic reticulum and plasma membrane, also mediates rapid estrogen signaling, leading to calcium mobilization and activation of various protein kinases.[14][22]
These rapid pathways can influence cell proliferation, migration, and survival, and can also cross-talk with the genomic pathway by phosphorylating and activating transcription factors.[16][20]
Physiological Roles and Significance
The this compound-based estrogens are pleiotropic hormones with profound effects on numerous physiological systems.
| System | Key Physiological Roles of Estrogen |
| Reproductive (Female) | Drives development of secondary sexual characteristics (breasts, hips).[2] Regulates the menstrual cycle, promotes ovulation, and prepares the uterine lining for implantation.[2][23] Maintains the health of the vagina, uterus, and mammary glands.[2] |
| Skeletal | Crucial for bone health. Promotes the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells).[24] Maintains bone mineral density and protects against osteoporosis.[25][26][27] |
| Cardiovascular | Exerts protective effects by improving cholesterol profiles, promoting vasodilation, and having anti-inflammatory effects on blood vessels.[3][28] |
| Central Nervous System | Plays a significant neuroprotective role.[3] Influences mood, cognitive function, and libido. Modulates neurotransmitter systems like serotonin (B10506) and dopamine.[3] |
| Integumentary | Maintains skin thickness, collagen content, and hydration. |
Role in Disease Pathophysiology
Dysregulation of estrogen levels or receptor signaling is a key driver in several major diseases.
-
Breast Cancer: Approximately two-thirds of breast cancers are ER-positive, meaning their growth is fueled by estrogen.[4] Estrogen binds to ERα in tumor cells, stimulating proliferation and survival genes. This dependency is the rationale for anti-estrogen therapies.[27]
-
Osteoporosis: The sharp decline in estrogen levels after menopause is a primary cause of osteoporosis in women.[26][29] The lack of estrogen leads to increased bone resorption by osteoclasts, resulting in a loss of bone mass and an increased risk of fractures.[24][26]
-
Endometrial Cancer: Unopposed estrogenic stimulation of the endometrium (the lining of the uterus) can lead to hyperplasia and, eventually, cancer.
-
Endometriosis: This condition, where endometrial-like tissue grows outside the uterus, is an estrogen-dependent inflammatory disease.
Therapeutic Applications and Drug Development
The central role of the this compound structure in physiology and disease has made its pathway a fertile ground for drug development.
Aromatase Inhibitors (AIs)
AIs block the final step of estrogen synthesis by inhibiting the aromatase enzyme.[5][12][30] This leads to a profound reduction in circulating estrogen levels, making them highly effective in treating ER-positive breast cancer in postmenopausal women.[12][30]
-
Type I (Steroidal, Irreversible): e.g., Exemestane. These are androgen analogues that bind irreversibly to the enzyme.[5][10]
-
Type II (Non-steroidal, Reversible): e.g., Anastrozole, Letrozole (B1683767). These agents bind reversibly to the heme group of the enzyme's cytochrome P450 subunit.[5][10][31][32]
Selective Estrogen Receptor Modulators (SERMs)
SERMs are compounds that exhibit tissue-selective agonist or antagonist activity at estrogen receptors.[1] This dual activity allows them to block estrogen's effects in some tissues (like the breast) while mimicking its beneficial effects in others (like bone).[1][33]
-
Tamoxifen: Acts as an antagonist in the breast but an agonist in the bone and endometrium.[1][34] It is widely used for ER-positive breast cancer treatment.
-
Raloxifene: Acts as an antagonist in the breast and endometrium but an agonist in bone.[1][34] It is used to prevent and treat osteoporosis and to reduce the risk of invasive breast cancer.[24][33]
The tissue-specific action of SERMs is determined by the conformation they induce in the ER upon binding, which in turn affects the recruitment of tissue-specific co-activators and co-repressors.[1]
Quantitative Data Presentation
The following table summarizes key quantitative data for representative ligands of the estrogen receptor.
| Compound | Type | Receptor | Binding Affinity (IC50 / Ki, nM) | Reference |
| 17β-Estradiol (E2) | Endogenous Agonist | ERα | ~0.05 - 0.1 (Kd) | [35] |
| ERα | 2.82 (IC50), 0.65 (Ki) | [36][37] | ||
| Estrone (E1) | Endogenous Agonist | ERα | ~1-5 | [36] |
| Estriol (E3) | Endogenous Agonist | ERα | ~1-10 | [36] |
| Tamoxifen | SERM | ERα | ~2-10 | [36] |
| Letrozole | Aromatase Inhibitor | - | >98% inhibition of aromatase | [32][38] |
| Anastrozole | Aromatase Inhibitor | - | ~97% inhibition of aromatase | [38] |
Note: Binding affinities can vary significantly depending on the assay conditions and specific receptor isoform.
Key Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically ³H-estradiol.[35]
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as rat uterine tissue.[35] Homogenize the tissue in an ice-cold buffer (e.g., TEDG: Tris, EDTA, DTT, Glycerol) and centrifuge to obtain the supernatant (cytosol). Determine the protein concentration of the cytosol.[35]
-
Assay Setup: In assay tubes, combine a fixed amount of the receptor preparation and a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2).
-
Competition: Add varying concentrations of the unlabeled test compound (the competitor) to the tubes. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is to use a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.[35]
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[35]
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.[39][40]
Methodology:
-
Cell Line: Use a cell line that has been engineered to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing one or more EREs.[39][40] A common choice is the MCF-7 breast cancer cell line, which endogenously expresses ERα.[39]
-
Cell Culture and Plating: Culture the cells in a phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped serum to remove endogenous steroids. Plate the cells in multi-well plates (e.g., 96- or 384-well).
-
Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of the test compound to see if it activates the receptor and drives reporter gene expression.
-
Antagonist Mode: Co-treat the cells with a fixed, sub-maximal concentration of 17β-estradiol and varying concentrations of the test compound to see if it can inhibit estradiol-induced reporter gene expression.
-
-
Incubation: Incubate the treated cells for a sufficient period to allow for transcription and translation of the reporter protein (e.g., 18-24 hours).
-
Lysis and Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase). Measure the resulting signal (luminescence or fluorescence) using a plate reader.[39]
-
Data Analysis: Plot the reporter signal against the log concentration of the test compound.
-
In agonist mode, calculate the EC50 (concentration for 50% maximal activation).
-
In antagonist mode, calculate the IC50 (concentration for 50% inhibition of the estradiol response).
-
Conclusion
The 18-carbon this compound steroid core is a fundamental molecular scaffold in human biology. As the basis for estrogens, it is integral to the regulation of a vast spectrum of physiological processes, from reproduction and bone homeostasis to cardiovascular and neurological function. The elucidation of its biosynthesis, receptor-mediated signaling pathways, and role in diseases like breast cancer and osteoporosis has been a triumph of biomedical research. This knowledge has directly translated into the development of highly successful targeted therapies, including aromatase inhibitors and selective estrogen receptor modulators, that have revolutionized patient care. Continued research into the nuanced actions of this compound derivatives and their interactions with the complex machinery of the cell promises to yield new therapeutic strategies with improved efficacy and specificity for a range of human diseases.
References
- 1. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estradiol - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. maadi-clinical.byethost8.com [maadi-clinical.byethost8.com]
- 5. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aromatase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estrogen Response Elements Function as Allosteric Modulators of Estrogen Receptor Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estrogen receptor interaction with estrogen response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estrogen response elements function as allosteric modulators of estrogen receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Oestrogen receptor function at classical and alternative response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Estradiol Levels: Signs of Imbalance & Treatments | Ada [ada.com]
- 24. The recent progress of endocrine therapy-induced osteoporosis in estrogen-positive breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. endocrine.org [endocrine.org]
- 26. ucsfhealth.org [ucsfhealth.org]
- 27. reliantmedicalgroup.org [reliantmedicalgroup.org]
- 28. Estradiol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. tigerlilyfoundation.org [tigerlilyfoundation.org]
- 30. breastcancer.org [breastcancer.org]
- 31. Anastrozole and Letrozole Interaction: Clinical Considerations | empathia.ai [empathia.ai]
- 32. droracle.ai [droracle.ai]
- 33. my.clevelandclinic.org [my.clevelandclinic.org]
- 34. Selective Estrogen Receptor Modulators (SERMs) - Gynecology - Medbullets Step 2/3 [step2.medbullets.com]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 36. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profiling of New Synthetic Estrane Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profiling of new synthetic estrane analogues. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the estrogenic and anti-estrogenic potential of these compounds. This guide details key experimental protocols, presents comparative quantitative data, and illustrates the underlying molecular mechanisms through detailed signaling pathway diagrams.
Introduction to this compound Analogues and their Pharmacological Significance
This compound, the parent steroid of estrogens, serves as the foundational chemical scaffold for a wide array of synthetic analogues. These compounds are of significant interest in drug discovery due to their potential to modulate the activity of estrogen receptors (ERs), primarily ERα and ERβ. By interacting with these receptors, synthetic this compound analogues can elicit a range of physiological responses, making them valuable candidates for various therapeutic applications, including hormone replacement therapy, contraception, and the treatment of hormone-responsive cancers.
The pharmacological profile of a new synthetic this compound analogue is determined by its binding affinity for ER subtypes, its ability to activate or inhibit receptor function, and its tissue-specific effects. A thorough characterization of these properties is crucial for understanding the compound's potential therapeutic efficacy and safety profile.
Estrogen Receptor Signaling Pathways
Estrogens and their synthetic analogues exert their effects primarily through two major signaling pathways initiated by the estrogen receptor: the classical genomic pathway and the non-genomic pathway.
2.1. Classical Genomic Signaling Pathway
The genomic pathway involves the binding of the estrogen-receptor complex to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of estrogens.
2.2. Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by a subpopulation of ERs located at the plasma membrane (mER). Activation of mERs can trigger various downstream signaling cascades, including the activation of protein kinases, which can in turn influence cellular function and cross-talk with the genomic pathway.
In Vitro Pharmacological Profiling
A battery of in vitro assays is employed to characterize the pharmacological profile of new synthetic this compound analogues. These assays provide quantitative data on receptor binding, functional activity, and effects on cell proliferation.
3.1. Estrogen Receptor Binding Affinity
The initial step in profiling a new compound is to determine its binding affinity for ERα and ERβ. This is typically assessed using a competitive radioligand binding assay.
Table 1: Comparative Estrogen Receptor Binding Affinities of Synthetic this compound Analogues
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERβ/ERα Selectivity Ratio | Reference |
| 17β-Estradiol | ~0.1-0.5 | ~0.2-1.0 | ~1-2 | [1] |
| Ethinylestradiol | ~0.1-0.4 | ~0.3-1.2 | ~1-3 | [2] |
| Mestranol | ~1-5 | ~0.5-2.5 | ~0.2-0.5 | [3] |
| Tamoxifen | ~1-5 | ~2-10 | ~2-5 | [1][4] |
| Raloxifene | ~0.2-1.0 | ~1.0-5.0 | ~5 | [1] |
| Bazedoxifene | ~0.3-1.0 | ~1.5-5.0 | ~5.6 | [1] |
| Lasofoxifene | ~0.2-0.5 | ~0.4-1.0 | ~2.1 | [1] |
Note: Ki values are compiled from various sources and can vary based on experimental conditions.
3.2. In Vitro Functional Activity
The functional activity of a compound, i.e., its ability to act as an agonist, antagonist, or partial agonist/antagonist, is determined using reporter gene assays.
Table 2: Comparative In Vitro Potency of Synthetic this compound Analogues
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | Assay Type | Reference |
| 17β-Estradiol | ~0.01-0.1 | ~0.02-0.2 | Luciferase Reporter | [3] |
| Ethinylestradiol | ~0.005-0.05 | ~0.01-0.1 | Luciferase Reporter | [2] |
| Mestranol | ~1-10 | ~0.5-5 | Luciferase Reporter | [3] |
| Tamoxifen | (Antagonist) | (Antagonist) | Luciferase Reporter | [4] |
| Raloxifene | (Antagonist) | (Antagonist) | Luciferase Reporter | [1] |
| Elacestrant | ~0.6 | Not widely reported | Cell-based | [1] |
| Amcenestrant | ~0.2 | Not widely reported | Cell-based | [1] |
Note: EC50 values represent the concentration required to achieve 50% of the maximum biological effect and can vary based on the cell line and reporter construct used.
3.3. Cell Proliferation Assays
The effect of synthetic this compound analogues on cell growth is a critical component of their pharmacological profile, particularly for compounds intended for cancer therapy. The E-SCREEN (Estrogen-SCREEN) assay, which utilizes the estrogen-responsive MCF-7 human breast cancer cell line, is a widely used method.[5][6][7]
Table 3: Proliferative Effects of Synthetic this compound Analogues in MCF-7 Cells
| Compound | Effect | EC50/IC50 (nM) | Reference |
| 17β-Estradiol | Agonist | ~0.01-0.1 | [8] |
| Ethinylestradiol | Agonist | ~0.005-0.05 | [9] |
| Tamoxifen | Antagonist | ~10-100 | [4][8] |
| Raloxifene | Antagonist | ~1-10 | [1] |
| Fulvestrant (ICI 182,780) | Antagonist | ~0.1-1 | [10] |
Note: The proliferative effect can be cell-line specific and dependent on the presence of other growth factors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of data.
4.1. Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Protocol Steps:
-
Preparation of ER Source: Isolate cytosol containing estrogen receptors from the uteri of ovariectomized rats.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the ER preparation and [³H]-17β-estradiol with a range of concentrations of the test compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) precipitation or size-exclusion chromatography.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[2]
4.2. Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Protocol Steps:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, HeLa) and transiently or stably transfect them with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene, along with an expression vector for the desired estrogen receptor subtype (ERα or ERβ).[6][11][12]
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. For antagonist assays, co-treat with a known ER agonist like 17β-estradiol.
-
Incubation: Incubate the cells for a sufficient period (typically 24-48 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[13][14][15][16]
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) values.
4.3. E-SCREEN (MCF-7 Cell Proliferation) Assay
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of MCF-7 cells.[5][6][7][17]
Protocol Steps:
-
Cell Culture: Culture MCF-7 cells in a medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.[5][6]
-
Cell Seeding: Seed the cells at a low density in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a positive control (17β-estradiol) and a vehicle control.
-
Incubation: Incubate the plates for approximately 6 days to allow for cell proliferation.
-
Cell Quantification: At the end of the incubation period, fix the cells and stain them with a protein dye such as sulforhodamine B (SRB).[2]
-
Measurement: Solubilize the bound dye and measure the absorbance using a plate reader.
-
Data Analysis: The proliferative effect is calculated relative to the control and 17β-estradiol responses. The EC50 or IC50 can be determined from the dose-response curve.
Conclusion
The pharmacological profiling of new synthetic this compound analogues is a multi-faceted process that requires a combination of in vitro and in vivo assays. This technical guide provides a foundational framework for conducting such evaluations, from understanding the underlying signaling pathways to implementing key experimental protocols. The presented data tables offer a comparative reference for the binding affinities and potencies of known synthetic estrogens. By following these detailed methodologies and utilizing the provided comparative data, researchers can effectively characterize the pharmacological properties of novel this compound analogues, paving the way for the development of new and improved therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. E-SCREEN - Wikipedia [en.wikipedia.org]
- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. assaygenie.com [assaygenie.com]
- 16. takara.co.kr [takara.co.kr]
- 17. The E-screen assay: a comparison of different MCF7 cell stocks. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Stereochemistry of the Estrane Skeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrane skeleton, a foundational C18 steroid structure, is the parent framework for a vast array of biologically active molecules, most notably the estrogenic hormones. Comprising a tetracyclic system of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D), the stereochemical intricacies of this nucleus are paramount to its biological function. The precise three-dimensional arrangement of atoms and substituent groups dictates the molecule's shape, its ability to interact with specific biological targets such as the estrogen receptor (ER), and consequently, its pharmacological profile.
This technical guide provides a comprehensive exploration of the stereochemistry of the this compound skeleton. It delves into the conformational analysis of the ring system, the experimental techniques used for stereochemical elucidation, and the profound impact of stereoisomerism on biological activity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in steroid chemistry and drug development.
The this compound Skeleton: Fundamental Stereochemistry
The this compound core possesses six stereogenic centers at positions 5, 8, 9, 10, 13, and 14, leading to a multitude of possible stereoisomers. The natural configuration of estrogens, such as estradiol (B170435), is characterized by a specific arrangement at these chiral centers. The fusion of the rings is a critical determinant of the overall molecular shape. In naturally occurring steroids, the B/C and C/D ring junctions are typically trans-fused, which imparts a relatively flat and rigid structure to the molecule. The A/B ring junction can be either cis or trans, leading to significant conformational differences.[1][2][3]
The orientation of substituents on the steroid nucleus is designated as α (projecting below the plane of the ring system) or β (projecting above the plane).[4] This seemingly subtle difference can dramatically alter the biological activity of a compound.
Conformational Analysis
The cyclohexane rings (A, B, and C) of the this compound skeleton predominantly adopt a stable chair conformation to minimize steric and torsional strain. The five-membered D-ring is more flexible and can exist in various envelope and twist conformations. The overall conformation of the this compound nucleus is a result of the interplay between the stereochemistry of the ring junctions and the nature and orientation of its substituents.
Quantitative Structural Data
The precise geometry of the this compound skeleton has been extensively studied using X-ray crystallography. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional structure.
Below are tables summarizing key crystallographic data for estrone (B1671321) and estradiol, the foundational molecules of the this compound family.
Table 1: Selected Bond Lengths for Estrone and Estradiol
| Bond | Estrone (Å) | Estradiol (Å) |
| C3 - O3 | 1.37 | 1.37 |
| C5 - C10 | 1.52 | 1.52 |
| C8 - C9 | 1.54 | 1.54 |
| C9 - C10 | 1.56 | 1.57 |
| C13 - C14 | 1.54 | 1.54 |
| C13 - C17 | 1.51 | 1.54 |
| C13 - C18 | 1.54 | 1.54 |
| C17 - O17 | 1.21 (C=O) | 1.43 (C-OH) |
Data extracted from the Cambridge Crystallographic Data Centre (CCDC).
Table 2: Selected Bond Angles for Estrone and Estradiol
| Angle | Estrone (°) | Estradiol (°) |
| C4 - C5 - C10 | 113.1 | 113.2 |
| C8 - C9 - C10 | 111.9 | 112.1 |
| C9 - C10 - C5 | 108.6 | 108.5 |
| C12 - C13 - C14 | 108.9 | 109.1 |
| C12 - C13 - C17 | 113.5 | 112.8 |
| C14 - C13 - C18 | 112.1 | 112.3 |
| C16 - C17 - O17 | 125.8 (C=O) | 111.2 (C-OH) |
Data extracted from the Cambridge Crystallographic Data Centre (CCDC).
Table 3: Key Torsion Angles Defining Ring Conformation for Estradiol
| Torsion Angle | Value (°) | Ring Junction/Conformation |
| C1 - C10 - C9 - C8 | -55.8 | B/C Junction (trans) |
| C5 - C10 - C9 - C11 | 178.1 | B/C Junction (trans) |
| C9 - C8 - C14 - C13 | 53.6 | C/D Junction (trans) |
| C7 - C8 - C14 - C15 | -177.3 | C/D Junction (trans) |
| C1 - C2 - C3 - C4 | -1.2 | A Ring (aromatic, planar) |
| C6 - C7 - C8 - C9 | -54.9 | B Ring (chair) |
| C11 - C12 - C13 - C14 | 56.1 | C Ring (chair) |
| C15 - C16 - C17 - C13 | 35.1 | D Ring (envelope/twist) |
Data extracted from the Cambridge Crystallographic Data Centre (CCDC) for a representative estradiol structure.
Experimental Protocols for Stereochemical Analysis
The determination of the stereochemistry of this compound derivatives relies on a combination of spectroscopic and synthetic methods.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
Detailed Methodology for Single-Crystal X-ray Diffraction of an this compound Derivative:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate). Vapor diffusion or slow cooling techniques can also be employed.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the molecule is built into the electron density map. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules in solution. 1H and 13C NMR provide information about the chemical environment of each nucleus, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy reveal through-space proximities between atoms.
Table 4: Representative 1H and 13C NMR Chemical Shifts (ppm) for Estrone in CDCl3
| Position | δ (13C) | δ (1H) and Multiplicity (J in Hz) |
| 1 | 126.4 | 7.21 (d, J=8.5) |
| 2 | 115.1 | 6.72 (dd, J=8.5, 2.7) |
| 3 | 155.1 | - |
| 4 | 112.8 | 6.65 (d, J=2.7) |
| 5 | 131.8 | - |
| 6 | 29.6 | 2.89 (m) |
| 7 | 26.5 | 1.95 (m) |
| 8 | 38.5 | 1.50 (m) |
| 9 | 44.1 | 2.45 (m) |
| 10 | 137.9 | - |
| 11 | 25.9 | 1.60 (m) |
| 12 | 31.6 | 2.15 (m) |
| 13 | 48.0 | - |
| 14 | 50.5 | 1.45 (m) |
| 15 | 21.6 | 2.05 (m), 2.50 (m) |
| 16 | 35.9 | 2.30 (m), 2.10 (m) |
| 17 | 220.1 | - |
| 18 | 13.8 | 0.91 (s) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Detailed Methodology for NMR Analysis of an this compound Derivative:
-
Sample Preparation: Dissolve 5-10 mg of the purified steroid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1D NMR Acquisition (1H and 13C): Acquire standard 1H and 13C{1H} spectra to identify the number and types of protons and carbons.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). This is the primary NMR method for determining relative stereochemistry. For example, a strong NOE between the C18-methyl protons and a proton on the C/D ring system can help to define the conformation of this region.
-
-
Data Analysis: Integrate peak areas in the 1H spectrum to determine proton ratios. Analyze coupling constants (J values) in the 1H spectrum to infer dihedral angles (Karplus relationship), which provides information about the conformation of the rings. Analyze NOE cross-peaks to build a 3D model of the molecule's solution-state conformation.
Stereoselective Synthesis
The synthesis of specific stereoisomers is a powerful tool for confirming stereochemical assignments and for probing the structure-activity relationships of a target molecule. Stereocontrol in the synthesis of the this compound skeleton can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, and stereoselective reagents.
Example Protocol: Synthesis of 17-epi-Estradiol
A common route to 17-epi-estradiol involves the reduction of estrone. While reduction with sodium borohydride (B1222165) typically yields the 17β-hydroxy epimer (estradiol) as the major product, the use of bulkier reducing agents can favor the formation of the 17α-hydroxy epimer.
-
Reaction Setup: A solution of estrone in a suitable solvent (e.g., tetrahydrofuran, ethanol) is cooled in an ice bath.
-
Reduction: A solution of a reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), is added dropwise to the estrone solution. The bulky nature of this reagent favors attack from the less hindered α-face of the C17 ketone, leading to the formation of the 17α-alcohol.
-
Workup and Purification: The reaction is quenched by the slow addition of water or dilute acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting mixture of 17α- and 17β-estradiol is then purified by column chromatography to isolate the desired 17-epi-estradiol.[5]
Impact of Stereochemistry on Biological Activity
The stereochemistry of the this compound skeleton has a profound impact on its interaction with biological targets, particularly the estrogen receptors (ERα and ERβ). The binding pocket of the ER is highly specific, and only molecules with the correct three-dimensional shape can bind with high affinity and elicit a biological response.
Table 5: Relative Binding Affinity (RBA) of Selected this compound Stereoisomers for the Estrogen Receptor
| Compound | RBA (%) for ERα | RBA (%) for ERβ | Notes |
| 17β-Estradiol | 100 | 100 | Natural high-affinity ligand. |
| Estrone | 10 - 20 | 10 - 20 | Lower affinity than estradiol due to the C17-keto group. |
| 17α-Estradiol | < 1 | < 1 | The α-orientation of the C17-hydroxyl group dramatically reduces binding. |
| 13-epi-Estradiol | Significantly Reduced | Significantly Reduced | Inversion of the C13 stereocenter alters the overall shape. |
| 8-iso-Estradiol | Significantly Reduced | Significantly Reduced | Cis-fusion of the B/C rings alters the molecular planarity. |
| ent-Estradiol | < 0.1 | < 0.1 | The enantiomer (mirror image) of the natural hormone does not bind. |
RBA values are approximate and can vary depending on the specific assay conditions. Data compiled from various literature sources.
Estrogen Receptor Signaling Pathway
The binding of an estrogenic ligand to the ER initiates a cascade of events that ultimately leads to changes in gene expression. The stereochemistry of the ligand is critical for inducing the correct conformational change in the receptor, which is necessary for subsequent steps in the signaling pathway.
Diagram of the Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of the genomic estrogen receptor signaling pathway.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.
Detailed Methodology:
-
Preparation of Uterine Cytosol: Uteri from immature or ovariectomized female rats are homogenized in a buffer solution. The homogenate is then centrifuged at high speed to pellet the cellular debris and nuclei, leaving the cytosolic fraction containing the estrogen receptors in the supernatant.
-
Competitive Binding Incubation: A constant amount of uterine cytosol and a fixed concentration of [3H]-estradiol are incubated with increasing concentrations of the unlabeled test compound. A parallel incubation is performed with a large excess of unlabeled estradiol to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.
-
Quantification of Radioactivity: The radioactivity in the HAP pellet (representing the bound ligand) is quantified using liquid scintillation counting.
-
Data Analysis: The amount of [3H]-estradiol bound is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol is determined as the IC50 value. The relative binding affinity (RBA) is then calculated as: (IC50 of estradiol / IC50 of test compound) x 100.
Logical and Experimental Workflows
The determination of the stereochemistry and biological activity of an this compound derivative follows a logical progression of experiments.
Diagram of the Experimental Workflow for Stereochemical and Biological Characterization
Caption: A typical experimental workflow for the synthesis, stereochemical characterization, and biological evaluation of an this compound derivative.
Conclusion
The stereochemistry of the this compound skeleton is a critical determinant of its physical, chemical, and biological properties. A thorough understanding of the three-dimensional structure of this compound derivatives is essential for the rational design and development of new therapeutic agents that target the estrogen receptor and other steroid-binding proteins. The combination of advanced spectroscopic techniques, X-ray crystallography, and stereoselective synthesis provides the necessary tools to unravel the complex stereochemical landscape of this important class of molecules. The quantitative data and detailed protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of steroid chemistry and its application in medicine.
References
- 1. A total synthesis of estrone based on a novel cascade of radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designed whole-cell-catalysis-assisted synthesis of 9,11-secosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
The Estrane Core: A Technical Guide to Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of naturally occurring compounds containing the estrane steroid nucleus. It details their diverse sources, methodologies for their isolation and purification, and delves into their mechanisms of action through various signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using detailed diagrams.
Natural Sources of this compound-Containing Compounds
The this compound steroid scaffold is the foundation for a wide array of biologically active molecules found across different biological kingdoms. These compounds can be broadly categorized based on their origin.
Plant-Derived Estranes: Phytoestrogens
Plants are a rich source of non-steroidal compounds that can mimic or modulate the action of endogenous estrogens in mammals. These phytoestrogens, particularly isoflavones, are the most well-characterized this compound-containing compounds from botanical sources.
-
Soybeans (Glycine max) : A primary source of the isoflavones genistein (B1671435) and daidzein (B1669772). These compounds are present as glycosides (genistin and daidzin), which are often hydrolyzed to their aglycone forms during processing or metabolism.[1]
-
Tempeh : A fermented soybean product, which contains significant amounts of genistein and daidzein in their aglycone forms due to the fermentation process.[2]
-
Red Clover (Trifolium pratense) : Contains isoflavones such as biochanin A and formononetin, which are precursors to genistein and daidzein.
-
Pomegranate (Punica granatum) : The seeds have been reported to contain steroidal estrogens like 17-α-estradiol and estrone, although some studies have not detected these compounds.[3][4] The seed oil is rich in punicic acid, a conjugated linolenic acid isomer that has been shown to modulate estrogen receptor activity.[5][6]
-
Other Sources : Flaxseeds, hops, and various traditional medicinal plants are also known to contain compounds with estrogenic activity.[2]
Fungal-Derived Estranes
Fungi, including marine-derived species, are a promising and less explored source of novel steroid structures. Genera such as Penicillium and Aspergillus are known to produce a variety of steroids with diverse biological activities.[7][8]
-
Penicillium species : Marine sponge-associated Penicillium citrinum has been found to produce unique C25 steroids.[9] Other Penicillium species yield steroids with cytotoxic and antimicrobial properties.[8][10] One study on Penicillium islandicum reported the isolation of a new steroid, pibasterol.[4]
-
Aspergillus species : Aspergillus species are known producers of various bioactive secondary metabolites, including steroids.[11] For instance, a new pregnane (B1235032) steroid was isolated from Aspergillus versicolor.[1]
-
Phoma species : A marine-derived Phoma sp. was the source for the isolation of ergosterol (B1671047) peroxide, a compound that has demonstrated pro-apoptotic and autophagic effects in cancer cells.[12]
Marine-Derived Estranes
The marine environment harbors a vast diversity of organisms that produce unique and potent bioactive compounds, including a wide array of steroids.
-
Marine Sponges : These organisms are a rich source of novel steroids, many of which are believed to be produced by symbiotic microorganisms.[11]
-
Soft Corals : A significant number of new steroid compounds with anticancer and other biological activities have been isolated from soft corals.[12]
-
Sea Urchins : The gonads of sea urchins, such as Diadema setosum, have been shown to contain steroids like cholesterol.[13]
-
Marine Algae : The green alga Ulva fasciata has been a source for the isolation of antibacterial steroids.[14]
Isolation and Purification of this compound-Containing Compounds
The isolation and purification of this compound-containing compounds from their natural sources is a multi-step process that leverages the physicochemical properties of these molecules. The general workflow involves extraction, partitioning, and chromatography.
A generalized workflow for the isolation of these compounds is presented below:
Quantitative Data on Isolation
The yield and purity of isolated this compound-containing compounds can vary significantly depending on the source, the specific compound, and the isolation methodology employed.
| Compound | Source | Extraction Method | Yield | Purity | Reference |
| Genistein | Tempeh (fermented soybean) | Ethanol extraction | 26.03 mg% | >90% | [2] |
| Daidzein | Tempeh (fermented soybean) | Ethanol extraction | 19.42 mg% | >90% | [2] |
| Genistein | Soy Flour | Enzymatic hydrolysis, ethyl acetate (B1210297) extraction | 1.11 mg/g | Not specified | [9][15] |
| Daidzein | Soy Flour | Enzymatic hydrolysis, ethyl acetate extraction | 1.05 mg/g | Not specified | [9][15] |
| Ergosterol Peroxide | Fulvifomes sp. (marine basidiomycete) | Spectroscopic studies | IC50: 40 µg/mL | Not specified | [16] |
| 16α-methylpregna-17α,19-dihydroxy-(9,11)-epoxy-4-ene-3,18-dione-20-acetoxy | Penicillium citrinum (sponge-associated) | Chromatographic separation | IC50: 13.5-18.0 μM | Not specified | [2] |
| Ergosterol Peroxide | Phoma sp. (marine fungus) | Chemical examination | Not specified | Not specified | [12] |
Detailed Experimental Protocols
Protocol for the Isolation and Quantification of Genistein and Daidzein from Soy Flour
This protocol is adapted from methodologies described by Franke et al. (1998).[15]
1. Sample Preparation:
-
Freeze-dry the soy flour sample to a constant weight.
-
Grind the freeze-dried sample to a fine powder.
2. Extraction:
-
To 1 gram of the powdered sample, add a known amount of synthetic daidzin (B1669773) and genistin (B1671436) as internal standards.
-
Extract the sample with a suitable organic solvent (e.g., 70% ethanol) using a Soxhlet apparatus or sonication.[12]
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
3. Enzymatic Hydrolysis:
-
Resuspend the crude extract in an aqueous buffer.
-
Add hydrolytic enzymes from Aspergillus niger to the suspension to cleave the glycosidic bonds of daidzin and genistin, liberating the aglycones daidzein and genistein.[15]
-
Incubate the mixture under optimal conditions for the enzymes (e.g., specific pH and temperature).
4. Liquid-Liquid Partitioning:
-
Partition the aqueous solution with ethyl acetate to extract the aglycone isoflavones.[15]
-
Repeat the partitioning step multiple times to ensure complete extraction.
-
Combine the ethyl acetate fractions and evaporate the solvent under a stream of nitrogen.
5. Derivatization and Quantification (GC-MS):
-
Derivatize the dried extract with N-tert-(butyldimethylsilyl)-N-methyltrifluoroacetamide.
-
Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion mode.[15]
-
Quantify daidzein and genistein by comparing their peak areas to those of authentic synthetic standards. The recovery of the internal standards is used to correct for extraction losses.
Protocol for the Isolation of Ergosterol Peroxide from a Marine Fungus
This protocol is a general representation based on methods for isolating steroids from fungi.
1. Fungal Culture and Extraction:
-
Culture the marine fungus (e.g., Phoma sp.) in a suitable liquid or solid medium.
-
After a sufficient incubation period, harvest the fungal mycelium and/or the culture broth.
-
Extract the fungal biomass and/or broth with an organic solvent like ethyl acetate or methanol.
-
Concentrate the extract under reduced pressure.
2. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired steroid.
-
Combine the fractions containing the target compound and concentrate them.
3. Further Purification:
-
Further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Collect the peak corresponding to ergosterol peroxide.
-
Evaporate the solvent to obtain the pure compound.
4. Structure Elucidation and Characterization:
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).
-
Determine the purity of the compound using analytical HPLC.
Signaling Pathways Modulated by this compound-Containing Compounds
Phytoestrogens, particularly genistein and daidzein, have been extensively studied for their ability to modulate various cellular signaling pathways, many of which are implicated in cancer and other diseases.
Estrogen Receptor (ER) Signaling Pathway
Genistein and daidzein are structurally similar to estradiol (B170435) and can bind to estrogen receptors (ERα and ERβ), thereby modulating the expression of estrogen-responsive genes.[8] They generally show a higher affinity for ERβ over ERα.[6]
PI3K/Akt/mTOR Signaling Pathway
Genistein has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[2][12][16]
NF-κB Signaling Pathway
The transcription factor NF-κB plays a key role in inflammation and cell survival. Genistein can inhibit the activation of NF-κB, leading to the suppression of pro-inflammatory and anti-apoptotic genes.[12][16]
Conclusion
This compound-containing compounds from natural sources represent a vast and diverse collection of molecules with significant potential for drug discovery and development. Phytoestrogens from plants, particularly isoflavones from soy, are well-studied examples with established isolation protocols and a growing understanding of their molecular mechanisms. Marine and fungal sources offer a frontier for the discovery of novel this compound-based steroids with unique biological activities. The methodologies and signaling pathway information presented in this guide provide a solid foundation for researchers to explore and harness the therapeutic potential of this important class of natural products. Further research is warranted to fully elucidate the quantitative yields and biological activities of the less-explored marine and fungal-derived compounds.
References
- 1. A new pregnane steroid from cultures of Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of polyketides and steroids isolated from the sponge-associated fungus Penicillium citrinum SCSIO 41017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of luteoskyrin and isolation of a new metabolite, pibasterol, from Penicillium islandicum Sopp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Components of Marine-Derived Fungal Strain Penicillium levitum N33.2 and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive and unusual steroids from Penicillium fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unusual C25 steroids produced by a sponge-derived Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroids, peniciversiols and aspergilosidols from endophytic fungus Aspergillus sp. TZS-Y4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergosterol peroxide from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative PCR analysis of selected Aspergillus, Penicillium and Paecilomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
The Estrane Steroid Family: A Technical History of its Discovery and Core Methodologies
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The estrane steroid family, the chemical backbone of estrogens, represents a cornerstone of modern endocrinology and pharmaceutical development. The discovery and elucidation of these C18 steroids in the early 20th century revolutionized our understanding of reproductive biology and paved the way for transformative therapeutic interventions, from hormone replacement therapy to oral contraceptives. This technical guide provides a comprehensive historical overview of the pivotal discoveries, details the seminal experimental protocols, presents key quantitative data, and visualizes the foundational workflows and signaling pathways that underpin our knowledge of this vital class of hormones.
The Dawn of Estrogen Research: Isolation and Identification
The journey to understand the this compound family began with the quest to isolate the elusive "female sex hormone." This endeavor was marked by intense competition and brilliant biochemical deduction.
The Pioneers: Allen, Doisy, and Butenandt
In the 1920s, several researchers were on the verge of isolating the estrogenic principle. Edgar Allen, an anatomist, and Edward A. Doisy, a biochemist, collaborated at Washington University in St. Louis. Their work, published in 1923, demonstrated that follicular fluid from sow ovaries could induce estrous changes in ovariectomized mice, establishing a crucial bioassay for estrogenic activity.[1][2][3][4][5][6]
Simultaneously, in Germany, Adolf Butenandt was working to isolate the hormone from the urine of pregnant women, a source found to be rich in estrogenic substances.[7] In 1929, both Doisy's group and Butenandt's group independently announced the isolation of a crystalline form of the first estrogenic steroid.[7] Doisy and his colleagues named their discovery "theelin," while Butenandt named his "progynon."[8] This compound would later be known as estrone (E1) .[7] For his work on sex hormones, Butenandt was awarded the Nobel Prize in Chemistry in 1939.
Following the isolation of estrone, Doisy's laboratory went on to isolate estriol (E3) in 1930 and the most potent of the natural estrogens, estradiol (B170435) (E2) , from sow ovaries in 1935.
Early Isolation Methodologies: A General Workflow
The initial isolation of this compound steroids was a monumental task, requiring the processing of vast quantities of biological material to yield mere milligrams of crystalline hormone. The general workflow involved several key stages, from extraction to purification and bioassay confirmation.
Quantitative Data from Foundational Discoveries
The following tables summarize the key quantitative data reported in the early publications on the isolation and characterization of estrone, estriol, and estradiol.
| Parameter | Estrone (Theelin/Progynon) | Estriol | Estradiol |
| Year of Isolation | 1929 | 1930 | 1935 |
| Primary Source | Urine of pregnant women/mares | Urine of pregnant women | Porcine follicular fluid |
| Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₂₄O₃ | C₁₈H₂₄O₂ |
| Molecular Weight | 270.37 g/mol | 288.38 g/mol | 272.38 g/mol |
| Melting Point (°C) | ~254.5-259 °C | ~282 °C | ~175-178 °C |
| Potency (Rat Unit/mg) | ~3,000 | Lower than Estrone | ~12,000 |
| Lead Researcher(s) | Starting Material | Yield of Crystalline Hormone | Reference |
| Adolf Butenandt (1929) | ~25,000 Liters of pregnant mare urine | ~20 mg of Progynon (Estrone) | [7] |
| Edward A. Doisy et al. (1930) | ~4 tons of urine from pregnant women | ~50 mg of Theelin (Estrone) | [8] |
| Edward A. Doisy et al. (1935) | ~4 tons of sow ovaries | ~12 mg of Estradiol |
Seminal Experimental Protocols
The following sections provide detailed methodologies for the key experiments that defined the early era of this compound steroid research.
The Allen-Doisy Test for Estrogenic Activity
This bioassay was the gold standard for quantifying estrogenic potency for many years. It relies on the observation that estrogens cause characteristic changes in the vaginal epithelium of ovariectomized rodents.[1][9]
Objective: To determine the presence and relative potency of estrogenic substances.
Experimental Model: Adult female mice or rats, ovariectomized at least two weeks prior to the experiment to eliminate endogenous estrogen production.
Protocol:
-
Preparation of Test Substance: The substance to be tested is dissolved or suspended in a suitable vehicle (e.g., sesame oil).
-
Administration: The test substance is administered to the ovariectomized animals, typically via subcutaneous injection, over a defined period (e.g., two injections per day for three days).
-
Vaginal Smear Collection: Starting on the third day, vaginal smears are collected from each animal using a small cotton swab or a wire loop.
-
Microscopic Examination: The collected cells are smeared onto a glass slide, fixed, stained (e.g., with hematoxylin (B73222) and eosin), and examined under a microscope.
-
Endpoint Determination: A positive response, indicating estrogenic activity, is the presence of cornified epithelial cells and the absence of leukocytes in the vaginal smear.
-
Quantification (The Rat Unit): The "rat unit" was defined as the smallest amount of an estrogenic substance that, when administered to a mature, ovariectomized rat, would induce the characteristic vaginal cornification.[10]
Butenandt's Isolation of Estrone from Pregnant Mare's Urine (1929)
Objective: To isolate the pure, crystalline form of the female sex hormone from urine.
Protocol:
-
Acidification and Extraction: A large volume of urine from pregnant mares was acidified with hydrochloric acid and then extracted with an organic solvent like ether.
-
Saponification: The crude extract was treated with aqueous sodium hydroxide (B78521) to saponify fats and separate acidic from neutral and phenolic compounds. The estrogen, being phenolic, remained in the alkaline aqueous layer.
-
Re-extraction: The alkaline solution was acidified and re-extracted with ether to recover the phenolic fraction.
-
Steam Distillation: The extract was subjected to steam distillation to remove volatile impurities.
-
Fractional Crystallization: The non-volatile residue was subjected to a series of fractional crystallizations from various solvents, such as benzene (B151609) and acetone. The progress of purification was monitored by bioassay (Allen-Doisy test).
-
Final Purification: The active crystalline fractions were further purified by sublimation under high vacuum to yield pure, crystalline estrone.
The Era of Synthesis: The Marker Degradation
The isolation of this compound steroids from natural sources was laborious and yielded only minuscule amounts. A major breakthrough came in the late 1930s with the work of Russell Earl Marker, who developed a method to synthesize progesterone (B1679170), a key precursor for other steroids including estrogens, from abundant plant-based starting materials.[4][11][12][13]
The Marker degradation is a three-step chemical process that converts diosgenin, a sapogenin found in high concentrations in the Mexican yam (Dioscorea villosa), into an intermediate that can be readily converted to progesterone.[14]
This process dramatically lowered the cost of steroid hormone production, making them widely available for clinical use and research. Progesterone could then be chemically converted to androgens, which in turn could be aromatized to produce estrogens.
Unraveling the Mechanism: The Estrogen Receptor and Signaling Pathways
For decades after their discovery, how estrogens exerted their profound physiological effects remained a mystery. In the late 1950s, Elwood Jensen and his colleagues provided the answer by demonstrating the existence of a specific intracellular receptor for estrogen.[15][16][17]
Jensen's Discovery of the Estrogen Receptor
Jensen's team synthesized radiolabeled estradiol (using tritium, ³H) and injected it into immature female rats.[15][18] They observed that the radioactivity selectively accumulated and was retained in estrogen-responsive tissues like the uterus, vagina, and pituitary gland, but not in non-target tissues like the liver or muscle.[18] This led to the hypothesis of a specific "receptor" molecule within target cells that binds to estrogen with high affinity.
Protocol Outline: Radiolabeled Estradiol Binding Assay
-
Tissue Preparation: Uteri from immature or ovariectomized rats are excised and homogenized in a cold buffer.
-
Centrifugation: The homogenate is centrifuged to separate the cytosol (supernatant) from the nuclear fraction (pellet).
-
Incubation: Aliquots of the cytosol are incubated with varying concentrations of ³H-estradiol, both in the presence and absence of a large excess of unlabeled estradiol (to determine non-specific binding).
-
Separation of Bound and Free Hormone: The unbound ³H-estradiol is removed, typically by charcoal-dextran adsorption.
-
Quantification: The radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. Scatchard analysis can then be used to determine the binding affinity (Kd) and the concentration of receptor sites (Bmax).
Estrogen Signaling Pathways
The binding of estrogen to its receptor initiates a cascade of molecular events that ultimately alter gene expression and cellular function. There are two main pathways of estrogen signaling: the classical genomic pathway and the non-classical (or membrane-initiated) pathway.[19][20][21][22][23]
Conclusion
The history of the this compound steroid family is a testament to the power of biochemical investigation and the profound impact of chemical synthesis on medicine. From the arduous isolation of milligrams from tons of biological material to the elucidation of complex signaling pathways, the study of estrogens has consistently pushed the boundaries of scientific understanding. The foundational experimental protocols and quantitative data laid out in this guide not only provide historical context but also highlight the ingenuity and perseverance of the pioneering scientists in this field. For modern researchers, this history serves as a reminder of the fundamental principles upon which our current, more sophisticated techniques are built and underscores the enduring importance of the this compound steroid family in human health and disease.
References
- 1. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]
- 2. Landmark article Sept 8, 1923. An ovarian hormone. Preliminary report on its localization, extraction and partial purification, and action in test animals. By Edgar Allen and Edward A. Doisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Semantic Scholar [semanticscholar.org]
- 4. Edgar Allen (1892–1943) | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. Allen, Edgar (1892–1943)Doisy, Edward Adelbert (1893–1986) - Eponyms and Names in Obstetrics and Gynaecology [cambridge.org]
- 6. Oogenesis | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. longdom.org [longdom.org]
- 8. huntington.org [huntington.org]
- 9. The Allen-Doisy test for estrogens reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Ovarian Hormone: Preliminary Report on Its Localization, Extraction and Partial Purification, and Action in Test Animals | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. acs.org [acs.org]
- 13. acs.org [acs.org]
- 14. Marker degradation - Wikipedia [en.wikipedia.org]
- 15. Estrogen action: a historic perspective on the implications of considering alternative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Estrogen action: a historic perspective on the implications of considering alternative approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
The Central Role of the Estrane Skeleton in Estrogenic Hormone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the estrane steroid nucleus in the biosynthesis of estrogenic hormones. It provides a comprehensive overview of the enzymatic pathways, regulatory mechanisms, and key experimental methodologies relevant to the field. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in endocrinology, oncology, and drug development.
Introduction: The this compound Core and Estrogen Synthesis
Estrogens are a class of steroid hormones essential for a wide range of physiological processes, including the development and regulation of the female reproductive system, maintenance of bone density, and modulation of cardiovascular and neural functions.[1][2] All estrogens are derived from a common C18 steroid scaffold known as this compound. The biosynthesis of these critical hormones is a multi-step enzymatic process, primarily occurring in the ovaries, placenta, adipose tissue, brain, and skin.[3][4] The final and rate-limiting step in this pathway is the aromatization of androgens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1).[3][5] Understanding the intricacies of this biosynthetic pathway is crucial for the development of therapeutic interventions for a variety of hormone-dependent diseases, including breast and endometrial cancers.[5][6]
The Estrogen Biosynthetic Pathway
The journey from cholesterol to bioactive estrogens is a cascade of enzymatic reactions. The foundational this compound structure is formed through the modification of precursor androgens.
From Cholesterol to Androgens
The synthesis of all steroid hormones begins with cholesterol.[7][8] Through a series of enzymatic steps involving cytochrome P450 side-chain cleavage (P450scc) and various hydroxylases and dehydrogenases, cholesterol is converted to progestogens and subsequently to androgens like androstenedione (B190577) and testosterone (B1683101).[8][9]
The Role of Aromatase in this compound Formation
The key event in estrogen biosynthesis is the conversion of C19 androgens to C18 estrogens, which is accomplished by the enzyme aromatase.[3][10] This process involves the aromatization of the A-ring of the steroid nucleus, forming the characteristic phenolic ring of estrogens. Aromatase catalyzes two principal reactions:
-
Conversion of Androstenedione to Estrone (E1): This is a primary pathway for estrogen production, especially in postmenopausal women where adipose tissue is a major site of synthesis.[11][12]
-
Conversion of Testosterone to Estradiol (B170435) (E2): This reaction is predominant in the ovaries of premenopausal women and is crucial for the menstrual cycle.[3][13]
Estradiol (E2) is the most potent endogenous estrogen. Estrone (E1) is a weaker estrogen but can be converted to estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD).[3]
Biosynthesis of Estriol (E3)
Estriol (E3) is the primary estrogen produced during pregnancy, with the placenta being the main site of its synthesis.[14] Its production involves the collaboration of fetal and placental enzymes. The pathway begins with dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) from the fetal adrenal gland, which is converted to 16α-hydroxy-DHEA-S in the fetal liver.[14] The placenta then takes up this precursor and, through a series of enzymatic reactions including aromatization, synthesizes estriol.[10][14]
Quantitative Data on Key Enzymes
The efficiency and kinetics of the enzymes involved in estrogen biosynthesis are critical for understanding the overall rate of hormone production.
| Enzyme | Substrate | Product | Km | Vmax | kcat | Source |
| Aromatase (CYP19A1) | Androstenedione | Estrone | 16 nM | 65 nmol/min/mg | - | [15] |
| Testosterone | Estradiol | Lower than Androstenedione | Higher than Androstenedione | - | [4] | |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Type 1 | Estrone | Estradiol | - | - | - | [3] |
| Testosterone | Androstenedione | - | - | - | [11] |
Table 1: Kinetic Parameters of Key Enzymes in Estrogen Biosynthesis. This table summarizes the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic rate constant (kcat) for aromatase and 17β-hydroxysteroid dehydrogenase. Note that specific values can vary depending on the experimental conditions and enzyme source.
| Conversion | Tissue | Conversion Ratio | Source |
| Androstenedione to Estrone | Adipose Tissue | Correlates with adipose tissue mass | [16] |
| Testosterone to Estradiol | - | - | - |
Table 2: In Vivo Conversion Ratios. This table presents reported conversion ratios for the aromatization of androgens to estrogens in different physiological contexts.
Regulation of Estrogen Biosynthesis
The expression and activity of the enzymes in the estrogen biosynthetic pathway, particularly aromatase, are tightly regulated by a complex network of signaling pathways.
Transcriptional Regulation of Aromatase (CYP19A1)
The CYP19A1 gene features multiple tissue-specific promoters, allowing for differential regulation of aromatase expression in various tissues.[2][17]
-
cAMP/PKA/CREB Pathway: In ovarian granulosa cells, follicle-stimulating hormone (FSH) stimulates aromatase expression via the cyclic AMP (cAMP) signaling pathway.[2] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[18][19][20] CREB then binds to the promoter II of the CYP19A1 gene, driving its transcription.[21][22]
-
Steroidogenic Factor 1 (SF-1): SF-1 is a nuclear receptor that plays a crucial role in the regulation of many steroidogenic genes, including CYP19A1.[23][24] It binds to the promoter region of the aromatase gene and is essential for its basal and gonadotropin-stimulated expression in the gonads.[9][25][26]
-
Cytokine Signaling: Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) can stimulate aromatase expression in breast adipose tissue and breast cancer cells.[12][27] This occurs via promoter I.4 and is implicated in the local production of estrogens that can drive tumor growth.[28]
-
Prostaglandin (B15479496) E2 (PGE2) Signaling: In adipose tissue and endometriosis, Prostaglandin E2 (PGE2) is a potent stimulator of aromatase expression.[14][29][30] PGE2, often produced by macrophages, acts through its receptors (EP1 and EP2) to activate the cAMP/PKA pathway, leading to increased aromatase transcription via promoter II.[1][6][31][32]
Experimental Protocols
A variety of in vitro and in vivo methods are employed to study the biosynthesis of estrogens and the activity of the enzymes involved.
Aromatase Activity Assays
a) Cell-Free Aromatase Activity Assay (Fluorometric): [33][34]
This high-throughput assay utilizes a fluorogenic substrate and recombinant human aromatase enzyme.
-
Principle: The assay measures the demethylation of a non-fluorescent substrate by aromatase, which results in a highly fluorescent product. The increase in fluorescence is directly proportional to the enzyme's activity.
-
Reagents:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic substrate (e.g., MFC)
-
NADPH generating system (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)
-
Aromatase inhibitor (for control experiments, e.g., letrozole)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH generating system, and the fluorogenic substrate.
-
Add the recombinant aromatase enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor.
-
Incubate the reaction at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at various time points.
-
Calculate the aromatase activity based on the rate of increase in fluorescence.
-
b) Cell-Based Aromatase Activity Assay: [33][34][35]
This assay evaluates aromatase activity indirectly by measuring the proliferation of estrogen receptor-positive cells.
-
Principle: In an estrogen-free medium, the proliferation of estrogen receptor-positive cells (e.g., MCF-7aro) is dependent on the conversion of an androgen precursor (testosterone) to estradiol by endogenous aromatase.
-
Cell Line: Estrogen receptor-positive human breast cancer cell line stably expressing aromatase (e.g., MCF-7aro).
-
Reagents:
-
Estrogen-free cell culture medium
-
Testosterone
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Aromatase inhibitor (for control experiments)
-
-
Procedure:
-
Seed the cells in a 96-well plate in estrogen-free medium.
-
After cell attachment, treat the cells with testosterone in the presence or absence of the test compounds (potential aromatase inhibitors).
-
Incubate for a period sufficient to allow for cell proliferation (e.g., 48-72 hours).
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
The degree of cell proliferation is indicative of the aromatase activity.
-
Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroid hormones in biological samples.[36][37][38][39][40][41][42][43][44]
-
Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to identify and quantify specific steroid molecules.
-
Sample Preparation:
-
Protein Precipitation: Removal of proteins from serum or plasma samples using organic solvents (e.g., acetonitrile, methanol).
-
Liquid-Liquid Extraction (LLE): Extraction of steroids from the aqueous sample into an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): A more selective extraction method using a solid sorbent to bind and elute the steroids.
-
Derivatization (Optional): Chemical modification of steroids to improve their ionization efficiency and sensitivity in the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted steroids are separated on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol/acetonitrile).
-
Ionization: The separated steroids are ionized using electrospray ionization (ESI) in either positive or negative mode.
-
Mass Spectrometry Detection: The ionized molecules are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each steroid and its isotopically labeled internal standard.
-
-
Quantification: The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Visualizations
Biosynthetic Pathway of Estrogenic Hormones
Caption: Biosynthesis of estrogenic hormones from cholesterol.
Signaling Pathways Regulating Aromatase Expression
Caption: Key signaling pathways regulating aromatase gene expression.
Experimental Workflow for Aromatase Inhibitor Screening
Caption: Workflow for screening and identifying aromatase inhibitors.
Conclusion
The biosynthesis of estrogenic hormones, with the this compound skeleton at its core, is a fundamental process with far-reaching physiological implications. The enzyme aromatase stands out as a critical control point and a key therapeutic target. A thorough understanding of the biosynthetic pathway, its intricate regulation, and the experimental methodologies used to investigate it, is paramount for advancing research and developing novel treatments for a spectrum of hormone-related disorders. This guide provides a foundational resource for professionals in the field, summarizing the current knowledge and offering a practical overview of key experimental approaches.
References
- 1. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase Expression in the Ovary: Hormonal and Molecular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and stereochemical studies on reaction mechanism of mouse liver 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatase and prostaglandin inter-relationships in breast adipose tissue: significance for breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 9. Gonadotropin and sf-1 regulation of cyp19a1a gene and aromatase activity during oocyte development in the rohu, L. rohita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatase - Wikipedia [en.wikipedia.org]
- 11. Kinetic mechanism of porcine testicular 17 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of cytokines in regulating estrogen synthesis: implications for the etiology of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jme.bioscientifica.com [jme.bioscientifica.com]
- 18. Dynamic Regulation of CYP19A1 Promoter Region under Control of CREB Family Members in Endometrial Tissues of Women with Endometriosis: A Case-Control Study [ijfs.ir]
- 19. Dynamic Regulation of CYP19A1 Promoter Region under Control of CREB Family Members in Endometrial Tissues of Women with Endometriosis: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijfs.ir [ijfs.ir]
- 21. Evidence that functional interactions of CREB and SF-1 mediate hormone regulated expression of the aromatase gene in granulosa cells and constitutive expression in R2C cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dynamic Regulation of CYP19A1 Promoter Region under Control of CREB Family Members in Endometrial Tissues of Women with Endometriosis: A Case-Control Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WT1 and DAX-1 regulate SF-1-mediated human P450arom gene expression in gonadal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Identification of SF-1 and FOXL2 and Their Effect on Activating P450 Aromatase Transcription via Specific Binding to the Promoter Motifs in Sex Reversing Cheilinus undulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
- 28. ard.bmj.com [ard.bmj.com]
- 29. Prostaglandin E2 regulates aromatase activity and expression in human adipose stromal cells via two distinct receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
- 32. aacrjournals.org [aacrjournals.org]
- 33. turkjps.org [turkjps.org]
- 34. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 37. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. documents.thermofisher.com [documents.thermofisher.com]
- 39. austinpublishinggroup.com [austinpublishinggroup.com]
- 40. mdpi.com [mdpi.com]
- 41. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. tools.thermofisher.com [tools.thermofisher.com]
- 43. farmaciajournal.com [farmaciajournal.com]
- 44. medrxiv.org [medrxiv.org]
The Therapeutic Promise of D-Ring Modified Estranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrane scaffold, a fundamental component of steroidal hormones, has long been a fertile ground for the development of novel therapeutics. Modifications to this core structure have yielded compounds with a wide array of biological activities. Among these, alterations to the D-ring have emerged as a particularly promising strategy for creating potent and selective modulators of key biological targets. This technical guide provides an in-depth exploration of the therapeutic potential of D-ring modified estranes, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies for a range of diseases, including cancer and hormone-dependent disorders.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of various D-ring modified estranes, providing a comparative overview of their potency and selectivity.
Table 1: Inhibition of Steroidogenic Enzymes by D-Ring Modified Estranes
| Compound Class | Specific Compound | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Reference |
| D-Ring Fused Triazolyl Estrone (B1671321) Analog | Compound 24 | 17β-HSD1 (NADH-complexed) | Potent, binding affinity similar to estrone | [1] |
| 16,17-Seco-estra-1,3,5(10)-triene-16,17-imide Derivatives | Propyl (39) | Steroid Sulfatase (STS) | IC₅₀ = 1 nM | [2] |
| 1-Pyridin-3-ylmethyl (46) | Steroid Sulfatase (STS) | IC₅₀ = 1 nM | [2] | |
| Compound 4a | Steroid Sulfatase (STS) | IC₅₀ ≈ 1 nM | [3] | |
| Compound 4b | Steroid Sulfatase (STS) | IC₅₀ ≈ 1 nM | [3] | |
| D-Ring Fused N(2)-substituted-1,2,3-triazoles | Compound 3h | Aldo-keto reductase 1C3 (AKR1C3) | 71.17% inhibition | [4] |
| Compound 3f | Aldo-keto reductase 1C3 (AKR1C3) | 69.9% inhibition | [4] | |
| 3-Deoxy Steroidal Olefin | Compound 3a | Aromatase | Kᵢ = 50 nM, IC₅₀ = 225 nM | [5] |
| Epoxide Derivative | Compound 4a | Aromatase | Kᵢ = 38 nM, IC₅₀ = 145 nM | [5] |
| 16β-Methylene Estradiol (B170435) Derivatives | Amide 20h | 17β-HSD1 | IC₅₀ = 37 nM | [6] |
| Amide 19e | 17β-HSD1 | IC₅₀ = 510 nM | [6] | |
| Amide 20a | 17β-HSD1 | IC₅₀ = 380 nM | [6] | |
| Compound 15 | 17β-HSD1 | IC₅₀ = 320 nM | [6] |
Table 2: Antiproliferative Activity of D-Ring Modified Estranes in Cancer Cell Lines
| Compound Class | Specific Compound | Cell Line | Antiproliferative Activity (IC₅₀) | Reference |
| D-Ring Fused Triazolyl Estrone Analog | Compound 24 | HeLa, SiHa, MDA-MB-231 | Significant and selective reduction in proliferation | [1] |
| 3-O-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-13α-estrone | Compound 1 | Not specified | IC₅₀ = 0.3–0.9 μM | [2] |
| D-Ring Ethisterones with 1,4-1,2,3-triazoles | Compound 3 (X=Cl) | K562 (Leukemia) | 11.72 ± 0.9 μM | [7][8] |
| SKLU-1 (Lung) | 14.9 ± 0.8 μM | [7][8] | ||
| Compound 5 (X=I) | K562 (Leukemia) | 24.50 ± 1.0 μM | [7][8] | |
| SKLU-1 (Lung) | 46.0 ± 2.8 μM | [7][8] | ||
| Isofuranoadiene | PC 3 (Prostate) | IC₅₀ = 29 μM | [9] | |
| MDA-MB 231 (Breast) | IC₅₀ = 59 μM | [9] | ||
| BT 474 (Breast) | IC₅₀ = 55 μM | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Synthesis of D-Ring Fused Triazolyl Estrone Analogs
A general procedure for the synthesis of D-ring fused steroidal N(2)-substituted-1,2,3-triazoles involves the following steps[4]:
-
Deprotonation of the Triazole Ring: To a solution of the starting steroid 1,2,3-triazole (1 mmol) in methanol (B129727), a solution of potassium hydroxide (B78521) (KOH) in methanol (0.43 M; 3 mmol) is added. The mixture is stirred at room temperature for 20 minutes.
-
Alkylation: The corresponding haloalkane (5 mmol) is added to the reaction mixture.
-
Reaction and Purification: The mixture is refluxed for a period ranging from 75 minutes to 8 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography on silica (B1680970) gel to yield the desired N(2)-substituted-1,2,3-triazole derivative.
Synthesis of 16,17-Seco-estra-1,3,5(10)-triene-16,17-imide Derivatives
The synthesis of these potent steroid sulfatase inhibitors is achieved through the following key steps[2]:
-
D-Ring Cleavage: The steroidal D-ring of an estrone derivative is cleaved via an iodoform (B1672029) reaction.
-
Condensation: The resulting marrianolic acid derivative undergoes thermal condensation to form the 16,17-seco-estra-1,3,5(10)-triene-16,17-imide, which incorporates a piperidinedione moiety in place of the original D-ring.
-
Alkylation and Sulfamoylation: A range of alkyl side chains can be introduced on the nitrogen atom of the imide ring, followed by the synthesis of the corresponding 3-O-sulfamates.
Synthesis of D-Homo Lactone Estranes
A general route to D-homo lactone androstane (B1237026) derivatives, which can be adapted for the this compound series, is as follows[1][10]:
-
Oximation: The starting steroid is converted to a 16-hydroximino derivative.
-
Lactonization: The 16-hydroximino derivative is then transformed into the D-homo lactone. Further modifications to other parts of the steroidal nucleus can be performed as needed.
Inhibition Assay for 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
The inhibitory activity of compounds against 17β-HSD1 can be determined using a whole-cell assay with T-47D breast cancer cells, which endogenously express the enzyme[11].
-
Cell Culture: T-47D cells are cultured in a suitable medium.
-
Incubation: Cells are incubated with the test compound at various concentrations and a radiolabeled substrate (e.g., [¹⁴C]estrone).
-
Steroid Extraction: After incubation, the steroids are extracted from the medium using an appropriate organic solvent (e.g., diethyl ether).
-
Chromatography and Quantification: The extracted steroids (substrate and product) are separated by thin-layer chromatography (TLC). The radioactivity of the spots corresponding to the substrate and product is quantified using a radioisotope scanner.
-
Data Analysis: The percentage of substrate conversion to product is calculated, and IC₅₀ values are determined from the dose-response curves.
Steroid Sulfatase (STS) Inhibition Assay
The inhibitory potency against STS can be evaluated using human placental microsomes as the enzyme source[2].
-
Enzyme Preparation: A suspension of human placental microsomes is prepared in a suitable buffer.
-
Incubation: The microsomes are incubated with the test compound at various concentrations and a radiolabeled substrate (e.g., [³H]estrone sulfate).
-
Reaction Termination and Extraction: The enzymatic reaction is stopped, and the product (e.g., [³H]estrone) is extracted with an organic solvent.
-
Quantification: The radioactivity of the extracted product is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control, and IC₅₀ values are determined.
Antiproliferative Activity Assay
The effect of the compounds on the proliferation of cancer cell lines can be assessed using the MTT assay[9].
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Cell Cycle Analysis by Flow Cytometry
The effect of D-ring modified estranes on the cell cycle distribution of cancer cells can be analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining[12][13][14][15][16].
-
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Signaling Pathways and Mechanisms of Action
Modulation of Estrogen Receptor Signaling
Certain D-ring modified estranes with an aromatic D-ring have been shown to act as antagonists of the estrogen receptor (ER)[3]. Molecular modeling studies suggest that these compounds may bind to the ERα ligand-binding pocket in an inverted orientation compared to the natural ligand, estradiol. In this proposed binding mode, the aromatic D-ring occupies a position similar to that of the A-ring of estradiol[3]. This altered binding can lead to a conformational change in the receptor that prevents the recruitment of co-activators, thereby antagonizing estrogen-mediated gene transcription.
Caption: Comparative signaling pathways of estradiol and a D-ring aromatic this compound antagonist.
Induction of Caspase-Independent Apoptosis
A notable therapeutic potential of some D-ring modified estranes is their ability to induce apoptosis, or programmed cell death, in cancer cells. Interestingly, certain D-ring fused triazolyl estrone analogs have been found to induce apoptosis through a caspase-independent pathway[1]. While the precise molecular details are still under investigation, this mode of cell death is significant as it may bypass resistance mechanisms that rely on the inhibition of caspases. Caspase-independent apoptosis often involves the release of mitochondrial proteins such as Apoptosis-Inducing Factor (AIF) and Endonuclease G, which translocate to the nucleus and mediate DNA fragmentation and chromatin condensation[17][18][19].
Caption: Proposed signaling pathway for caspase-independent apoptosis induced by a D-ring triazolyl estrone analog.
Experimental Workflow for Synthesis and Biological Evaluation
The overall process for the discovery and preclinical evaluation of novel D-ring modified estranes follows a logical workflow, from initial design and synthesis to comprehensive biological characterization.
Caption: A generalized experimental workflow for the development of D-ring modified estranes.
Conclusion
D-ring modified estranes represent a versatile and promising class of compounds with significant therapeutic potential. The structural modifications to the D-ring have led to the discovery of potent inhibitors of key steroidogenic enzymes, such as 17β-HSD1 and steroid sulfatase, as well as compounds with potent antiproliferative activity against various cancer cell lines. Furthermore, the elucidation of their mechanisms of action, including the modulation of estrogen receptor signaling and the induction of caspase-independent apoptosis, opens up new avenues for overcoming drug resistance and developing more effective cancer therapies. The detailed experimental protocols and compiled quantitative data provided in this technical guide are intended to empower researchers to build upon these findings and accelerate the translation of these promising compounds from the laboratory to the clinic. Continued exploration of the structure-activity relationships and the intricate signaling pathways governed by D-ring modified estranes will undoubtedly fuel the development of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. D-ring modified estrone derivatives as novel potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel D-ring modified steroid derivatives as potent, non-estrogenic, steroid sulfatase inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of new A,D-ring modified steroids as aromatase inhibitors: design, synthesis, and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer activities of novel D-ring modified 2-substituted estrogen-3-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile, Single-Step Synthesis of a Series of D-Ring Ethisterones Substituted with 1,4-1,2,3-Triazoles: Preliminary Evaluation of Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative evaluation of isofuranodiene on breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. journals.plos.org [journals.plos.org]
- 17. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Principles of Estrane Nomenclature
For researchers, scientists, and drug development professionals, a precise understanding of steroid nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental. This guide focuses on the core principles of naming estrane, the C18 steroid parent that forms the structural basis for all estrogenic hormones.
The this compound Core Structure
This compound is a saturated tetracyclic hydrocarbon with the molecular formula C₁₈H₃₀.[1] Its structure consists of three six-membered cyclohexane (B81311) rings (A, B, C) and one five-membered cyclopentane (B165970) ring (D), fused together to form a cyclopenta[a]phenanthrene nucleus.[1][2][3] A key feature distinguishing this compound from other steroid parent structures like androstane (B1237026) is the absence of a methyl group at the C-10 position.[1][4] It possesses a single methyl group at the C-13 position.[5] This structure is also referred to as 19-norandrostane.[1][4]
The standard numbering of the carbon atoms and lettering of the rings in the steroid nucleus is a critical first step in nomenclature, as shown below.[3][6]
Fundamental IUPAC Naming Principles
The systematic naming of an this compound derivative follows a hierarchical set of IUPAC rules that define its stereochemistry, functional groups, and any structural modifications.
The foundation of the name is the parent hydrocarbon. For C18 steroids without a methyl group at C-10, the parent name is This compound .[5] This name implies a specific and conserved stereochemistry at the ring junctions: 8β, 9α, 10β, 13β, and 14α, unless stated otherwise.[6]
Stereochemistry is a critical aspect of steroid nomenclature, defining the three-dimensional arrangement of atoms.
-
α/β Notation : This is the most common method for describing the orientation of substituents on the steroid ring system.[2]
-
β-orientation signifies that the substituent is "above" the plane of the ring system, pointing towards the same side as the angular methyl group at C-13. These bonds are represented by solid or heavy wedges.[7]
-
α-orientation indicates the substituent is "below" the plane of the ring, on the opposite side of the C-13 methyl group. These bonds are shown with dashed or hashed lines.[7]
-
-
A/B Ring Junction (C-5) : this compound can exist as two primary isomers based on the configuration of the hydrogen atom at C-5.[1]
-
5α-estrane : The hydrogen at C-5 is in the α-position (below the plane), resulting in a trans fusion between the A and B rings. This creates a relatively flat, linear molecular shape.[1]
-
5β-estrane : The hydrogen at C-5 is in the β-position (above the plane), leading to a cis fusion between the A and B rings. This results in a bent molecular shape.[1]
-
-
Unknown Configuration : If the configuration at a specific center is unknown, the Greek letter xi (ξ) is used as a prefix.[6] For example, a hydroxyl group at C-3 with an unknown orientation would be named 3-ξ-hydroxy.
The presence of double or triple bonds is indicated by changing the "-ane" suffix of the parent name to "-ene" or "-yne", respectively.[8] The position of the double bond is specified by the lower number of the two carbon atoms involved, placed before the suffix.[3][9]
-
Example : A double bond between C-1 and C-2 in the A ring of this compound would be named estr-1-ene .
-
Multiple Double Bonds : If multiple double bonds are present, prefixes like "diene" or "triene" are used. For instance, the aromatic A ring of estrogens is denoted as estra-1,3,5(10)-triene .[10]
Functional groups are designated using prefixes or suffixes according to IUPAC priority rules.[8][11]
-
Suffixes : The principal functional group is denoted by a suffix. Common examples in this compound derivatives include:
-
-ol for a hydroxyl group (-OH).
-
-one for a carbonyl group (C=O).
-
-oic acid for a carboxyl group (-COOH).
-
-
Prefixes : Other functional groups are named using prefixes.
-
hydroxy- for -OH (when not the principal group).
-
oxo- for C=O (when not the principal group).[2]
-
Example : Estrone (B1671321), which has a hydroxyl group at C-3 and a ketone at C-17 on an estra-1,3,5(10)-triene core, is systematically named 3-hydroxyestra-1,3,5(10)-trien-17-one .[12]
-
Nor- : This prefix indicates the removal of a carbon atom from the steroid skeleton.[13] For example, 19-norandrostane is another name for this compound, signifying the absence of the C-19 methyl group.[1]
-
Homo- : Indicates the addition of a CH₂ group, expanding a ring.
-
Seco- : Denotes the cleavage or breaking of a ring bond.[14]
Quantitative Data
While nomenclature is a qualitative system of rules, the resulting isomers have distinct physical and chemical properties that can be quantified. The table below presents key properties for the parent this compound molecule and two of its most significant derivatives, estrone and estradiol.
| Property | 5α-Estrane | Estrone | 17β-Estradiol |
| IUPAC Name | (8S,9S,10R,13S,14S)-13-Methyl-tetradecahydro-1H-cyclopenta[a]phenanthrene | 3-Hydroxyestra-1,3,5(10)-trien-17-one[12] | Estra-1,3,5(10)-triene-3,17β-diol |
| Molecular Formula | C₁₈H₃₀[1] | C₁₈H₂₂O₂[12] | C₁₈H₂₄O₂ |
| Molecular Weight | 246.43 g/mol [1] | 270.37 g/mol | 272.38 g/mol |
| Stereochemistry at C5 | 5α (trans)[1] | N/A (Aromatic A-ring) | N/A (Aromatic A-ring) |
Experimental Protocols for Structure Elucidation
The correct IUPAC name for a novel or synthesized this compound derivative depends on the unambiguous determination of its molecular structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive methods for this purpose.
This generalized protocol outlines the steps for characterizing an this compound derivative.[15]
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition : A suite of 1D and 2D NMR experiments is required on a high-field spectrometer (≥400 MHz).
-
1D ¹H NMR : Provides information on the number of different proton environments and their coupling patterns.
-
1D ¹³C NMR & DEPT : Identifies the number of carbon environments and distinguishes between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy) : Reveals proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems within each ring of the steroid.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbons based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and confirming the overall carbon skeleton.
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy) : Provides information about protons that are close in space, which is essential for determining the relative stereochemistry (e.g., distinguishing between α and β substituents).[16][17]
-
-
Data Analysis and Structure Assignment :
-
Integrate the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in the ¹H and ¹³C spectra using the 2D correlation data (COSY, HSQC, HMBC).
-
Use the NOESY/ROESY correlations to establish the stereochemical relationships between substituents and at ring junctions. For example, a strong NOE between the C-18 methyl protons and a proton at C-8 would confirm the β-orientation of that proton.
-
Combine all data to build the final structure, which then allows for the assignment of the correct IUPAC name.
-
This technique provides the absolute three-dimensional structure of a molecule.[18]
-
Crystal Growth : Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Mounting and Data Collection :
-
Structure Solution and Refinement :
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" using computational methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model computationally to achieve the best fit between the calculated and observed diffraction data.[19]
-
-
Analysis : The final refined structure provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, confirming its identity and enabling definitive IUPAC naming.[20]
Visualizations
The following diagrams illustrate the logical relationships in this compound nomenclature.
Caption: A flowchart illustrating the logical steps for deriving the IUPAC name of an this compound derivative.
Caption: Relationship between the parent this compound core and key biologically active estrogen derivatives.
References
- 1. This compound (24749-37-9) for sale [vulcanchem.com]
- 2. muscledogfitness.com [muscledogfitness.com]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 3S-2.1 to 3S-2.4 [iupac.qmul.ac.uk]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. ergogenics.org [ergogenics.org]
- 9. 3.3.1 Hydrocarbons: Names and Structures – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NOMENCLATURE AND STEREOCHEMISTRY OF STEROIDS | PDF [slideshare.net]
- 14. Steroids Contents and Introduction [iupac.qmul.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. Use of X-ray crystallography for the characterization of single crystals grown in steroid containing transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Estrane Structure on Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The estrane steroid nucleus, a fundamental scaffold of numerous endogenous hormones and synthetic drugs, plays a pivotal role in a vast array of physiological processes. The specific interactions of this compound-based molecules with nuclear receptors—primarily the estrogen (ER), androgen (AR), and progesterone (B1679170) (PR) receptors—are of paramount importance in endocrinology and drug discovery. The affinity with which these ligands bind to their respective receptors is a critical determinant of their biological activity, dictating their potency as agonists or antagonists. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the binding of this compound derivatives to these key receptors, supported by quantitative binding data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Structure-Activity Relationships: How this compound Modifications Modulate Receptor Affinity
The binding affinity of a ligand to its receptor is a delicate interplay of stereochemistry, electronic properties, and the overall topography of the molecule, which dictates its fit within the receptor's ligand-binding pocket (LBP). The rigid, tetracyclic structure of the this compound nucleus provides a foundational framework upon which chemical modifications can be strategically implemented to fine-tune receptor selectivity and affinity.
Estrogen Receptor (ER)
The estrogen receptor exists as two subtypes, ERα and ERβ, which exhibit distinct tissue distributions and physiological roles. The binding of estrogens is primarily driven by the phenolic A-ring, which mimics the endogenous ligand 17β-estradiol. Key structural features influencing ER binding affinity include:
-
The Phenolic A-Ring: The hydroxyl group at the C3 position is crucial for high-affinity binding, acting as a hydrogen bond donor to key amino acid residues within the LBP. Aromaticity of the A-ring is also essential.
-
The D-Ring and C17 Substituents: The 17β-hydroxyl group is another critical feature, participating in a hydrogen bond network that stabilizes the ligand-receptor complex. Modifications at the 17α-position can significantly impact binding. For instance, the introduction of an ethinyl group, as seen in ethinylestradiol, enhances oral bioavailability and can modulate binding affinity.
-
Overall Steroid Geometry: The overall shape and rigidity of the steroid nucleus are important for proper orientation within the LBP.
Androgen Receptor (AR)
The native ligands for the AR are testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). The structure-activity relationships for AR ligands highlight the importance of the A-ring and D-ring functionalities:
-
A-Ring Modifications: The 3-keto group in the A-ring is a key feature for high-affinity binding.
-
D-Ring and C17 Substituents: A 17β-hydroxyl group is essential for potent androgenic activity. Alkylation at the 17α-position, as in methyltestosterone, can increase oral bioavailability but may also alter binding affinity.
-
5α-Reduction: The conversion of testosterone to DHT by 5α-reductase, which removes the C4-C5 double bond, significantly increases binding affinity for the AR.[1] This highlights the importance of the A/B ring junction stereochemistry.
Progesterone Receptor (PR)
Progesterone is the endogenous ligand for the PR. Synthetic progestins, many of which are based on the this compound (19-nortestosterone) or pregnane (B1235032) nucleus, have been developed with modified affinities and selectivities. Key SAR principles include:
-
A-Ring and C3 Position: A Δ4-3-keto moiety is a common feature of high-affinity progestins.
-
C17 Substituents: The presence of a 17α-ethinyl group, as seen in norethindrone, is a common modification that confers oral activity and potent progestational effects.
-
C11 Substitutions: Modifications at the C11β position can dramatically alter the activity profile, leading to potent antagonists like mifepristone.
Quantitative Receptor Binding Affinity Data
The following tables summarize the binding affinities of various this compound derivatives and related compounds for the human estrogen (ERα and ERβ), androgen, and progesterone receptors. The data is presented as relative binding affinity (RBA), inhibition constant (Ki), dissociation constant (Kd), or half-maximal inhibitory concentration (IC50). Lower values for Ki, Kd, and IC50 indicate higher binding affinity. RBA is typically expressed relative to a high-affinity reference ligand (e.g., 17β-estradiol for ER, DHT for AR, or progesterone/R5020 for PR).
Table 1: Binding Affinities of this compound Derivatives and Related Compounds for Estrogen Receptors (ERα and ERβ)
| Compound | Receptor | Binding Affinity (RBA %) | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Binding Affinity (Kd, pM) |
| 17β-Estradiol | ERα | 100 | - | 0.085[2] | 68.81[3][4] |
| 17β-Estradiol | ERβ | 100 | - | - | 60.72[3][4] |
| Ethinylestradiol | ERα | 121 | - | - | - |
| Mestranol | ER | 0.1 - 2.3 | - | - | - |
| Tibolone (B1683150) | ERα | <0.1 (vs E2) | - | - | - |
| 3α-hydroxytibolone | ERα | High | - | - | - |
| 3β-hydroxytibolone | ERα | High | - | - | - |
| Raloxifene | ERα | - | - | - | - |
| Tamoxifen | ERα | - | - | - | - |
| GW-5638 | ERα | Same as ERβ | - | - | - |
| GW-5638 | ERβ | Same as ERα | - | - | - |
| GW-7604 | ERα | Same as ERβ | - | - | - |
| GW-7604 | ERβ | Same as ERα | - | - | - |
Data compiled from multiple sources. RBA values are relative to 17β-Estradiol.
Table 2: Binding Affinities of this compound Derivatives and Related Compounds for the Androgen Receptor (AR)
| Compound | Binding Affinity (RBA %) | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |
| Dihydrotestosterone (DHT) | 100 | - | 3.2[5] |
| Testosterone | 50-60 | - | - |
| 19-Nortestosterone (Nandrolone) | 100-120 | - | - |
| Tibolone | Weak | - | - |
| Δ4-isomer of Tibolone | Stronger than Tibolone | - | - |
| Norethindrone | 3.2 (vs DHT) | - | - |
| Norgestimate | 0.3 (vs DHT) | - | - |
| Levonorgestrel (B1675169) | 22 (vs DHT) | - | - |
| BMS-564929 | - | 2.11 | - |
Data compiled from multiple sources. RBA values are relative to Dihydrotestosterone (DHT) or Methyltrienolone (R1881) where specified.
Table 3: Binding Affinities of this compound Derivatives and Related Compounds for the Progesterone Receptor (PR)
| Compound | Binding Affinity (RBA %) |
| Progesterone | 100 |
| Norgestimate | 0.8 (vs R5020)[6] |
| Levonorgestrel | 143 (vs Progesterone)[7] |
| Levonorgestrel-17-acetate | 110 (vs R5020)[6] |
| Levonorgestrel-3-oxime | 8 (vs R5020)[6] |
| Norethindrone | 200 (vs Progesterone) |
| Tibolone | 10-fold weaker than Δ4-isomer |
| Δ4-isomer of Tibolone | High |
Data compiled from multiple sources. RBA values are relative to Progesterone or R5020.
Experimental Protocols for Receptor Binding Assays
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.
General Principle of Competitive Radioligand Binding Assay
A fixed concentration of receptor and radioligand are incubated with increasing concentrations of an unlabeled competitor compound. As the concentration of the competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.
Detailed Methodology for a Typical Competitive Binding Assay (Example: Estrogen Receptor)
This protocol is a generalized representation based on established methods.[8]
1. Preparation of Receptor Source (e.g., Rat Uterine Cytosol):
- Uteri from ovariectomized rats are excised, trimmed of fat, and weighed.
- The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
- The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation (ultracentrifugation) to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors as the supernatant.
- The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Assay Procedure:
- Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of the competitor compound.
- Total Binding Tubes: Contain receptor preparation and a fixed concentration of radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol).
- Non-specific Binding (NSB) Tubes: Contain the same as total binding tubes plus a large excess (e.g., 100-fold) of unlabeled estradiol to saturate all specific binding sites.
- Competitor Tubes: Contain receptor preparation, radiolabeled estradiol, and varying concentrations of the test compound.
- The tubes are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
3. Separation of Bound and Free Radioligand:
- After incubation, the bound radioligand must be separated from the free radioligand. A common method is hydroxylapatite (HAP) adsorption. A slurry of HAP is added to each tube, which binds the receptor-ligand complexes.
- The tubes are centrifuged, and the supernatant containing the free radioligand is aspirated. The HAP pellet is washed with buffer to remove any remaining unbound radioligand.
4. Quantification of Bound Radioactivity:
- Scintillation cocktail is added to the HAP pellet in each tube.
- The radioactivity is counted using a liquid scintillation counter.
5. Data Analysis:
- The counts per minute (CPM) are used to determine the amount of bound radioligand.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.
- The IC50 value is determined from this curve using non-linear regression analysis.
- The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Signaling Pathways and Experimental Workflows
Receptor Signaling Pathways
The binding of an this compound derivative to its receptor initiates a cascade of molecular events that ultimately leads to a physiological response. These signaling pathways can be broadly categorized as genomic (acting in the nucleus to regulate gene expression) and non-genomic (rapid, membrane-initiated signaling).
Caption: Estrogen Receptor (ER) Signaling Pathway.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Progesterone Receptor (PR) Signaling Pathway.
Experimental Workflow
The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.
Caption: Generalized Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The binding affinity of this compound derivatives to their respective nuclear receptors is a complex function of their three-dimensional structure. Subtle modifications to the this compound scaffold can lead to profound changes in receptor binding, selectivity, and ultimately, the pharmacological profile of the compound. A thorough understanding of these structure-activity relationships, supported by robust quantitative binding data and well-defined experimental protocols, is indispensable for the rational design of novel therapeutics targeting the estrogen, androgen, and progesterone receptors. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area of medicinal chemistry and endocrinology.
References
- 1. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor binding of norgestimate--a new orally active synthetic progestational compound [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor profiling and endocrine interactions of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Maze: An In-depth Technical Guide to Estrane-Based Steroid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of estrane-based steroids, the family of hormones that includes estrogens. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and endocrine research. This guide details the key enzymatic reactions, presents quantitative data for critical metabolic steps, outlines detailed experimental protocols for studying these pathways, and provides visualizations of the primary metabolic routes and a representative experimental workflow.
Core Metabolic Pathways of this compound-Based Steroids
The metabolism of this compound-based steroids is a complex network of enzymatic conversions primarily occurring in the liver, but also in other tissues such as adipose tissue and the gonads. These pathways are crucial for both the biosynthesis of active estrogens and their inactivation and elimination from the body. The principal pathways involve the aromatization of androgens, followed by a series of hydroxylation, methylation, and conjugation reactions.
Aromatization: The Gateway to Estrogens
The synthesis of this compound-based steroids begins with the irreversible conversion of C19 androgens to C18 estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1) . This is the rate-limiting step in estrogen biosynthesis. The two primary conversions are:
-
Androstenedione to Estrone (B1671321) (E1)
-
Testosterone to Estradiol (B170435) (E2) [1]
Interconversion of Estrone and Estradiol
Estrone and estradiol are readily interconverted by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs) , a family of enzymes that catalyze the oxidation or reduction of the 17-keto/hydroxyl group.[2][3] This interconversion is crucial for regulating the local and systemic levels of the highly potent estradiol.
Hydroxylation: Diversification of Estrogen Metabolites
Once formed, estradiol and estrone undergo extensive phase I metabolism, primarily through hydroxylation reactions catalyzed by various cytochrome P450 (CYP) enzymes . These reactions occur at different positions on the steroid nucleus, leading to a variety of metabolites with distinct biological activities. The major hydroxylation pathways are:
-
2-Hydroxylation: This is the most prominent pathway, leading to the formation of 2-hydroxyestrone (B23517) (2-OHE1) and 2-hydroxyestradiol (B1664083) (2-OHE2). This reaction is primarily catalyzed by CYP1A2 in the liver and CYP1A1 in extrahepatic tissues.[4][5]
-
4-Hydroxylation: This pathway produces 4-hydroxyestrone (B23518) (4-OHE1) and 4-hydroxyestradiol (B23129) (4-OHE2). CYP1B1 is the primary enzyme responsible for this conversion, particularly in estrogen target tissues like the breast and uterus.[4][5][6]
-
16α-Hydroxylation: This leads to the formation of 16α-hydroxyestrone (16α-OHE1) and estriol (B74026) (E3). This pathway is catalyzed by several CYP enzymes, including CYP1A1, CYP1A2, and CYP3A isoforms.[4][5]
Methylation and Conjugation: Inactivation and Excretion
The hydroxylated estrogen metabolites, often referred to as catechol estrogens, undergo further metabolism to facilitate their excretion.
-
Methylation: Catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl groups of 2- and 4-hydroxyestrogens, forming methoxyestrogens.
-
Conjugation: Estrogens and their metabolites are rendered more water-soluble for urinary and biliary excretion through conjugation with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (B86663) groups (by sulfotransferases, SULTs).
Below is a diagram illustrating the primary metabolic pathways of this compound-based steroids.
Quantitative Data on Key Metabolic Enzymes
The efficiency of each metabolic step is determined by the kinetic parameters of the enzymes involved. This section provides a summary of reported kinetic constants for key enzymes in this compound-based steroid metabolism.
Table 1: Kinetic Parameters of Key Enzymes in this compound-Based Steroid Metabolism
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein or pmol/h/mg) | Source |
| Aromatase (CYP19A1) | Androstenedione | Estrone | 0.25 | - | [7] |
| Testosterone | Estradiol | 201 (nM) | 0.76 (pmol/h/mg) | [8] | |
| 17β-HSD Type 1 | Estrone | Estradiol | 0.12 - 0.25 | - | [2] |
| Estradiol | Estrone | 0.62 | 82 (nmol/g protein/h) | [9] | |
| CYP1A1 | Estradiol | 2-Hydroxyestradiol | - | - | [4] |
| CYP1A2 | Estradiol | 2-Hydroxyestradiol | - | 1.3 ± 0.3 (nmol/min/nmol P450) | [4] |
| CYP1B1 | Estradiol | 4-Hydroxyestradiol | 0.71 | 1.39 (nmol/min/nmol P450) | [10] |
| CYP3A4 | Estradiol | 16α-Hydroxyestradiol | - | - | [4] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions, tissue source, and whether purified enzymes or cell-based assays are used.
Experimental Protocols for Investigating this compound-Based Steroid Metabolism
The study of this compound-based steroid metabolism often involves in vitro cell culture systems and sophisticated analytical techniques to quantify the various metabolites.
In Vitro Steroidogenesis Assay using H295R Cells
The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model as it expresses most of the key enzymes required for steroidogenesis.
3.1.1. Cell Culture and Treatment
-
Cell Seeding: Seed H295R cells in 24-well plates at a density of approximately 2.5 x 10^5 cells/well in a complete medium (e.g., DMEM/F12 supplemented with serum and growth factors).
-
Acclimation: Allow the cells to acclimate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Replace the medium with fresh serum-free medium containing the test compound at various concentrations. Include appropriate controls (e.g., solvent control, positive control like forskolin (B1673556) to stimulate steroidogenesis).
-
Incubation: Incubate the cells with the test compound for 48 hours.
3.1.2. Sample Collection and Preparation
-
Medium Collection: After incubation, collect the cell culture medium from each well.
-
Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or diethyl ether) or a solid-phase extraction (SPE) to isolate the steroids from the medium.
-
Derivatization (Optional): For enhanced sensitivity in mass spectrometry, the extracted steroids can be derivatized (e.g., with dansyl chloride).
-
Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable solvent for analysis.
3.1.3. Quantification of Steroid Metabolites by LC-MS/MS
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different steroid metabolites.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring, MRM) to detect and quantify the individual steroid metabolites based on their unique mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard and a standard curve.
The following diagram outlines the experimental workflow for the H295R steroidogenesis assay.
In Vitro Metabolism Assay using Liver Microsomes
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are a standard tool for studying phase I drug metabolism.
3.2.1. Incubation Procedure
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human liver microsomes), a phosphate (B84403) buffer (pH 7.4), and the this compound-based steroid substrate in a microcentrifuge tube or 96-well plate.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Initiate the reaction by adding an NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes).
-
Time Points: Incubate the reaction for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
3.2.2. Sample Processing and Analysis
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS as described in section 3.1.3 to identify and quantify the parent steroid and its metabolites.
-
Data Analysis: Determine the rate of metabolism by plotting the disappearance of the parent compound over time.
Representative Quantitative Data from In Vitro Assays
The following table summarizes representative concentrations of key steroid hormones measured in the culture medium of H295R cells under basal and stimulated (with forskolin) conditions.
Table 2: Representative Steroid Hormone Concentrations in H295R Cell Culture Medium
| Steroid Hormone | Basal Concentration (pg/mL) | Forskolin-Stimulated Concentration (pg/mL) | Source |
| Progesterone | 13,948 | 34,870 | [11] |
| Testosterone | 3,845 | 6,537 | [11] |
| Estradiol | 14.2 | 298.2 | [11] |
| Cortisol | - | - | [12] |
| Corticosterone | - | - | [12] |
Note: Concentrations can vary based on cell passage number, culture conditions, and analytical methods. The data from different sources are presented to illustrate the range of reported values.
Conclusion
The metabolic pathways of this compound-based steroids are intricate and tightly regulated. A thorough understanding of these pathways, the enzymes involved, and their kinetics is essential for research in endocrinology, oncology, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists investigating the metabolism of these critical hormones and the effects of xenobiotics on their homeostasis. The continued application of advanced analytical techniques, such as LC-MS/MS-based metabolomics, will further elucidate the complexities of steroid metabolism and its role in health and disease.
References
- 1. Supraphysiological estrogen levels adversely impact proliferation and histone modification in human embryonic stem cells: possible implications for controlled ovarian hyperstimulation assisted pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. Gender differences of enzymatic activity and distribution of 17beta-hydroxysteroid dehydrogenase in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 6. Specificity Determinants of CYP1B1 Estradiol Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17 beta-estradiol hydroxylation catalyzed by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for the Stereoselective Synthesis of Estrane Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of estrane derivatives. The this compound skeleton, a fundamental component of steroidal hormones like estrogen, is a critical pharmacophore in drug development. Precise control over its stereochemistry is paramount for achieving desired biological activity and minimizing off-target effects. The following sections detail key stereoselective transformations, including protocols for asymmetric cycloadditions, diastereoselective reductions, and stereocontrolled functionalization of the steroid nucleus.
Enantioselective Construction of the this compound Core via Hydrogen Bond-Promoted Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of the steroidal ABCD ring system. An organocatalytic approach employing a chiral amidinium salt can facilitate a highly enantioselective cycloaddition, setting the key stereocenters of the this compound core early in the synthesis.
Application Note:
This protocol describes the synthesis of (+)-estrone, where the crucial C/D ring junction stereochemistry is established through a hydrogen bond-promoted Diels-Alder reaction between Dane's diene and 2-methylcyclopent-2-en-1,3-dione. The use of a chiral amidinium catalyst derived from (R)-alaninol provides high enantioselectivity. The initial cycloadduct is then subjected to a series of transformations to yield the natural steroid.
Experimental Protocol: Enantioselective Diels-Alder Reaction for (+)-Estrone Synthesis
Materials:
-
Dane's diene (1-methoxy-4-methyl-1,3-cyclohexadiene)
-
Amidinium salt catalyst (ent-9c in Göbel et al., J. Org. Chem. 2010, 75, 8, 2718-2721)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (conc. HCl)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1,3-cyclopentanedione (1.0 eq) and the chiral amidinium salt catalyst (15 mol %) in dry dichloromethane.
-
Cool the solution to -30 °C.
-
Add Dane's diene (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -30 °C for 48 hours.
-
Allow the mixture to warm to room temperature overnight.
-
Add a few drops of concentrated HCl and stir vigorously for 30 minutes to effect isomerization.
-
Filter the mixture through a pad of magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the ketoenol product.
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Enantioselective Diels-Alder | Ketoenol Intermediate | 91% | 81% (before recrystallization) |
| Recrystallization | Enone Intermediate | 83% | >99% |
| Overall Synthesis | (+)-Estrone | 24% | >99.9% |
Diastereoselective Reduction of the C17-Ketone
The reduction of the C17-ketone of estrone (B1671321) is a common transformation to produce estradiol, a more potent estrogen. The steric hindrance of the this compound β-face directs the hydride attack to the α-face, leading to the preferential formation of the 17β-hydroxy group.
Application Note:
This protocol details a straightforward and highly diastereoselective reduction of estrone to β-estradiol using sodium borohydride (B1222165). The procedure is robust and provides the desired diastereomer in high yield. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
Experimental Protocol: Diastereoselective Reduction of Estrone
Materials:
-
Estrone
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for TLC
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve estrone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate container, prepare a solution of sodium borohydride (1.5 eq) in methanol.
-
Slowly add the NaBH₄ solution to the estrone solution with stirring.
-
Monitor the reaction by TLC until the estrone is consumed (typically 30-60 minutes).
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude β-estradiol.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Substrate | Product | Reducing Agent | Diastereomeric Ratio (β:α) | Yield |
| Estrone | Estradiol | NaBH₄ | >95:5 | High |
Stereoselective Construction of the this compound Skeleton via Radical Cascade Cyclization
Radical cyclizations offer a powerful and convergent strategy for the synthesis of complex polycyclic systems like the this compound core. A cascade of radical-mediated bond formations can rapidly assemble the B, C, and D rings in a single step from a suitably designed acyclic precursor.[1][2][3][4][5]
Application Note:
This protocol describes a radical-mediated cascade cyclization to construct the this compound ring system, culminating in a total synthesis of (±)-estrone.[1][2][3][4][5] The reaction is initiated by the formation of a radical from an iododienynone precursor, which then undergoes a series of intramolecular cyclizations. The stereochemical outcome of the cyclization is dependent on the geometry of the starting material.
Experimental Protocol: Radical Cascade Cyclization for this compound Synthesis
Materials:
-
Iododienynone precursor
-
Tributyltin hydride (Bu₃SnH)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous benzene (B151609)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the iododienynone precursor in degassed anhydrous benzene.
-
Add a solution of tributyltin hydride (1.1 eq) and a catalytic amount of AIBN in degassed anhydrous benzene dropwise over several hours to the refluxing solution of the precursor.
-
After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the tetracyclic this compound derivative.
Quantitative Data:
| Precursor | Product | Yield | Stereochemistry |
| Iododienynone | Tetracyclic this compound Derivative | 50% | trans, syn |
| Substituted Iodovinylcyclopropane | trans, anti, trans this compound | 12% | trans, anti, trans |
Visualizations
Diels-Alder Reaction Workflow
Caption: Workflow for the enantioselective Diels-Alder synthesis of an estrone precursor.
Diastereoselective Reduction Logical Pathway
Caption: Logical pathway of the diastereoselective reduction of estrone.
Radical Cascade Cyclization Signaling Pathway
Caption: Signaling pathway of the radical cascade cyclization for this compound synthesis.
References
- 1. A total synthesis of estrone based on a novel cascade of radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pnas.org [pnas.org]
- 5. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Estrane Compounds in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of estrane compounds in breast cancer research. This compound, a C18 steroid skeleton, forms the core of estrogens and a wide array of synthetic derivatives that are pivotal in the treatment and study of hormone-responsive cancers. This document details their mechanisms of action, key signaling pathways, and protocols for their evaluation.
Introduction to this compound Compounds in Breast Cancer
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 75% of all breast cancer cases, where the growth of cancer cells is driven by the hormone estrogen.[1] this compound-based compounds, which mimic or interfere with the action of endogenous estrogens like 17β-estradiol (E2), are the cornerstone of endocrine therapy.[2] These compounds range from receptor modulators to antagonists and degraders, each with a distinct mechanism for disrupting the estrogen signaling axis that fuels tumor proliferation.[1][3] The development of novel this compound derivatives continues to be a major focus in oncology, aiming to overcome drug resistance and improve therapeutic outcomes.[2][4]
Mechanisms of Action
The primary targets of this compound compounds in breast cancer are the estrogen receptors, ERα and ERβ.[3] ERα is recognized as the principal driver of breast cancer development.[5] The therapeutic strategies involving this compound derivatives can be broadly categorized as follows:
-
Selective Estrogen Receptor Modulators (SERMs): These compounds exhibit tissue-specific agonist or antagonist activity.[1][3] In breast tissue, a SERM like Tamoxifen acts as an antagonist, competitively binding to ERα and blocking estrogen from activating pro-proliferative genes.[1][6]
-
Selective Estrogen Receptor Degraders (SERDs): SERDs, such as Fulvestrant and the newer oral agent Elacestrant (B1663853), are pure antagonists.[1][7][8] They bind to ERα and induce a conformational change that targets the receptor for proteasomal degradation, thereby reducing the total number of receptors in the cancer cell.[7][8] This mechanism is particularly effective against certain mutations, like those in the ESR1 gene, which can confer resistance to other endocrine therapies.[7][9]
Key Signaling Pathways Modulated by this compound Compounds
This compound compounds influence both the classical genomic and the rapid non-genomic signaling pathways of the estrogen receptor.
A. Genomic ER Signaling Pathway: In this pathway, the estrogen-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival.[5][10] Anti-estrogens block this process.
B. Non-Genomic ER Signaling and Crosstalk: Estrogens can also initiate rapid signaling from membrane-associated ERs, activating kinase cascades like PI3K/Akt/mTOR and MAPK/ERK.[11][12][13][14] This crosstalk can lead to ligand-independent ER activation and contribute to endocrine resistance. This compound-based inhibitors can modulate these pathways.
Quantitative Data Summary of Novel this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various synthesized this compound compounds against human breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Pyrazolinyl-Estrone Derivatives against MCF-7 Cells
| Compound ID | Modification | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3c | 1′-Methyl-1′H-5′-(4-bromophenyl)-pyrazoline | 6.4 | [15] |
| 3d | 1′-Methyl-1′H-5′-(2-thienyl)-pyrazoline | 5.2 | [15] |
| 4f | 1'-Phenyl-1'H-5'-(2-thienyl)-pyrazoline | 4.1 | [15] |
Data extracted from in vitro studies on MCF-7 (ER+) human breast cancer cell line.
Table 2: In Vitro Cytotoxicity (IC₅₀) of Hybrid this compound Heterocycles
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2c | MCF-7 (Breast) | 2.56 | 4.98 | [16] |
| 10a | MCF-7 (Breast) | 2.01 | 4.98 | [16] |
| 10b | MCF-7 (Breast) | 1.89 | 4.98 | [16] |
| 14 | MCF-7 (Breast) | 3.12 | 4.98 | [16] |
Data from MTT assay after 24h incubation. Compounds 10a, 10b, and 2c showed higher potency than the reference drug Doxorubicin.[16]
Table 3: Antiproliferative Activity of 3-Substituted this compound Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Description | Reference |
|---|---|---|---|---|
| 5 | T-47D (Breast) | 49 | C3-m-carbamoylphenyloxy E1 derivative | [17] |
| 6 | T-47D (Breast) | 37 | C3-m-carbamoylphenyloxy E2 derivative | [17] |
| 10 | T-47D (Breast) | 14 | C3/C16 hybrid E2 derivative | [17] |
These compounds were designed as 17β-HSD1 inhibitors and also showed antiproliferative effects on ER+ cells.[17]
Experimental Protocols
Evaluating the efficacy of novel this compound compounds requires a series of in vitro and in vivo assays.
References
- 1. Breast Cancer: What to Know About Treatment With SERMS [webmd.com]
- 2. New steps on an old path: Novel estrogen receptor inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectively targeting estrogen receptors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stevens.edu [stevens.edu]
- 5. mdpi.com [mdpi.com]
- 6. [Cancer of the breast, mechanism of action of anti-estrogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. breastcancer.org [breastcancer.org]
- 9. Novel oral selective estrogen receptor degraders (SERDs) to target hormone receptor positive breast cancer: elacestrant as the poster-child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogens and the risk of breast cancer: A narrative review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derailed Estrogen Signaling and Breast Cancer: An Authentic Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Synthesized Pyrazolinyl-estran-17-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and cytotoxic evaluation of novel hybrid this compound heterocycles as chemotherapeutic anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Estrane Compounds in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of common estrane compounds, including estrone (B1671321) (E1), 17β-estradiol (E2), estriol (B74026) (E3), and the synthetic 17α-ethinylestradiol (EE2), in various environmental water matrices such as surface water, wastewater, and drinking water. These compounds are potent endocrine disruptors and their monitoring in the environment is of significant concern.[1][2]
The following sections detail validated analytical methodologies utilizing Solid Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by detection and quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific this compound compounds of interest, the water matrix, and the required sensitivity. The tables below summarize key quantitative performance data from various validated methods to facilitate comparison.
Table 1: Quantitative Data for LC-MS/MS Methods
| Compound | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/L) | Reference |
| Estrone (E1) | Wastewater | Oasis HLB | 81-103 | 0.6-0.9 | [3] |
| 17β-Estradiol (E2) | Wastewater | Oasis HLB | 81-103 | 0.6-0.9 | [3] |
| Estriol (E3) | Wastewater | Oasis HLB | 81-103 | 0.6-0.9 | [3] |
| 17α-Ethinylestradiol (EE2) | Wastewater | Oasis HLB | 81-103 | 0.6-0.9 | [3] |
| Estrone (E1) | Surface Water | Oasis HLB & Sep-Pak | >70 | 0.0625 (ppq) | |
| 17β-Estradiol (E2) | Surface Water | Oasis HLB & Sep-Pak | >70 | 0.0625 (ppq) | |
| 17α-Ethinylestradiol (EE2) | Surface Water | Oasis HLB & Sep-Pak | >70 | 0.01 (ppq) | |
| Various Estrogens | River Water | C30 | 80.5-109.4 | 1-16 | [4] |
Table 2: Quantitative Data for GC-MS(/MS) Methods
| Compound | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/L) | Detection Limit (ng/L) | Reference |
| Estrone (E1) | Estuarine Water | C18 Discs | - | <1 | - | [2][5] |
| 17β-Estradiol (E2) | Estuarine Water | C18 Discs | - | <1 | - | [2][5] |
| 17α-Ethinylestradiol (EE2) | Estuarine Water | C18 Discs | - | <1 | - | [2][5] |
| Estrone (E1) | River Water | C18 | 90-120 | 0.5-0.9 | 0.3-0.6 | [6] |
| 17β-Estradiol (E2) | River Water | C18 | 90-120 | 0.5-0.9 | 0.3-0.6 | [6] |
| Estriol (E3) | River Water | C18 | 90-120 | 0.5-0.9 | 0.3-0.6 | [6] |
| 17α-Ethinylestradiol (EE2) | River Water | C18 | 90-120 | 0.5-0.9 | 0.3-0.6 | [6] |
| Various Estrogens | Surface & Drinking Water | - | >70 | 0.05-0.2 | 0.02-0.05 | [7] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound compounds from environmental water samples.
Protocol 1: Analysis of this compound Compounds by SPE and LC-MS/MS
This protocol is suitable for the simultaneous quantification of multiple estrogens at trace levels in various water matrices.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
To inhibit microbial degradation, adjust the sample pH to < 3 with an acid like phosphoric acid.[8]
-
Store samples at 4°C and extract within 48 hours of collection.
2. Materials and Reagents:
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 200 mg, 6 mL).
-
Methanol (B129727), Acetonitrile (B52724) (HPLC or MS grade).
-
Deionized water (18 MΩ·cm).
-
Formic acid or Ammonium (B1175870) hydroxide (B78521) (for mobile phase modification).
-
Analytical standards of target this compound compounds.
-
Internal standards (e.g., isotopically labeled estrogens).
3. Solid Phase Extraction (SPE) Procedure: a. Cartridge Conditioning: Sequentially pass 5 mL of acetonitrile, followed by 5 mL of methanol, and finally 5 mL of deionized water through the SPE cartridge.[1][9] Do not allow the sorbent to dry. b. Sample Loading: Pass the water sample (typically 200 mL to 1 L) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[3] c. Washing: After loading, wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds. d. Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water. e. Elution: Elute the trapped analytes with 5-10 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and methanol.[1][8] f. Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase.
4. HPLC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax Extend C18, 2.1 x 100 mm, 3.5 µm) is commonly used.[3]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium hydroxide to improve ionization, is typical.
-
Injection Volume: 5 to 100 µL, depending on the desired sensitivity.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.[3] Both positive and negative electrospray ionization (ESI) can be employed, though negative mode is often preferred for estrogens.
Protocol 2: Analysis of this compound Compounds by SPE and GC-MS/MS
This method is highly sensitive and specific, particularly for complex matrices, but requires a derivatization step to increase the volatility of the estrogens.
1. Sample Collection and Preservation:
-
Follow the same procedure as described in Protocol 1.
2. Materials and Reagents:
-
SPE cartridges (e.g., C18, 1000 mg, 6 mL).
-
Methanol, Acetonitrile, Dichloromethane (B109758) (GC grade).
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).[6][10]
-
Analytical standards and internal standards.
3. Solid Phase Extraction (SPE) Procedure:
-
Follow the same general steps (conditioning, loading, washing, drying, elution) as in Protocol 1, using a C18 cartridge. A common elution solvent is dichloromethane or a mixture of dichloromethane and methanol.[9]
4. Derivatization: a. Evaporate the eluate from the SPE step to complete dryness. b. Add a precise volume (e.g., 50-100 µL) of the derivatization agent (e.g., MSTFA). c. Heat the mixture in a sealed vial at a specific temperature and time (e.g., 60-80°C for 20-30 minutes) to ensure complete derivatization.[6] d. Cool the sample to room temperature before injection into the GC-MS.
5. GC-MS/MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms, is typically used for the separation of the derivatized estrogens.[6]
-
Injector: Operate in splitless mode to maximize sensitivity.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the target analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected ion monitoring (SIM) or MRM mode with electron impact (EI) ionization is used for detection and quantification.[2][5][10]
Mandatory Visualizations
Caption: Workflow for SPE-LC-MS/MS analysis of this compound compounds.
Caption: Workflow for SPE-GC-MS/MS analysis of this compound compounds.
References
- 1. Estrogens and Progestogens in Environmental Waters: Analytical Chemistry and Biosensing Perspectives on Methods, Challenges, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method for detection of estrogens in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of endocrine-disrupting phenolic compounds and estrogens in surface and drinking water by HRGC-(NCI)-MS in the picogram per liter range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Estrane-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of key estrane-based therapeutic agents, namely Estrone (B1671321), Ethinylestradiol, and Estradiol (B170435) Valerate (B167501). The protocols are intended to be a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Total Synthesis of (±)-Estrone
Estrone is a crucial intermediate in the synthesis of many other steroidal drugs. Several total synthesis routes have been developed. Here, we outline a convergent approach.
A notable total synthesis of (±)-estrone was achieved in six steps with an overall yield of 24%.[1] This synthesis involves the stereoselective construction of the B and C rings in a single step through a thermally induced electrocyclic ring opening of a benzocyclobutene, followed by an exo-Diels–Alder cycloaddition.[1] Another approach involves a novel cascade of radical cyclizations.[2][3][4]
Experimental Protocol: A Radical Cascade Approach to (±)-Estrone
This protocol is based on a radical-mediated cascade reaction.[2][3]
Step 1: Synthesis of Iododienynone Precursor
Step 2: Radical Cascade Cyclization
-
Treat the iododienynone precursor with Bu₃SnH and 2,2′-azobis(isobutyronitrile) (AIBN).
-
This initiates a 13-endo-dig radical macrocyclization followed by two sequential radical transannulation reactions.
-
The resulting crystalline this compound is obtained in approximately 50% yield.[3]
Step 3: Conversion to Estrone Methyl Ether
-
The this compound product from the previous step is converted to the corresponding cyclopentanone.
-
Oxidation using Jones' procedure (CrO₃-H₂SO₄) yields estrone methyl ether.[2]
Step 4: Demethylation to (±)-Estrone
-
Demethylate the estrone methyl ether using BBr₃ to obtain (±)-estrone.[2]
Quantitative Data Summary
| Step | Reagents and Conditions | Yield (%) | Reference |
| Radical Cascade Cyclization | Bu₃SnH, AIBN | 50 | [3] |
| Oxidation to Estrone Methyl Ether | CrO₃-H₂SO₄ | - | [2] |
| Demethylation to (±)-Estrone | BBr₃ | - | [2] |
Yields for the oxidation and demethylation steps are not explicitly stated in a quantitative format in the provided search results but are described as successful conversions.
Synthetic Workflow
Caption: Total synthesis of (±)-Estrone via a radical cascade approach.
Synthesis of Ethinylestradiol from Estrone
Ethinylestradiol is a widely used orally active synthetic estrogen.[5] Its synthesis involves the ethynylation of estrone.
Experimental Protocol
This protocol is based on the reaction of estrone with potassium acetylide.[6]
Step 1: Preparation of Potassium Acetylide
-
React potassium hydroxide (B78521) powder with acetylene (B1199291) gas to generate potassium acetylide.[6]
Step 2: Ethynylation of Estrone
-
In a reaction flask, add the prepared potassium acetylide crude product and tetrahydrofuran (B95107) (THF).
-
Maintain the reaction temperature between -5 to 5 °C.
-
Add a solution of estrone in THF dropwise.
-
Stir the reaction mixture for approximately 30 minutes.[6]
Step 3: Work-up and Purification
-
After the reaction is complete, slowly add water.
-
The layers are separated, and the aqueous layer is extracted with THF.
-
The combined organic layers are acidified with dilute hydrochloric acid.
-
The THF is removed under reduced pressure, causing the product to precipitate.
-
The solid is filtered, washed with water until neutral, and dried.
-
The crude product is purified by recrystallization from methanol (B129727) with activated carbon decolorizing to yield high-purity ethinylestradiol.[6]
Quantitative Data Summary
| Step | Starting Material | Product | Purity (HPLC) | Reference |
| Ethynylation of Estrone | Estrone | Ethinylestradiol | >99.5% | [6] |
Synthetic Workflow
Caption: Synthesis of Ethinylestradiol from Estrone.
Synthesis of Estradiol Valerate from Estradiol
Estradiol valerate is a synthetic ester of the natural estrogen, 17β-estradiol, and functions as a prodrug.[7] The synthesis involves the esterification of estradiol.
Experimental Protocol
This protocol is based on the esterification of estradiol with valeric anhydride (B1165640).[7][8][9][10]
Step 1: Esterification to Estradiol Divalerate
-
Dissolve Estradiol in pyridine (B92270) in a suitable reaction vessel.
-
Add n-valeric anhydride to the solution.
-
Heat the reaction mixture to 75-80 °C for approximately 2 hours.[7][9][10]
Step 2: Work-up and Isolation of Estradiol Divalerate
-
Cool the reaction mixture to room temperature.
-
Add water, followed by a 1:1 mixture of hydrochloric acid and water to neutralize the pyridine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and a sodium bicarbonate solution.
-
Concentrate the organic layer under reduced pressure to obtain crude Estradiol Divalerate.[7][9][10]
Step 3: Selective Hydrolysis to Estradiol Valerate
-
The crude divalerate is selectively hydrolyzed to the 17-monoester.
-
A common method involves treatment with a mild base, such as potassium carbonate in methanol, or a reducing agent like sodium borohydride.[7][9][10]
Step 4: Purification
-
The crude Estradiol Valerate is purified by crystallization, for example, from a methanol/water mixture.[7]
Quantitative Data Summary
| Step | Starting Material | Product | Purity (HPLC) | Reference |
| Esterification and Selective Hydrolysis | Estradiol | Estradiol Valerate | >99% | [8] |
Synthetic Workflow
Caption: Synthesis of Estradiol Valerate from Estradiol.
Signaling Pathways of this compound-Based Therapeutic Agents
This compound-based therapeutic agents, such as estradiol and its derivatives, exert their effects primarily through estrogen receptors (ERs), ERα and ERβ.[11][12] The signaling mechanisms can be broadly categorized into genomic and non-genomic pathways.[7][13]
Genomic Signaling:
-
Direct Genomic Signaling: Estrogen binds to ERs in the cytoplasm or nucleus, leading to receptor dimerization.[11][13] The dimerized receptor complex then translocates to the nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[11][12][13]
-
Indirect Genomic Signaling: The estrogen-ER complex can also modulate gene expression without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, influencing their activity on their respective response elements.[12][13]
Non-Genomic Signaling:
-
Estrogen can also bind to membrane-associated ERs (mERs), initiating rapid signaling cascades within the cytoplasm.[14]
-
These pathways often involve the activation of kinase cascades, such as the MAPK and PI3K/AKT pathways, leading to various cellular responses.[11][14]
Caption: Overview of Estrogen Receptor Signaling Pathways.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pnas.org [pnas.org]
- 3. A total synthesis of estrone based on a novel cascade of radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethinylestradiol [bionity.com]
- 6. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]
- 10. US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
Application Note: Quantification of Estranes in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estranes, a class of steroid hormones that includes estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3), are key regulators of numerous physiological processes. Accurate quantification of these hormones in biological matrices such as plasma, serum, urine, and tissue is crucial for clinical research, disease diagnosis, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity, specificity, and accuracy compared to traditional immunoassay methods.[1][2][3] This application note provides detailed protocols and quantitative data for the analysis of estranes using LC-MS/MS.
Experimental Workflow
The general workflow for the quantification of estranes by LC-MS/MS involves several key steps: sample preparation to isolate the analytes and remove interferences, chromatographic separation of the target estranes, and detection by tandem mass spectrometry.
Caption: General experimental workflow for the LC-MS/MS quantification of estranes.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove matrix components that can interfere with the analysis and to concentrate the analytes. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.[2]
Protocol 1: Liquid-Liquid Extraction (LLE) for Estrone (E1) and Estradiol (E2) in Human Serum [1]
-
Spiking: To 200-250 µL of serum sample, add an internal standard solution (e.g., ¹³C₃-labeled E1 and E2).
-
Extraction: Add 1-3 mL of an organic solvent like methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate (B1210297) mixture (e.g., 85:15 v/v).[1]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for approximately 10 minutes to ensure efficient extraction. Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37-40 °C.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 125 µL of 30% methanol (B129727), for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Estranes in Human Plasma
-
Sample Pre-treatment: Pretreat 250 µL of plasma by extraction with 900 µL of MTBE.
-
Reconstitution: Reconstitute the sample in 100 µL of 40% methanol.
-
SPE Cartridge Conditioning: Condition an online SPE cartridge (e.g., MassTrak C18) with 0.5 mL of methanol followed by equilibration with 0.5 mL of water.
-
Loading: Load 75 µL of the pre-treated sample along with 0.5 mL of water onto the SPE cartridge.
-
Washing: Wash the cartridge with 0.5 mL of 30% methanol to remove interfering substances.
-
Elution: Elute the analytes from the SPE cartridge directly onto the analytical column.
Chromatographic Separation
Reversed-phase liquid chromatography is typically used for the separation of estranes. The choice of column and mobile phase is crucial for resolving isomeric forms and separating them from matrix components.
Typical LC Parameters:
-
Column: A C18 or Phenyl-Hexyl column is commonly used. For example, a Thermo Scientific™ Accucore™ Bi-Phenyl (2.6 µm, 50 x 2.1 mm) or a Phenomenex Kinetex® 1.7 µm Biphenyl (50 x 2.1 mm).[1][4]
-
Mobile Phase A: 0.1% Formic acid or 0.05 mM ammonium (B1175870) fluoride (B91410) in water.[4]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[4]
-
Gradient Elution: A gradient elution is employed to achieve optimal separation.
Mass Spectrometric Detection
Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Estranes can be ionized in either positive or negative mode, with negative mode often being preferred for underivatized forms due to the phenolic hydroxyl group.[7] Derivatization, for instance with dansyl chloride, can enhance ionization efficiency in positive mode.[8][9][4]
Typical MS Parameters (Negative Ion Mode):
-
Ionization Source: Heated Electrospray Ionization (HESI) or Electrospray Ionization (ESI).
-
Spray Voltage: -3.0 to -4.5 kV.[5]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Estrone (E1) | 269.2 | 145.1 |
| Estradiol (E2) | 271.2 | 145.1 |
| Estriol (E3) | 287.2 | 145.1 |
| ¹³C₃-Estrone | 272.2 | 145.1 |
| ¹³C₃-Estradiol | 274.2 | 145.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Quantitative Data
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of estranes in human serum/plasma.
Table 1: Lower Limits of Quantification (LLOQ)
| Analyte | LLOQ (pg/mL) | Biological Matrix | Reference |
| Estrone (E1) | 2 | Human Serum | [1][8] |
| Estradiol (E2) | 2 | Human Serum | [1][8][11] |
| Estrone (E1) | 5 | Human Plasma | [11][6] |
| Estradiol (E2) | 3 | Human Serum | [12] |
| Estrone (E1) | 1 | Human Serum | [12] |
| Estradiol (E2) | 0.16 | Human Serum | [5] |
| Estrone (E1) | 0.07 | Human Serum | [5] |
Table 2: Precision and Accuracy Data for Estrone (E1) and Estradiol (E2) [1]
| Analyte | QC Level (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Estrone | 5 | < 8.41 | < 8.38 | Within ±15% |
| 20 | < 8.41 | < 8.38 | Within ±15% | |
| 200 | < 8.41 | < 8.38 | Within ±15% | |
| Estradiol | 5 | < 7.48 | < 7.84 | Within ±15% |
| 20 | < 7.48 | < 7.84 | Within ±15% | |
| 200 | < 7.48 | < 7.84 | Within ±15% |
Estrogen Signaling Pathways
Estranes exert their biological effects by binding to estrogen receptors (ERs), which leads to the activation of downstream signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.[13][14]
Genomic Signaling Pathway
The classical genomic pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus.[15][16] This complex then translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[13][15]
Caption: Classical genomic estrogen signaling pathway.
Non-Genomic Signaling Pathway
Estrogens can also initiate rapid signaling events through membrane-associated estrogen receptors (mERs) or G protein-coupled estrogen receptor 1 (GPER1).[13][15] This leads to the activation of various protein kinase cascades, such as the MAPK and PI3K pathways, influencing cellular processes independently of direct gene transcription.[17][18][19]
Caption: Non-genomic estrogen signaling pathways.
Conclusion
LC-MS/MS provides a robust, sensitive, and specific platform for the quantification of estranes in diverse biological matrices. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals. The implementation of these methods can significantly contribute to a deeper understanding of the roles of estranes in health and disease.
References
- 1. lcms.cz [lcms.cz]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Separation of Estrone, Beta-Estradiol, and Estriol by LC-MS/MS Analysis [phenomenex.com]
- 10. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 12. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 15. biochemia-medica.com [biochemia-medica.com]
- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estradiol Signaling in the Regulation of Reproduction and Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Estranes using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules, including the complex frameworks of estranes. Estrane, a C18 steroid, forms the core structure of estrogenic hormones like estrone (B1671321) and estradiol (B170435), which play crucial roles in various physiological processes. The detailed characterization of novel synthetic or naturally occurring estranes is vital in drug discovery and development. Modern high-field NMR, utilizing a combination of one-dimensional (1D) and two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the molecule's connectivity and stereochemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the structural elucidation of estranes using NMR spectroscopy.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Estradiol
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for estradiol (E2), a representative this compound, in CDCl₃. These values can serve as a reference for the structural analysis of new this compound derivatives.[4]
| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity, J (Hz) |
| 1 | 126.4 | 7.21 | d, 8.5 |
| 2 | 112.9 | 6.64 | dd, 8.5, 2.7 |
| 3 | 153.6 | - | - |
| 4 | 115.3 | 6.59 | d, 2.7 |
| 5 | 138.1 | - | - |
| 6 | 29.6 | 2.85 | m |
| 7 | 38.8 | 1.95, 1.45 | m |
| 8 | 36.8 | 1.40 | m |
| 9 | 44.2 | 2.25 | m |
| 10 | 131.9 | - | - |
| 11 | 26.5 | 1.90, 1.50 | m |
| 12 | 30.5 | 1.90, 1.40 | m |
| 13 | 43.1 | - | - |
| 14 | 50.1 | 1.75 | m |
| 15 | 23.1 | 1.65, 1.35 | m |
| 16 | 32.7 | 2.15, 1.95 | m |
| 17 | 81.8 | 3.74 | t, 8.4 |
| 18 | 11.0 | 0.77 | s |
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[5][6]
-
Sample Purity: Ensure the this compound derivative is of high purity (>95%) to avoid interference from impurities.
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 10-50 mg for ¹³C NMR and 2D experiments.[7] The exact amount depends on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[8]
-
Solvent: Use 0.5-0.7 mL of a deuterated solvent.[7] Chloroform-d (CDCl₃) is a common choice for steroids due to its good dissolving power and relatively simple residual solvent peak.[8][9] Other solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ can be used depending on the sample's solubility.[5]
-
Procedure:
-
Weigh the purified this compound sample in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]
-
Cap the NMR tube and label it clearly.[5]
-
NMR Data Acquisition
The following are general protocols for key NMR experiments. Parameters may need to be optimized based on the specific instrument and sample.
a) ¹H NMR (Proton)
-
Purpose: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.[10]
-
Protocol:
-
Tune and shim the probe for the sample.
-
Acquire a standard 1D ¹H spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or zg
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay (d1): 1-5 seconds
-
Number of scans: 8-16
-
-
b) ¹³C NMR (Carbon-13)
-
Purpose: Determines the number of non-equivalent carbons and their chemical environment (e.g., sp³, sp², sp).
-
Protocol:
-
Acquire a ¹³C spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): 2 seconds
-
Number of scans: 1024 or more, depending on concentration.
-
-
c) DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: Differentiates between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.
-
Protocol:
-
Run DEPT-135 and/or DEPT-90 experiments.
-
Parameters are generally similar to a standard ¹³C experiment.
-
d) COSY (Correlation Spectroscopy)
-
Purpose: Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.[11][12] This helps to establish connectivity between adjacent protons.
-
Protocol:
-
Acquire a 2D COSY spectrum.
-
Typical parameters:
-
Pulse sequence: cosygpqf
-
Spectral width (F1 and F2): 12-16 ppm
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
-
e) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates protons with their directly attached carbons (¹JCH).[11] It is highly effective for assigning carbons that have attached protons.
-
Protocol:
-
Acquire a 2D HSQC spectrum.
-
Typical parameters:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Spectral width F2 (¹H): 12-16 ppm
-
Spectral width F1 (¹³C): 160-200 ppm
-
Number of increments in F1: 128-256
-
Number of scans per increment: 2-8
-
-
f) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH).[13] This is crucial for connecting molecular fragments and identifying quaternary carbons.
-
Protocol:
-
Acquire a 2D HMBC spectrum.
-
Typical parameters:
-
Pulse sequence: hmbcgplpndqf
-
Spectral width F2 (¹H): 12-16 ppm
-
Spectral width F1 (¹³C): 200-250 ppm
-
Number of increments in F1: 256-512
-
Number of scans per increment: 4-16
-
-
g) NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: Identifies protons that are close in space, regardless of their bonding connectivity.[12] This is essential for determining the relative stereochemistry of the molecule.
-
Protocol:
-
Acquire a 2D NOESY spectrum.
-
Typical parameters:
-
Pulse sequence: noesygpph
-
Spectral width (F1 and F2): 12-16 ppm
-
Mixing time (d8): 0.5-1.0 seconds (needs optimization)
-
Number of increments in F1: 256-512
-
Number of scans per increment: 8-16
-
-
Mandatory Visualization
Caption: Workflow for this compound Structural Elucidation.
Caption: Logical Relationships of 2D NMR Experiments.
Data Interpretation Strategy
-
¹H and ¹³C/DEPT Spectra Analysis: Initially, analyze the 1D spectra to determine the number of proton and carbon signals and identify characteristic chemical shifts (e.g., aromatic protons, methyl groups, oxygenated carbons). DEPT spectra help in distinguishing CH₃, CH₂, and CH groups.
-
COSY Spectrum Analysis: Use the COSY spectrum to identify coupled protons and establish proton-proton connectivity networks (spin systems). This allows for the tracing of adjacent protons through the carbon skeleton.
-
HSQC Spectrum Analysis: The HSQC spectrum is used to assign each proton to its directly attached carbon atom. This links the proton spin systems identified from the COSY to the carbon backbone.
-
HMBC Spectrum Analysis: The HMBC spectrum is critical for assembling the complete carbon skeleton. It reveals long-range correlations from protons to carbons, which are used to connect the spin systems established from the COSY and HSQC data. Correlations to quaternary carbons are particularly informative.
-
NOESY Spectrum Analysis: Once the planar structure is determined, the NOESY spectrum is analyzed to establish the relative stereochemistry. Cross-peaks in the NOESY spectrum indicate that protons are close to each other in space (typically < 5 Å), which helps in assigning axial/equatorial positions and the stereochemistry at chiral centers.
Conclusion
The structural elucidation of estranes by NMR spectroscopy is a systematic process that relies on the combined interpretation of various 1D and 2D NMR experiments.[2] By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently and accurately determine the complete chemical structure of novel this compound derivatives, which is a fundamental step in the fields of medicinal chemistry and drug development.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. jchps.com [jchps.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 2D-NMR-(COSY,NOESY,HETCOR,INEPT AND INADEQUATE).pdf [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GC-MS Analysis of Derivatized Estrane Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of derivatized estrane metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of estrogens and their metabolites in biological matrices.
This compound metabolites, a class of steroid hormones, play a crucial role in a wide range of physiological processes.[1] Accurate quantification of these metabolites is essential for understanding endocrine functions, diagnosing hormonal imbalances, and in the development of new therapeutics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high chromatographic resolution and sensitive detection.[2][3] However, due to the low volatility and polar nature of this compound metabolites, derivatization is a critical step to enhance their thermal stability and improve chromatographic behavior.[4][5]
This document outlines the key steps involved in the GC-MS analysis of derivatized this compound metabolites, from sample preparation and derivatization to data acquisition and analysis. Detailed protocols for common derivatization techniques, including trimethylsilylation (TMS) and pentafluoropropionylation (PFP), are provided, along with quantitative data to aid in method development and validation.
Estrogen Metabolism Pathway
The metabolism of estrogens is a complex process primarily occurring in the liver, involving multiple enzymatic reactions.[1][6] Estrone (E1) and estradiol (B170435) (E2) are interconvertible and undergo hydroxylation at various positions, primarily the 2-, 4-, and 16-positions, catalyzed by cytochrome P450 (CYP) enzymes.[1][6][7] The resulting hydroxyestrogens can be further metabolized through methylation by catechol-O-methyltransferase (COMT) or conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion.[6] The balance between these metabolic pathways is critical, as some metabolites, such as 4-hydroxyestrogens, have been associated with carcinogenic activity, while others, like 2-hydroxyestrogens, are considered to have protective effects.[8][9]
Caption: Simplified pathway of estrogen metabolism.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound metabolites from biological fluids such as urine or plasma.
Materials:
-
Biological sample (e.g., 1 mL of urine or plasma)
-
Internal standard (e.g., deuterated estradiol)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.2)
-
β-glucuronidase/arylsulfatase solution
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Deionized water
-
Organic solvent for elution (e.g., ethyl acetate/isopropanol mixture)
-
Nitrogen gas evaporator
Procedure:
-
Spike the biological sample with an appropriate internal standard.
-
Add sodium acetate buffer to adjust the pH.
-
For conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase solution and incubating at 37°C for a specified time (e.g., overnight).
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the this compound metabolites with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
Derivatization Protocols
This is a widely used derivatization technique for compounds with active hydrogens, such as hydroxyl and carboxyl groups.[10]
Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
Procedure:
-
Reconstitute the dried extract from the sample preparation step in a small volume of pyridine.
-
Add the BSTFA with 1% TMCS reagent.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).[10]
-
The sample is now ready for GC-MS analysis.
PFB derivatization is particularly effective for enhancing the sensitivity of estrogen analysis in negative chemical ionization (NCI) mode.[11]
Reagents:
-
Pentafluorobenzoyl chloride (PFBCl)
-
A suitable base (e.g., triethylamine) in an organic solvent
Procedure:
-
Reconstitute the dried extract in a suitable organic solvent.
-
Add the PFBCl reagent and the base.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
After incubation, the excess reagent may need to be removed or the sample diluted before injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
Typical GC Conditions:
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300°C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Ion Source Temperature: 230-250°C
-
Quadrupole Temperature: 150°C
Experimental Workflow
Caption: General workflow for GC-MS analysis of this compound metabolites.
Quantitative Data
The following tables summarize typical quantitative data for the GC-MS analysis of some common this compound metabolites after derivatization. Note that retention times and mass spectra can vary depending on the specific instrumentation and analytical conditions used.
Table 1: GC-MS Data for TMS Derivatives of this compound Metabolites
| Analyte | Derivative | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| Estrone (E1) | Mono-TMS | ~15.2 | 342 (M+) | 257, 218 |
| Estradiol (E2) | Di-TMS | ~16.5 | 416 (M+) | 285, 129 |
| Estriol (E3) | Tri-TMS | ~18.1 | 504 (M+) | 386, 285 |
| 2-Hydroxyestrone | Di-TMS | ~16.8 | 430 (M+) | 340, 245 |
| 4-Hydroxyestrone | Di-TMS | ~17.1 | 430 (M+) | 340, 245 |
| 16α-Hydroxyestrone | Di-TMS | ~17.5 | 430 (M+) | 325, 286 |
Data is illustrative and should be confirmed experimentally.
Table 2: Performance Characteristics of GC-MS Methods for this compound Metabolite Analysis
| Derivatization Method | Linearity (r²) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| PFB | > 0.99 | 1-5 pg/mL | < 15% | 84-101% | [11] |
| EOC-PFP | > 0.995 | 0.02-0.1 ng/mL | 1.4-10.5% | 91.4-108.5% | [12] |
| TMS | > 0.99 | 5-10 ng/L (in water) | 1-15% | 78-102% | [13] |
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the GC-MS analysis of derivatized this compound metabolites. The choice of derivatization reagent and analytical conditions should be optimized based on the specific metabolites of interest and the required sensitivity of the assay. By following these guidelines, researchers can develop robust and reliable methods for the accurate quantification of these important biological molecules.
References
- 1. allergyresearchgroup.com [allergyresearchgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 9. revolutionhealth.org [revolutionhealth.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of estrogens in human urine using gas chromatography/negative chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Estrane Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrane steroid scaffold is a privileged structure in drug discovery, forming the core of endogenous estrogens and a multitude of synthetic modulators targeting nuclear hormone receptors. The estrogen receptors (ERα and ERβ), in particular, are critical targets in the treatment of hormone-dependent diseases, most notably breast cancer. High-throughput screening (HTS) of this compound-based compound libraries offers a powerful approach to identify novel selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) with therapeutic potential. This document provides detailed application notes and experimental protocols for performing HTS campaigns with this compound libraries to discover and characterize new ER modulators.
Data Presentation: High-Throughput Screening of an this compound Library against ERα
The following tables summarize representative data from a hypothetical high-throughput screening campaign of a 10,000-compound this compound library against the estrogen receptor alpha (ERα).
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Primary Assay Type | ERα Luciferase Reporter Gene Assay |
| Hit Criteria | >50% inhibition of estradiol-induced luciferase activity |
| Primary Hit Rate | 2.5% |
| Confirmed Hits (after dose-response) | 150 |
| Confirmation Rate | 60% |
| Z'-factor (average) | 0.75 |
Table 2: Profile of Confirmed Hits from Secondary Assays
| Compound ID | Scaffold Type | ERα Luciferase IC50 (µM) | ERα FP Binding IC50 (µM) | MCF-7 Cell Proliferation IC50 (µM) |
| EST-001 | Estrone-based | 0.15 | 0.25 | 0.5 |
| EST-002 | Estradiol-based | 0.32 | 0.50 | 1.2 |
| EST-003 | Non-steroidal SERM-like | 0.08 | 0.12 | 0.2 |
| EST-004 | Estrone-based | 1.2 | 2.5 | 5.8 |
| EST-005 | Estradiol-based | 0.78 | 1.1 | 2.3 |
| EST-006 | Estrone-based | >10 | >20 | >20 |
| EST-007 | Estradiol-based | 0.05 | 0.08 | 0.1 |
| EST-008 | Non-steroidal SERM-like | 2.5 | 4.8 | 9.7 |
| EST-009 | Estrone-based | 0.45 | 0.85 | 1.9 |
| EST-010 | Estradiol-based | 5.6 | 8.9 | 15.4 |
Experimental Protocols
Protocol 1: ERα Luciferase Reporter Gene Assay (384-Well Format)
This protocol describes a cell-based assay to identify antagonists of ERα-mediated transcription.
Materials:
-
MCF-7 cells stably expressing an estrogen response element (ERE)-driven luciferase reporter gene.
-
DMEM with 10% charcoal-stripped fetal bovine serum (cs-FBS).
-
Estradiol (B170435) (E2).
-
This compound compound library (10 mM stocks in DMSO).
-
Bright-Glo™ Luciferase Assay System.
-
White, solid-bottom 384-well assay plates.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend MCF-7 ERE-Luc cells in DMEM with 10% cs-FBS to a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a 200-fold concentrated plate of the this compound library compounds in DMSO.
-
Using an acoustic liquid handler, transfer 0.5 µL of each compound from the source plate to the assay plate, resulting in a final concentration of 10 µM.
-
For control wells, add 0.5 µL of DMSO (negative control) or a reference antagonist like Fulvestrant (positive control).
-
-
Estrogen Stimulation:
-
Prepare a solution of 20 nM estradiol in DMEM with 10% cs-FBS.
-
Add 50 µL of the estradiol solution to all wells except for the negative control wells (add 50 µL of media without estradiol).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the Bright-Glo™ reagent to room temperature.
-
Add 25 µL of Bright-Glo™ reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Protocol 2: ERα Fluorescence Polarization (FP) Competitive Binding Assay (384-Well Format)
This protocol describes a biochemical assay to confirm the direct binding of hit compounds to the ERα ligand-binding domain (LBD).
Materials:
-
Recombinant human ERα LBD protein.
-
Fluorescein-labeled estradiol (ERα ligand).
-
Assay Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.
-
Confirmed hits from the primary screen.
-
Black, low-volume 384-well assay plates.
Procedure:
-
Reagent Preparation:
-
Dilute the ERα LBD to 2X the final concentration in Assay Buffer.
-
Dilute the fluorescein-labeled estradiol to 2X the final concentration in Assay Buffer.
-
-
Compound Plating:
-
Perform a serial dilution of the hit compounds in DMSO.
-
Transfer 1 µL of each compound concentration to the assay plate.
-
-
Assay Reaction:
-
Add 10 µL of the 2X ERα LBD solution to each well.
-
Add 10 µL of the 2X fluorescein-labeled estradiol solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Protocol 3: MCF-7 Cell Proliferation Assay (384-Well Format)
This protocol assesses the effect of hit compounds on the proliferation of ERα-positive breast cancer cells.
Materials:
-
MCF-7 cells.
-
DMEM with 10% cs-FBS.
-
Hit compounds from secondary screening.
-
CellTiter-Glo® Luminescent Cell Viability Assay.
-
White, solid-bottom 384-well assay plates.
Procedure:
-
Cell Plating:
-
Plate MCF-7 cells in 384-well plates at a density of 2,000 cells per well in DMEM with 10% cs-FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Add serially diluted hit compounds to the cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Visualizations
Caption: Estrogen signaling pathways involving nuclear and membrane receptors.
Caption: High-throughput screening workflow for this compound libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Common medicines may influence CRISPR therapy outcomes and precision cancer treatment [mpg.de]
- 4. japsonline.com [japsonline.com]
- 5. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Estranes from Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of estranes, a class of steroid hormones including estrogens, from complex biological and environmental matrices using solid-phase extraction (SPE). These protocols are essential for accurate quantification in clinical diagnostics, pharmaceutical research, and environmental monitoring.[1]
Introduction
Estranes, particularly estrogens like estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3), are potent signaling molecules that play crucial roles in a variety of physiological processes.[1] Their accurate measurement is critical but challenging due to their low concentrations and the presence of interfering substances in complex sample matrices such as urine, serum, and environmental water. Solid-phase extraction (SPE) is a widely adopted and efficient sample preparation technique that addresses these challenges by concentrating the analytes and removing matrix interferences, which is crucial for sensitive downstream analyses like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Data Presentation: Performance of SPE Protocols
The selection of the SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and purity of estranes. The following tables summarize quantitative data from various studies, providing a comparative overview of different SPE methods.
Table 1: Recovery of Estrogens from Water Samples Using Different SPE Sorbents
| Analyte | Sorbent | Sample Volume (mL) | Elution Solvent | Recovery (%) | Reference |
| Estrone (E1) | Carbon Cryogel (HNO3 treated) | 200 | Ethyl Acetate (B1210297)/Methanol (B129727) (1:1) | 82-95 | [4] |
| 17β-Estradiol (E2) | Carbon Cryogel (HNO3 treated) | 200 | Ethyl Acetate/Methanol (1:1) | 82-95 | [4] |
| 17α-Ethinylestradiol (EE2) | Carbon Cryogel (HNO3 treated) | 200 | Ethyl Acetate/Methanol (1:1) | 82-95 | [4] |
| Estrone (E1) | C18 | - | Acetonitrile | 81.63 (predicted) | [3] |
| 17β-Estradiol (E2) | C18 | - | Acetonitrile | 88.86 (predicted) | [3] |
| 17α-Ethinylestradiol (EE2) | C18 | - | Acetonitrile | 84.55 (predicted) | [3] |
| Estrogens (set) | - | 4000 (river water) | - | 87-104 | [5] |
Table 2: Recovery of Estrogens from Biological Samples
| Analyte | Matrix | Sorbent | Elution Solvent | Recovery (%) | Reference |
| Estrogen Metabolites (27 total) | Urine | Strata C18-E | Methanol/Acetone | Fractionation dependent | [6] |
| Estrone-3-sulfate, Progesterone, Estrone, Estradiol | Serum | - | - | LLODQ: 0.5 ng/mL (E3S), 0.1 ng/mL (PRO), 2 pg/mL (E1, E2) | [7] |
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of estranes from common complex matrices. These are general guidelines and may require optimization for specific applications and instrumentation.[1]
Protocol 1: Extraction of Estrogens from Water Samples
This protocol is suitable for environmental water samples, including groundwater, surface water, and wastewater.[2]
Materials:
-
SPE Cartridges: Reversed-phase C18 or polymer-based cartridges (e.g., Oasis HLB).[1]
-
Internal Standard: Appropriate deuterated estrogen standard (e.g., Estriol-d3).[1]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, ethyl acetate, and water.[1]
-
Reagents: Formic acid, ammonium (B1175870) hydroxide.[1]
-
SPE Manifold.
-
Nitrogen Evaporation System.
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1] Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]
-
-
Washing:
-
Wash the cartridge with a specific volume of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences. The exact composition and volume should be optimized.
-
-
Elution:
-
Elute the retained estranes with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).[2]
-
-
Evaporation and Reconstitution:
Protocol 2: Extraction of Estrogens from Urine
This protocol is designed for the analysis of total estrogens (conjugated and unconjugated) in urine samples.
Materials:
-
In addition to materials listed in Protocol 1:
-
β-glucuronidase/sulfatase enzyme.
-
Acetate buffer (pH 5.2).
-
Centrifuge.
Procedure:
-
Sample Pre-treatment (Enzymatic Hydrolysis):
-
SPE Procedure:
-
Follow steps 2-6 from Protocol 1, using the supernatant from the pre-treatment step as the sample.
-
Protocol 3: Extraction of Estrogens from Serum/Plasma
This protocol is suitable for the analysis of estrogens in serum or plasma samples.
Materials:
-
In addition to materials listed in Protocol 1:
-
Cold acetonitrile.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
SPE Procedure:
-
Follow steps 2-6 from Protocol 1, using the supernatant from the protein precipitation step as the sample.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of estranes.
Caption: General workflow for solid-phase extraction of estranes.
Estrogen Signaling Pathways
Estranes, primarily estrogens, exert their biological effects through complex signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling: In the classical genomic pathway, estrogen binds to nuclear receptors (ERα or ERβ), which then dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on DNA to regulate gene transcription.[2][3]
Non-Genomic Signaling: Estrogens can also initiate rapid, non-genomic signaling cascades by binding to membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor 1 (GPER1).[2][3] This leads to the activation of various protein kinase cascades, such as the MAPK and PI3K pathways, which can in turn modulate the activity of transcription factors.[1]
The following diagrams illustrate these key signaling pathways.
Caption: Overview of genomic and non-genomic estrogen signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. researchgate.net [researchgate.net]
- 5. Estradiol Signaling in the Regulation of Reproduction and Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Estriol? [synapse.patsnap.com]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Novel Estrane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrane steroid nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The modification of this core structure has led to the discovery of compounds with a wide range of biological activities, including potent anticancer and enzyme-inhibiting properties. Traditional methods for the synthesis of these derivatives often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, increased purity, and a reduction in by-product formation. This green chemistry approach offers significant advantages for the rapid and efficient generation of libraries of novel this compound derivatives for drug discovery and development.
This document provides detailed application notes and protocols for the microwave-assisted synthesis of various novel this compound derivatives. It includes a summary of quantitative data, detailed experimental methodologies for key reactions, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of this compound Derivatives
| Compound Type | Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| D-ring fused pyrazoline | Heterocyclization | Microwave | 120 | 20 min | High | [1][2] |
| Conventional | Reflux | 4 h | Moderate | [2] | ||
| 1,2,4-Triazole derivative | Condensation | Microwave | 130 | 20 min | >90 | [3] |
| Conventional | - | 10-25 min | 78-97 | [3] | ||
| 3-Phenoxy-estrone derivative | Diaryl ether synthesis | Microwave | 170 | 3-7 min | 51-60 | [4] |
| Conventional | - | - | Lower | [4] | ||
| Phosphonated 13α-estrone | Hirao Reaction | Microwave | 100-150 | 5-60 min | Good | [5][6] |
| Conventional | - | - | - | [5][6] | ||
| Benzoxazole-coumarin-triazole | Cycloaddition | Microwave | 80 | 10 min | 82-92 | [7] |
| Conventional | - | - | Lower | [7] |
Table 2: Cytotoxic Activity of Novel this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| D-ring fused triazolyl estrone (B1671321) analog | HeLa, SiHa, MDA-MB-231 | - (Significant reduction in proliferation) | [8] |
| 2-Nitroestrone oxime | MCF-7 | More cytotoxic than parent compound | [9] |
| Δ9,11-estrone oxime | LNCaP | Most cytotoxic of series | [9] |
| 13α-Estrone derivative (3) | KLE (endometrial) | 32.6 | [10] |
| 13α-Estrane derivative (4_2Cl) | Ishikawa (endometrial) | 17.9 | [10] |
| 13α-Estrane derivative (4_2Cl) | COV362 (ovarian) | 3.6 | [10] |
| 2-Phenylquinoline derivative (4) | MCF-7 | 6 | [11] |
| 2-Phenylquinoline derivative (4) | HepG2 | 11 | [11] |
| 9α-Hydroxy,11β-nitrooxyestrone acetate | HepaRG | Markedly reduced viability (~92%) |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of D-ring Fused Pyrazolines from Estrone Derivatives
This protocol describes the synthesis of D-ring fused pyrazolines from 16-benzylidene estrone derivatives, which have shown potential as anticancer agents.
Materials:
-
16-Benzylidene estrone 3-methyl ether
-
Glacial acetic acid
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial, add 16-benzylidene estrone 3-methyl ether (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Add hydrazine hydrate (1.2 eq) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 20 minutes.[2] Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry of the pyrazoline ring.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
IR Spectroscopy: To identify characteristic functional groups.
Protocol 2: Microwave-Assisted Synthesis of 3-Phenoxy-Estrane Derivatives
This protocol details the synthesis of 3-phenoxy-estrane derivatives via a microwave-assisted diaryl ether synthesis. These compounds have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[4]
Materials:
-
Estrone or Estradiol (B170435) (1.0 eq)
-
3-Fluorobenzonitrile (2.0 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous DMSO
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the estrone or estradiol derivative, 3-fluorobenzonitrile, and potassium carbonate.
-
Add anhydrous DMSO to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Set the microwave reactor to ramp the temperature to 170°C and hold for 3-7 minutes with stirring.[4]
-
After completion, allow the reaction vial to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate).[4]
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the successful ether linkage and the integrity of the steroid scaffold.
-
Mass Spectrometry: To verify the molecular weight of the synthesized ether.
-
IR Spectroscopy: To observe the disappearance of the phenolic -OH stretch and the appearance of the ether C-O stretch.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to evaluate the cytotoxic effects of the newly synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized this compound derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by novel this compound derivatives.
Caption: Inhibition of 17β-HSD1 by novel this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed microwave-assisted synthesis of phosphonated 13α-estrones as potential OATP2B1, 17β-HSD1 and/or STS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Phospha-Michael addition reactions in the 13α-oestrone series and in vitro antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bax-gene transfer enhances apoptosis by steroid treatment in human nasal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Immunoassays for Detecting Estrane-Like Substances
Introduction
Estrane-like substances, a class of steroid hormones derived from the this compound nucleus, are pivotal in a vast array of physiological processes, including reproduction, bone integrity, and cellular homeostasis.[1] The primary endogenous estrogens—estradiol, estrone, and estriol (B74026)—are key regulators of these functions.[2] Given their importance, the ability to accurately detect and quantify these substances is crucial for clinical diagnostics, drug development, and environmental monitoring.[3] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive, high-throughput, and cost-effective method for this purpose.[3][4]
This document provides detailed application notes and protocols for the development of competitive immunoassays tailored for the detection of small molecules like this compound-like substances.[4][5] Since steroids are haptens (small molecules that are not immunogenic on their own), the process requires specific strategies for generating a robust immune response and developing a reliable detection method.[4][6]
This compound Signaling Pathways
Estrogens mediate their effects through two primary signaling pathways: a genomic (classical) pathway and a non-genomic (membrane-initiated) pathway.[1][2][7]
-
Genomic Pathway: Estrogen diffuses into the cell and binds to nuclear estrogen receptors (ERα or ERβ).[7][8][9] This complex then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, thereby regulating the transcription of target genes.[1][9][10]
-
Non-Genomic Pathway: Estrogen can also bind to a subpopulation of ERs located at the plasma membrane (mER) or to G-protein coupled estrogen receptors (GPER).[1][2][11] This initiates rapid intracellular signaling cascades (e.g., Ca²⁺, cAMP, protein kinases), influencing cellular function independently of gene transcription.[1][9][11]
Immunoassay Development Workflow
The development of a sensitive and specific immunoassay for an this compound-like substance is a multi-step process. It begins with the design and synthesis of a hapten, followed by the creation of an immunogen to produce antibodies, and culminates in the development and validation of the assay itself.
Experimental Protocols
Protocol 1: Hapten Design and Synthesis
This compound-like substances are too small to elicit an immune response alone.[4] Therefore, a hapten—the steroid molecule modified with a linker arm—must be synthesized. The position of the linker is critical to expose unique structural features of the steroid, thereby generating specific antibodies.[12]
Objective: To synthesize an estrogen derivative with a reactive carboxyl group for conjugation to a carrier protein.
Materials:
-
Estrone (or Estradiol-17β, Estriol)
-
Bromohexanoic acid
-
Potassium Carbonate (K₂CO₃)
-
Standard laboratory glassware and reagents for organic synthesis
Procedure:
-
Derivatization: Dissolve the chosen estrogen (e.g., Estrone) in acetone.
-
Add an excess of potassium carbonate and bromohexanoic acid. This reaction typically targets a hydroxyl group, such as the one at the C3 position, to attach the linker.[12][13]
-
Reflux the mixture for 4-6 hours with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Purification: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove impurities.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the resulting hapten (e.g., Estrone-3-O-carboxymethyl ether) using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the purified hapten using techniques such as NMR and Mass Spectrometry.
Protocol 2: Immunogen Preparation (Hapten-Carrier Conjugation)
The synthesized hapten is covalently linked to a large, immunogenic carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.[14][15]
Objective: To conjugate the estrogen hapten to a carrier protein to make it immunogenic.
Materials:
-
Purified estrogen hapten (with a terminal carboxyl group)
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Hapten Activation: Dissolve the hapten, NHS, and DCC (or EDC) in DMF. Stir the mixture at room temperature for 4-6 hours or overnight at 4°C to form an NHS-ester activated hapten.[16]
-
Protein Preparation: Dissolve BSA in PBS (pH 7.4) to a concentration of 10-20 mg/mL.
-
Conjugation: Slowly add the activated hapten solution dropwise to the BSA solution while gently stirring. The molar ratio of hapten to protein is critical and should be optimized; a ratio of 15-20 haptens per protein molecule is often effective.[15]
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
Purification: Transfer the conjugate mixture to dialysis tubing and dialyze against PBS at 4°C for 48-72 hours, with several changes of the buffer, to remove unconjugated hapten and reaction byproducts.
-
Characterization: Confirm the conjugation and estimate the hapten density (molar ratio of hapten to protein) using methods like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[15]
Protocol 3: Monoclonal Antibody Production
Monoclonal antibodies offer high specificity and batch-to-batch consistency.[17] The hybridoma technique is the classic method for their production.[18][19]
Objective: To generate high-affinity monoclonal antibodies specific to the target this compound substance.
Procedure:
-
Immunization: Immunize laboratory animals (e.g., Balb/c mice) with the prepared estrogen-carrier immunogen mixed with an appropriate adjuvant.[19][20] Follow a schedule of a primary injection and subsequent booster injections over several weeks.
-
Titer Monitoring: Periodically collect blood samples and screen the serum using ELISA to check the antibody titer against the target estrogen.
-
Cell Fusion: Once a high titer is achieved, sacrifice the mouse and isolate splenocytes. Fuse the splenocytes with immortal myeloma cells using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.[18][21]
-
Selection: Culture the fused cells in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan, so only fused hybridoma cells will grow.
-
Screening: Screen the supernatants from individual hybridoma cultures for the presence of the desired antibody using a competitive ELISA format.
-
Cloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.[18]
-
Production and Purification: Expand the selected clones in larger-scale cell culture or via ascites production in mice to generate a large quantity of monoclonal antibodies.[17] Purify the antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Protocol 4: Competitive ELISA Development
For small molecules like estrogens, a competitive immunoassay is the most suitable format.[4][5] In this setup, the free analyte in the sample competes with a labeled analyte (or a coated antigen) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[22][23][24]
Objective: To establish a sensitive and specific competitive ELISA for the quantification of an this compound-like substance.
Materials:
-
Purified anti-estrogen monoclonal antibody
-
Estrogen-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Estrogen standards and samples
Procedure:
-
Plate Coating: Dilute the anti-estrogen monoclonal antibody in coating buffer to an optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Competitive Reaction: Add 50 µL of estrogen standard or sample to the appropriate wells. Immediately add 50 µL of a pre-determined optimal dilution of the Estrogen-HRP conjugate to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow competition between the free estrogen (in the sample/standard) and the estrogen-HRP for binding to the coated antibody.
-
Washing: Discard the solution and wash the plate 5 times with Wash Buffer to remove all unbound components.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of estrogen in the sample.
Data Presentation
The performance of a newly developed immunoassay must be rigorously validated. Key parameters include sensitivity (IC₅₀), specificity (cross-reactivity), and accuracy.
Table 1: Assay Performance Characteristics
This table summarizes the typical performance metrics for a competitive ELISA designed for Estradiol (E2).
| Parameter | Value | Description |
| IC₅₀ (50% Inhibition) | 0.8 - 20 ng/mL[25] | The concentration of analyte that causes a 50% reduction in the maximum signal. Indicates the sensitivity of the assay. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of analyte that can be reliably distinguished from zero. |
| Dynamic Range | 0.2 - 50 ng/mL | The concentration range over which the assay provides accurate and precise measurements. |
| Intra-assay Precision (CV%) | < 10% | The variation observed within a single assay run. |
| Inter-assay Precision (CV%) | < 15% | The variation observed between different assay runs on different days. |
Table 2: Cross-Reactivity Profile
Cross-reactivity testing is essential to determine the specificity of the antibody and its potential to bind to structurally related molecules.[26][27]
| Compound | Structure | % Cross-Reactivity |
| Estradiol (E2) | Target Analyte | 100% |
| Estrone (E1) | Structurally Similar | 15% |
| Estriol (E3) | Structurally Similar | 5% |
| Testosterone | Different Steroid Class | < 0.1% |
| Progesterone | Different Steroid Class | < 0.1% |
| Cortisol | Different Steroid Class | < 0.01% |
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100
References
- 1. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uwyo.edu [uwyo.edu]
- 7. Estrogen Signaling Pathways [mindmapai.app]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Steroid Hormones Hapten Design and Synthesis Services - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 13. Synthesis of new steroid haptens for radioimmunossay. Part IV. 3-O-Carboxymethyl ether derivatives of estrogens. Specific antisera for radioimmunossay of estrone, estradiol-17beta, and estriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction to Antibody Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cusabio.com [cusabio.com]
- 18. sinobiological.com [sinobiological.com]
- 19. evitria.com [evitria.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Monoclonal Antibody Production, mAb | Molecular Devices [moleculardevices.com]
- 22. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 23. researchgate.net [researchgate.net]
- 24. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of haptens and conjugates for ELISAs of phytoestrogens. Development of the immunological tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 27. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Estrone and Its Bioactive Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of estrone (B1671321), a biologically significant estrogen, and its bioactive derivatives. This document details established synthetic routes, including the Torgov, Vollhardt, and Quinkert-Dane methodologies, and provides protocols for the synthesis of key bioactive derivatives such as 2-hydroxyestrone (B23517), 4-hydroxyestrone, and 16α-hydroxyestrone. Furthermore, it explores the antiproliferative activities of various estrone analogs and illustrates the key signaling pathways they modulate.
I. Total Synthesis of Estrone: Key Strategies
The total synthesis of estrone has been a classic target in organic chemistry, leading to the development of several elegant and efficient strategies. The following sections summarize the key approaches and provide comparative data.
Table 1: Comparison of Major Total Synthesis Routes to Estrone
| Synthetic Route | Key Reactions | Overall Yield | Number of Steps | Key Features |
| Torgov Reaction | Grignard reaction, Nazarov cyclization | ~4% (enantioselective) | ~12 | Convergent and widely used for industrial production.[1] |
| Vollhardt Synthesis | Cobalt-catalyzed [2+2+2] cycloaddition | ~24% (racemic) | ~6 | Rapid construction of the steroid core.[2] |
| Quinkert-Dane Route | Diels-Alder reaction | ~24% (enantioselective) | ~8 | High stereocontrol in the formation of the C/D ring junction.[3][4] |
II. Experimental Protocols: Total Synthesis of Estrone
Enantioselective Total Synthesis of (+)-Estrone via Torgov Reaction
This protocol outlines a modern, asymmetric approach to the Torgov synthesis.
Experimental Workflow:
Protocol:
-
Synthesis of the Allylic Alcohol Intermediate: To a solution of 6-methoxy-1-tetralone in dry THF, add vinylmagnesium bromide at 0 °C. Stir the reaction for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
Condensation: Dissolve the allylic alcohol and 2-methylcyclopentane-1,3-dione in a suitable solvent (e.g., methanol) with a base (e.g., Triton B). Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the reaction and remove the solvent. The resulting secosteroid intermediate is typically used in the next step without further purification.
-
Asymmetric Torgov Cyclization: In a flame-dried flask, dissolve the secosteroid intermediate and a chiral Brønsted acid catalyst (e.g., a dinitro-substituted disulfonimide) in an anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere.[5] Stir the reaction at 40 °C for 24-48 hours. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the Torgov diene by column chromatography on silica (B1680970) gel.
-
Reduction and Deprotection to (+)-Estrone: Dissolve the Torgov diene in ethanol (B145695) and hydrogenate over 10% Pd/C at room temperature. After completion, filter the catalyst and concentrate the filtrate. Dissolve the resulting estrone methyl ether in dichloromethane (B109758) and treat with BBr₃ at -78 °C to cleave the methyl ether. Slowly warm to room temperature, then quench with methanol. Purify by recrystallization to obtain (+)-estrone.
Vollhardt's Cobalt-Catalyzed Synthesis of (±)-Estrone
This concise synthesis utilizes a cobalt-catalyzed cycloaddition to rapidly assemble the steroid core.
Experimental Workflow:
Protocol:
-
Preparation of the Diyne Intermediate: Treat a substituted cyclopentenone with a vinyl cuprate reagent, followed by trapping of the resulting enolate with trimethylsilyl (B98337) chloride to yield a silyl enol ether. Subsequent deprotonation with lithium diisopropylamide (LDA) and alkylation with a suitable electrophile provides the key diyne intermediate.[2]
-
Cobalt-Catalyzed Cycloaddition: A solution of the diyne intermediate and bis(trimethylsilyl)acetylene (B126346) (BTMSA) in a high-boiling solvent is treated with cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂). The mixture is heated to reflux to effect the [2+2+2] cycloaddition, forming the benzocyclobutene intermediate.[2]
-
Thermal Rearrangement: The benzocyclobutene intermediate is heated in decane to induce an electrocyclic ring-opening followed by an intramolecular Diels-Alder reaction, constructing the complete steroid skeleton as bis(trimethylsilyl)estrone.[2]
-
Desilylation to (±)-Estrone: The bis(trimethylsilyl)estrone is treated with trifluoroacetic acid in carbon tetrachloride to effect protodesilylation, affording (±)-estrone. Purification is typically achieved by column chromatography or recrystallization.[2]
III. Synthesis of Bioactive Estrone Derivatives
Estrone serves as a versatile starting material for the synthesis of various bioactive derivatives with potential therapeutic applications.
Synthesis of 2-Hydroxyestrone
2-Hydroxyestrone is a major metabolite of estrone with reported antiestrogenic properties.[6][7]
Protocol:
-
Hydroxylation of Estrone: Dissolve estrone in a suitable solvent (e.g., DMF). Add 2-iodoxybenzoic acid (IBX) and stir at room temperature. The reaction leads to the formation of estrone-2,3-quinone and estrone-3,4-quinone.
-
In situ Reduction: Without isolating the quinone intermediates, add an aqueous solution of ascorbic acid to the reaction mixture to reduce the quinones to the corresponding catechols.
-
Purification: After the reduction is complete, extract the product with an organic solvent, wash with water, and dry. Purify the crude 2-hydroxyestrone by column chromatography on silica gel.
Synthesis of 16α-Hydroxyestrone
16α-Hydroxyestrone is another significant metabolite implicated in estrogen-related biological processes.[8]
Protocol:
-
Bromination of Estrone: Treat estrone with a brominating agent (e.g., pyridinium (B92312) bromide perbromide) in a suitable solvent to introduce a bromine atom at the 16-position.
-
Hydrolysis: The resulting 16-bromo-17-keto steroid is then subjected to controlled alkaline hydrolysis to stereospecifically introduce the 16α-hydroxyl group.
-
Purification: The product, 16α-hydroxyestrone, is purified by recrystallization or column chromatography.
IV. Biological Activity of Estrone Derivatives
Numerous estrone derivatives have been synthesized and evaluated for their potential as anticancer agents, particularly against hormone-dependent breast cancers.
Table 2: Antiproliferative Activity of Selected Estrone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-Methoxyestradiol | MCF-7 | 3.89 - 19.32 | [9] |
| 2-Methoxyestradiol | MDA-MB-231 | 3.89 - 19.32 | [9] |
| Estrone Derivative 4a | MCF-7 | 9.9 ± 0.57 | [10] |
| Estrone Derivative 4b | MDA-MB-231 | 6.1 ± 2.3 | [10] |
| Estrone Derivative 12 | MCF-7 | 3.82 ± 0.2 | [11] |
| Estrone Derivative 12 | MDA-MB-231 | 2.26 ± 0.1 | [11] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
V. Signaling Pathways Modulated by Estrone and its Derivatives
Estrone and its derivatives exert their biological effects primarily through interaction with estrogen receptors (ERα and ERβ), which can trigger a cascade of downstream signaling events.
Estrogen Receptor Signaling
Upon binding to estrogens, the estrogen receptor can translocate to the nucleus and act as a transcription factor, directly regulating gene expression. Alternatively, membrane-bound estrogen receptors can initiate rapid, non-genomic signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial downstream effector of estrogen receptor signaling and plays a significant role in cell proliferation, survival, and metabolism. Certain estrone derivatives can modulate this pathway.[12][13]
VI. Characterization Data
Thorough characterization of synthetic intermediates and final products is essential. The following table provides representative spectroscopic data for estrone.
Table 3: Spectroscopic Data for Estrone
| Technique | Data | Reference |
| ¹H NMR | δ (ppm): 0.91 (s, 3H, 18-CH₃), 6.63 (d, 1H, Ar-H), 6.70 (dd, 1H, Ar-H), 7.21 (d, 1H, Ar-H), 8.13 (s, 1H, 3-OH) | [14] |
| ¹³C NMR | δ (ppm): 13.8 (C-18), 137.9 (C-10), 155.1 (C-3), 220.9 (C-17) | [14] |
| Mass Spec (EI) | m/z: 270 (M⁺), 146, 133 | [14] |
Note: NMR data can vary based on the solvent and instrument frequency.
This document is intended to serve as a valuable resource for chemists and biologists working on the synthesis and evaluation of estrone and its derivatives. The provided protocols and data are based on published literature and should be adapted and optimized as needed for specific laboratory conditions.
References
- 1. Formal enantioselective synthesis of (+)-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Enantioselective Synthesis of (+)-Estrone Exploiting a Hydrogen Bond-Promoted Diels−Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Enantioselective Synthesis of (+)-Estrone Exploiting a Hydrogen Bond-Promoted DielsâAlder Reaction - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Catalytic asymmetric Torgov cyclization: a concise total synthesis of (+)-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 7. Antiestrogen action of 2-hydroxyestrone on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Design, Synthesis, and Evaluation of Novel 2-Methoxyestradiol Derivatives as Apoptotic Inducers Through an Intrinsic Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Purity Estrane Compound Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrane compounds, a class of steroid hormones that includes estradiol (B170435), estrone (B1671321), and estriol (B74026), are fundamental in numerous physiological processes and are widely used as active pharmaceutical ingredients (APIs). The purity of these compounds is of paramount importance for research accuracy, therapeutic efficacy, and patient safety. Crystallization is a critical purification technique used to isolate and purify these solid compounds, removing impurities from reaction mixtures or natural sources.[1][2]
This document provides detailed application notes and protocols for obtaining high-purity this compound compounds through various crystallization techniques. It covers the underlying principles, key experimental parameters, step-by-step procedures, and methods for purity verification.
Principles of Crystallization
Crystallization is a solid-liquid separation technique where a solid crystalline phase is formed from a solution. The process relies on the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[2] When a saturated solution of an impure compound is slowly cooled, the solubility of the desired compound decreases, leading to the formation of a crystal lattice. The impurities, present in lower concentrations, tend to remain dissolved in the solvent. The slow growth of crystals ensures that only molecules of the desired compound fit into the crystal lattice, effectively excluding impurities.[2][3]
Key Factors in this compound Crystallization
The success of crystallization depends on several critical factors:
-
Solvent Selection: The choice of solvent is the most critical step.[4] An ideal solvent should:
-
Dissolve the this compound compound sparingly or not at all at room temperature but completely at its boiling point.[1]
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound.
-
-
Supersaturation: This is the driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than it would in thermodynamic equilibrium.[5] This state is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.
-
Cooling Rate: Slow and controlled cooling is crucial. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an amorphous solid, trapping impurities within the crystal lattice.[6] Insulating the flask can promote slow cooling and the formation of larger, purer crystals.[7]
-
Purity of Starting Material: While crystallization is a purification method, starting with a reasonably pure compound (e.g., >80-90%) generally yields better results.[8] Multiple recrystallizations may be necessary for compounds with significant impurities.[9]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for recrystallization and the biological context in which these compounds function.
Caption: General workflow for single-solvent recrystallization.
Caption: Key estrogen signaling pathways activated by this compound compounds.[10][11][12][13]
Data Presentation: Solvents and Conditions
The selection of an appropriate solvent system is crucial for successful crystallization. The following table summarizes common solvents used for the recrystallization of key this compound compounds.
| This compound Compound | Recommended Solvents / Systems | Observations | References |
| Estradiol (E2) | Aqueous Isopropyl Alcohol, Ethanol, Methanol (B129727), Acetone, Ethyl Acetate (B1210297) | Estradiol has a strong tendency to form a hemihydrate, even from anhydrous solvents like ethyl acetate and absolute ethanol.[6][14] | [6][14] |
| Estrone (E1) | Methanol, Ethanol, Acetone, Ethyl Acetate, Dioxane | Soluble in fixed alkali hydroxide (B78521) solutions. Can be effectively purified by recrystallization from methanol after synthesis.[15][16] | [15][16][17] |
| Estriol (E3) | Methanol, Ethanol | Purification of crude estriol can be achieved by recrystallization to obtain a high-purity final product.[18] | [18][19] |
Protocols
Protocol 1: Single-Solvent Recrystallization of Estradiol
This protocol provides a general method for purifying estradiol from common impurities.[2][6][20]
Materials:
-
Crude Estradiol
-
Recrystallization Solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks (2-3)
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Boiling chips
Methodology:
-
Solvent Preparation: Place the recrystallization solvent in an Erlenmeyer flask with a few boiling chips and gently heat it to its boiling point on a hot plate.
-
Dissolution: Place the crude estradiol in a separate, larger Erlenmeyer flask. Add a minimal amount of the hot solvent, just enough to cover the solid. Swirl the flask on the hot plate to facilitate dissolution.[2]
-
Achieve Saturation: Continue adding small portions of hot solvent until the estradiol is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.[1]
-
Removal of Insoluble Impurities (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[6]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the crystals from the solution.[21]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[20]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[6]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "anti-solvent" in which the compound is insoluble, inducing crystallization.[8]
Materials:
-
Crude this compound Compound
-
"Good" Solvent (e.g., Acetone, Ethyl Acetate)
-
"Anti-Solvent" (e.g., Water, Hexane)
-
Standard glassware from Protocol 1
Methodology:
-
Dissolution: Dissolve the impure compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution while stirring or swirling. Continue adding until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches the optimal point for insolubility.
-
Isolation and Drying: Once crystal formation is complete, cool the mixture in an ice bath and then collect, wash, and dry the crystals as described in Protocol 1 (steps 7-9).
Purity Assessment and Characterization
After crystallization, the purity of the this compound compound must be verified. Several analytical techniques are commonly employed.
| Analytical Technique | Purpose | Typical Results | References |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A single sharp peak for the main compound with minimal or no impurity peaks. Purity is often expressed as a percentage of the total peak area. | [9][22][23] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities. | Provides mass spectra to confirm the identity of the primary compound and any impurities. | [24] |
| Differential Scanning Calorimetry (DSC) | Determine melting point and detect polymorphic forms. | A sharp, well-defined melting endotherm indicates high purity. The presence of impurities typically broadens the melting range and lowers the melting point. Can also identify solvates.[25] | [9][25] |
| Melting Point Analysis | Assess purity. | A pure compound has a sharp and narrow melting point range (typically <1°C). Impurities depress and broaden the melting range. | [3] |
Conclusion
The crystallization techniques outlined in this document provide robust and reproducible methods for obtaining high-purity this compound compounds. The choice of the specific method and solvent system is critical and may require some empirical optimization for different this compound derivatives and impurity profiles.[4] Careful control over the rate of cooling and the degree of supersaturation are paramount for achieving large, well-formed crystals with high purity. Subsequent analysis using techniques such as HPLC and DSC is essential to confirm the success of the purification process.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. unifr.ch [unifr.ch]
- 9. Effect of impurities on estradiol crystallization in a sustained-release implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Adhesive Layer Thickness and Drug Loading on Estradiol Crystallization in a Transdermal Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN105001293A - Preparation method of estrone - Google Patents [patents.google.com]
- 16. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. US2623886A - Process for conversion of estrone compounds to estradiol compounds - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. uspharmacist.com [uspharmacist.com]
- 20. LabXchange [labxchange.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Development and validation of an analytical method for detection of estrogens in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Estrane Compounds
Welcome to the technical support center for the synthesis and purification of estrane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis
Question 1: I am trying to perform a reaction on a specific part of my this compound molecule, but I am getting unwanted side reactions on other functional groups. How can I prevent this?
Answer: This is a classic challenge in the synthesis of complex molecules like estranes, which often have multiple reactive sites. The most effective solution is to use protecting groups . A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions. After the desired transformation on another part of the molecule is complete, the protecting group can be selectively removed.
Ideal characteristics of a protecting group include:
-
Easy and high-yield installation under mild conditions.
-
Stability to the reaction conditions it is meant to protect against.
-
Easy and high-yield removal under conditions that do not affect other functional groups in the molecule (orthogonality).[1][2]
-
Minimal introduction of new stereocenters.
For this compound compounds, protecting groups are commonly used for hydroxyl and carbonyl functionalities.[3][4] For example, to perform an electrophilic aromatic substitution at the C-4 position of estrone (B1671321), the more reactive C-2 position can be blocked with a positional protecting group like a tert-butyl group.[5][6][7]
Question 2: My yield for the synthesis of a C-4 substituted estrone is very low. What are the common pitfalls?
Answer: Low yields in the synthesis of C-4 substituted estrones often stem from a lack of regioselectivity in electrophilic aromatic substitution reactions. The C-2 position of the estrone A-ring is generally more reactive than the C-4 position. To achieve selective C-4 substitution, a protecting group strategy is crucial.
Troubleshooting Low Yields in C-4 Estrone Substitution:
| Potential Cause | Recommended Solution |
| Reaction at the C-2 position | Introduce a positional protecting group at C-2. A tert-butyl group is effective for this purpose.[5][6][7] |
| Inefficient protecting group installation | Optimize the reaction conditions for the protection step. For tert-butylation of estrone, using tert-butyl alcohol and BF₃OEt₂ can achieve high yields (e.g., 96%).[5][6][7] |
| Difficulty in removing the protecting group | Ensure appropriate deprotection conditions. The tert-butyl group can be removed in good yield using AlCl₃ in a dichloromethane/nitromethane solvent system.[5][6][7] |
| Suboptimal reaction conditions for C-4 substitution | For the formylation of 2-tert-butyl estrone at the C-4 position, using formaldehyde, triethylamine (B128534), and MgCl₂ has been shown to be effective.[5][6][7] |
Below is a troubleshooting workflow for this issue:
Question 3: The reduction of the 17-keto group in my this compound derivative is not stereoselective, resulting in a mixture of 17α- and 17β-hydroxy isomers. How can I improve the selectivity?
Answer: Achieving high stereoselectivity in the reduction of the 17-keto group is a common challenge. The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome. The steric environment around the carbonyl group dictates the direction of hydride attack.
Strategies to Improve Stereoselectivity:
-
Bulky Reducing Agents: Bulky hydride reagents, such as lithium tris-(R,S-1,2-dimethylpropyl)-borohydride, tend to attack from the less sterically hindered face of the steroid, which can lead to higher selectivity for the axial alcohol.[8]
-
Enzymatic Reduction: Biocatalytic reductions using specific yeast strains or isolated enzymes (e.g., 17β-hydroxysteroid dehydrogenases) can offer excellent regio- and stereoselectivity, often yielding a single isomer.[9][10] For example, the yeast Zygowilliopsis sp. WY7905 has been shown to reduce the C-17 carbonyl of androst-4-ene-3,17-dione to testosterone (B1683101) (the 17β-hydroxy product) with high yield and diastereomeric excess.[9]
-
Directed Reductions: In some cases, neighboring functional groups can direct the approach of the reducing agent.
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of the reduction.[11]
Purification
Question 4: I am having difficulty separating my desired this compound product from closely related isomers (e.g., 17α- and 17β-estradiol). What purification techniques are most effective?
Answer: The separation of steroid isomers is challenging due to their similar structures and polarities. High-performance liquid chromatography (HPLC) is generally the most effective technique for this purpose.
Key considerations for HPLC separation of this compound isomers:
-
Column Selection: The choice of stationary phase is critical. While standard C18 columns can be used, columns with alternative selectivities often provide better resolution. Phenyl-hexyl columns, for instance, offer unique selectivity for aromatic and moderately polar analytes and can effectively resolve estradiol (B170435) isomers.[12] Core-shell columns can also provide increased resolution and efficiency.[13]
-
Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) is necessary to achieve baseline separation.
-
Derivatization: Derivatizing the estrogens with a tag like dansyl chloride can improve chromatographic separation and enhance detection sensitivity in mass spectrometry.[12][13]
Comparison of HPLC Columns for the Separation of Dansylated Estrogen Isomers:
| Column Type | Stationary Phase | Separation Factor (α) for Dns-α-E2/β-E2 | Separation Factor (α) for Dns-E1/α-E2 | Reference |
| Synergi Max-RP | Alkylsilica | Similar to PK-PH | Lower | [13] |
| Kinetex Phenyl-Hexyl (PK-PH) | Phenyl-Hexyl | Similar to PSM-RP | Significantly Higher | [13] |
Data adapted from isocratic separation experiments.[13]
Question 5: My crude synthetic product is highly impure. What is a good general strategy for purification?
Answer: A multi-step purification strategy is often required for highly impure samples. A common and effective workflow involves an initial bulk purification by flash column chromatography followed by a final polishing step using recrystallization.
Flash Column Chromatography: This technique is excellent for separating compounds with different polarities and removing the majority of impurities. The choice of solvent system is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC).[14][15]
Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids.[16] The key is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11][17] Slow cooling allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[16]
Question 6: I am attempting to recrystallize my this compound compound, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This traps impurities and prevents effective purification.
Troubleshooting "Oiling Out":
-
Increase the amount of solvent: Your solution may be too concentrated. Add more hot solvent until the oil completely dissolves.
-
Lower the boiling point of the solvent system: If using a solvent mixture, adjust the ratio to include more of the lower-boiling solvent.
-
Choose a different solvent: Select a solvent with a lower boiling point than the melting point of your compound.[17]
-
Promote slow cooling: Ensure the solution cools down slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out.
Experimental Protocols
Protocol 1: Synthesis of 4-Formyl Estrone via a Positional Protecting Group Strategy
This protocol describes the synthesis of 4-formyl estrone from estrone in three steps, adapted from Liu et al. (2007).[5][6][7]
Step 1: Synthesis of 2-tert-Butyl Estrone (Protection)
-
To a solution of estrone (1.0 g, 3.7 mmol) in CH₂Cl₂ (20 mL), add tert-butyl alcohol (1.1 mL, 11.1 mmol).
-
Cool the mixture to 0 °C and add BF₃OEt₂ (1.4 mL, 11.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-tert-butyl estrone (typical yield: ~96%).[5][6][7]
Step 2: Synthesis of 2-tert-Butyl-4-formyl Estrone (Formylation)
-
To a suspension of MgCl₂ (0.53 g, 5.5 mmol) in THF (10 mL), add a solution of 2-tert-butyl estrone (0.5 g, 1.5 mmol) in THF.
-
Add triethylamine (0.85 mL, 6.1 mmol) followed by paraformaldehyde (0.5 g, 16.7 mmol).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and add 2 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
Step 3: Synthesis of 4-Formyl Estrone (Deprotection)
-
Dissolve 2-tert-butyl-4-formyl estrone (0.1 g, 0.27 mmol) in a mixture of CH₂Cl₂ (5 mL) and CH₃NO₂ (0.5 mL).
-
Add AlCl₃ (0.11 g, 0.82 mmol) in portions at room temperature.
-
Stir for 30 minutes.
-
Pour the reaction mixture into ice water.
-
Extract with CH₂Cl₂.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield 4-formyl estrone.
Protocol 2: General Procedure for Purification of this compound Compounds by Recrystallization
This protocol provides a general guideline for the purification of a solid this compound compound.[11][16][17][18]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes) to find the best one.
-
Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and perform other analyses (e.g., NMR, HPLC) to confirm purity.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protection and Deprotection [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl)-borohydride and sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regio- and stereoselective reduction of 17-oxosteroids to 17β-hydroxysteroids by a yeast strain Zygowilliopsis sp. WY7905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial steroid biotransformation: Regio- and stereo selective 17β-reduction by Priestia aryabhattai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. mt.com [mt.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. LabXchange [labxchange.org]
Improving the detection limits for trace analysis of estranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for trace analysis of estranes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving low detection limits for estranes?
A1: The primary challenges include matrix effects from complex biological samples, low analyte concentrations, insufficient ionization efficiency in mass spectrometry, and potential loss of analyte during sample preparation.[1][2] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of measurements.[3][4]
Q2: Which analytical techniques are most suitable for trace estane analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely used and effective techniques.[1] LC-MS/MS is often preferred for its high sensitivity and specificity, especially when coupled with advanced sample preparation.[2][5] GC-MS, particularly with negative chemical ionization (NCI), can also provide excellent sensitivity, often requiring derivatization.[6]
Q3: When is derivatization necessary for estane analysis?
A3: Derivatization is often required to improve the volatility and thermal stability of estranes for GC-MS analysis. For LC-MS/MS, derivatization can enhance ionization efficiency and, consequently, sensitivity, which is crucial for detecting picogram-per-milliliter levels.[2][6]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, it is crucial to implement a robust sample preparation strategy. This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering substances. The use of stable isotope-labeled internal standards is also essential to compensate for matrix-induced signal variations. Additionally, chromatographic separation should be optimized to separate analytes from co-eluting matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Active sites in the GC inlet liner or column, or issues with the derivatization process. For LC, it could be an incompatibility between the sample solvent and the mobile phase.
-
Troubleshooting Steps:
-
GC-MS:
-
Ensure the GC inlet liner is clean and deactivated. Consider using a liner with glass wool to trap non-volatile residues.
-
Verify the integrity of the GC column. A column bake-out or trimming the first few centimeters might be necessary.
-
Optimize the derivatization reaction; incomplete derivatization can lead to tailing peaks.
-
-
LC-MS/MS:
-
Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
-
Check for column degradation or contamination. A guard column can help protect the analytical column.
-
-
Issue 2: Low Analyte Recovery
-
Possible Cause: Inefficient extraction during sample preparation, analyte adsorption to container surfaces, or degradation of the analyte.
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
SPE: Ensure the correct sorbent and elution solvents are used for your specific estrane. The conditioning and washing steps are critical for good recovery.
-
LLE: Test different organic solvents and pH conditions to maximize the partitioning of the analyte into the organic phase.
-
-
Prevent Adsorption: Use silanized glassware or polypropylene (B1209903) tubes to minimize the adsorption of non-polar estranes to container walls.
-
Ensure Analyte Stability: Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to prevent degradation.
-
Issue 3: High Signal-to-Noise Ratio / Insufficient Sensitivity
-
Possible Cause: Suboptimal instrument parameters, significant matrix effects leading to ion suppression, or insufficient sample cleanup.
-
Troubleshooting Steps:
-
Instrument Optimization:
-
Tune the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.
-
For LC-MS/MS, optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for the specific analytes.
-
For GC-MS, ensure the ion source is clean.
-
-
Enhance Signal:
-
Reduce Noise:
-
Improve the sample cleanup process to remove more interfering matrix components.
-
Use a more selective mass spectrometry scan mode, such as multiple reaction monitoring (MRM).
-
-
Issue 4: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variability in sample preparation, inconsistent internal standard addition, or instrument instability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all steps of the sample preparation are performed consistently for all samples, calibrators, and quality controls.
-
Internal Standard: Add the internal standard early in the sample preparation process to account for variability in extraction and other steps.
-
System Suitability: Before running a batch of samples, inject a standard solution multiple times to confirm the stability and performance of the analytical system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | > 85% | 70-95% | > 80% |
| Matrix Effect | Low to Moderate | Low | Moderate to High |
| Throughput | Moderate to High | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
Source: Adapted from BenchChem Application Notes.
Table 2: Achievable Limits of Quantitation (LOQ) for Estradiol (E2) and Estrone (E1) with Different Analytical Methods
| Analytical Method | Analyte | Derivatization Agent | LOQ |
| LC-MS/MS | Estradiol | None | 2 pg/mL |
| LC-MS/MS | Estrone | None | 2 pg/mL |
| GC-NCI-MS/MS | Estradiol | Pentafluorobenzoyl chloride & MSTFA | 0.3 pg/mL |
| GC-NCI-MS/MS | Estrone | Pentafluorobenzoyl chloride & MSTFA | 0.8 pg/mL |
| GC-MS | 19 Estrogens | EOC & PFP | 0.02 - 0.5 ng/mL |
Source: Data compiled from various studies.[6]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Serum Samples
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment: To 200 µL of serum, add 50 µL of the internal standard solution (e.g., Estriol-d3). Vortex for 10 seconds.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727), followed by 1 mL of HPLC-grade water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the estranes from the cartridge with 1 mL of a strong organic solvent, such as acetonitrile (B52724) or methanol.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for derivatization.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol describes a common silylation procedure for estranes.
-
Reagent Preparation: Prepare a derivatization reagent mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: To the dried sample extract, add 50 µL of the BSTFA + 1% TMCS reagent and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Incubation: Cap the vial tightly and heat at 60-80°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for trace estane analysis.
Caption: Simplified diagram of estrogen signaling pathways.
References
Technical Support Center: Optimizing Estrane Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of estranes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you overcome common challenges in your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the derivatization of estranes.
Question: Why am I observing incomplete derivatization or low derivatization yield?
Answer:
Incomplete derivatization is a common issue that can arise from several factors. Here are the primary causes and their solutions:
-
Insufficient Reagent: The derivatizing reagent may be depleted or degraded. Always use fresh reagents and ensure an adequate excess is used. For silylation, a large excess of the silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often required.[1]
-
Suboptimal Reaction Conditions: Temperature and time are critical parameters.[2][3] For many silylation reactions with BSTFA, incubation at 70-80°C for 30-60 minutes is a good starting point.[1] However, these conditions should be optimized for your specific estranes and experimental setup.[2] Microwave-assisted derivatization can significantly reduce reaction times.[4][5]
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that solvents are anhydrous. The sample itself should be completely dry before adding the derivatization reagent.
-
Steric Hindrance: The structure of the estrane can affect the accessibility of functional groups to the derivatizing agent.[6] For sterically hindered hydroxyl groups, a more potent silylating agent or the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary to improve the derivatization yield.[6]
-
Improper Solvent: The choice of solvent can influence the reaction. Pyridine (B92270) is often used as it can act as a catalyst and helps to dissolve the analytes.[7][8] For some reactions, other solvents like acetonitrile (B52724) or ethyl acetate (B1210297) may be suitable, but their use can sometimes lead to the formation of multiple derivatives.[9]
Question: I am seeing multiple peaks for a single this compound analyte in my chromatogram. What is the cause?
Answer:
The appearance of multiple peaks for a single compound often points to the formation of different derivatives or degradation products.
-
Formation of Multiple Silyl Derivatives: Estranes with multiple hydroxyl groups, like estriol, can form mono-, di-, or tri-silylated derivatives if the reaction does not go to completion. To favor the formation of a single, fully derivatized product, optimize reaction conditions (increase temperature, time, or reagent concentration) and consider using a catalyst like TMCS.[6]
-
Tautomerization: Keto-enol tautomerism in estranes with ketone groups can lead to the formation of multiple derivatives. A two-step derivatization process involving methoximation prior to silylation can prevent this by converting the keto group into a stable oxime.
-
Derivative Instability: Some derivatives, particularly trimethylsilyl (B98337) (TMS) derivatives, can be unstable over time, leading to degradation and the appearance of extra peaks.[1] Analyze samples as soon as possible after derivatization. Using a solvent like hexane (B92381) for the final extract can sometimes improve the stability of the derivatives.[7]
-
Conversion of Analytes: In some cases, the derivatization conditions can cause the conversion of one this compound to another. For example, the conversion of 17α-ethinylestradiol (EE2) to estrone (B1671321) (E1) derivatives has been reported under certain silylation conditions.[9] The use of pyridine as a solvent can help prevent such conversions.[7][9]
Question: My derivatized samples show poor chromatographic peak shape (e.g., tailing). How can I improve this?
Answer:
Poor peak shape is often an indication of issues with the GC system or the derivatization process itself.
-
Incomplete Derivatization: Residual underivatized polar groups on the this compound can interact with active sites in the GC inlet and column, causing peak tailing. Ensure your derivatization reaction has gone to completion.
-
Active Sites in the GC System: Active sites in the inlet liner, column, or detector can cause tailing of polar analytes. Use deactivated inlet liners and high-quality, low-bleed GC columns. Regular maintenance, including cleaning the inlet and cutting the front end of the column, is crucial.
-
Co-eluting Interferences: Matrix components that co-elute with your analyte of interest can distort the peak shape. Optimize your sample preparation and chromatographic method to improve separation from interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for estranes in GC-MS?
A1: The most common derivatization technique for estranes is silylation. The most frequently used silylating agents are:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A versatile and widely used reagent.[1][7]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most efficient silylating reagents.[2]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to increase reactivity, especially for hindered hydroxyl groups.[6]
For estranes with ketone groups, a two-step derivatization is often employed:
-
Methoximation: Using methoxyamine hydrochloride to protect the keto group and prevent tautomerization.
-
Silylation: Using one of the reagents mentioned above to derivatize the hydroxyl groups.
Another approach for enhancing sensitivity, particularly in negative chemical ionization (NCI) mode, is through the use of fluorinated derivatizing agents like:
-
Pentafluorobenzyl bromide (PFBBr): Reacts with phenolic hydroxyl groups to form highly electronegative derivatives.[10][11]
-
Heptafluorobutyric anhydride (B1165640) (HFBA): Can be used to derivatize hydroxyl groups.[10]
Q2: How can I optimize the derivatization reaction conditions?
A2: Optimization is key to achieving reproducible and accurate results. Consider the following parameters:
-
Reagent Choice and Concentration: Select the appropriate reagent based on the functional groups of your target estranes. A significant excess of the derivatizing agent is generally recommended.
-
Reaction Temperature: Typically ranges from 60°C to 90°C.[3] Higher temperatures can accelerate the reaction but may also lead to degradation of thermally labile compounds.
-
Reaction Time: Can vary from 15 minutes to several hours.[2][5] Microwave-assisted derivatization can drastically shorten this to a few minutes.[4]
-
Solvent/Catalyst: Pyridine is a common choice as it acts as both a solvent and a catalyst.[7][8] The addition of TMCS as a catalyst is often beneficial.[6]
Q3: How stable are the derivatized estranes?
A3: The stability of derivatized estranes can vary. Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis and should ideally be analyzed within 24 hours of preparation.[1] The stability can be influenced by the storage conditions and the solvent used. For instance, using hexane as the final solvent has been shown to improve the stability of some silylated derivatives.[7] It is recommended to perform stability tests as part of your method validation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the derivatization of estranes for GC-MS analysis.
Table 1: Recovery of Estrogenic Compounds after Derivatization and Solid-Phase Extraction (SPE)
| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 17β-estradiol (E2) | 78 - 102 | 1 - 15 | [6] |
| Estrone (E1) | 78 - 102 | 1 - 15 | [6] |
| Estriol (E3) | 78 - 102 | 1 - 15 | [6] |
| 17α-ethinylestradiol (EE2) | 78 - 102 | 1 - 15 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Derivatized Estrogens
| Compound | Derivatization Method | LOD | LOQ | Reference |
| Phytoestrogens (21 compounds) | BSTFA + 1% TMCS | 0.5 - 20 ng/mL | 1 - 50 ng/mL | [1] |
| Estrogenic Chemicals | Silylation (TMS) | - | 5 - 10 ng/L (in water) | [6] |
| Estrone and Estradiol | PFBBr + HFBA | 500 pg/mL (in urine) | 1 pg/µL | [10] |
Experimental Protocols
Protocol 1: Silylation of Estranes using BSTFA with TMCS Catalyst
This protocol is a general guideline for the trimethylsilylation of estranes containing hydroxyl groups.
-
Sample Preparation:
-
Ensure the sample extract containing the estranes is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a fresh mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Derivatization Reaction:
-
Add 50-100 µL of the BSTFA + 1% TMCS reagent to the dried sample residue.
-
Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Seal the vial tightly.
-
Incubate the reaction mixture at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation) for Estranes with Ketone Groups
This protocol is suitable for estranes containing both hydroxyl and ketone functional groups.
-
Sample Preparation:
-
Evaporate the sample extract to complete dryness under a stream of nitrogen.
-
-
Step 1: Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Vortex and incubate at 60°C for 30 minutes to convert the keto groups to methoximes.
-
-
Step 2: Silylation:
-
Cool the sample to room temperature.
-
Add 100 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA.
-
Vortex and incubate at 70°C for 60 minutes.
-
-
Analysis:
-
After cooling, the sample can be directly injected into the GC-MS.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispec.co.th [scispec.co.th]
- 11. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in HPLC Separation of Estrane Isomers
Welcome to the technical support center for the HPLC separation of estrane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic separation of these structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound isomers are co-eluting or have very poor resolution. What should I do first?
A1: Co-elution is the most common challenge. A systematic approach to optimizing your mobile phase is the best first step.
-
Modify Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the proportion of the aqueous phase will generally increase retention times and may improve separation.
-
Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other. Methanol, in particular, can provide unique selectivity for aromatic and moderately polar analytes like steroids when used with certain stationary phases.[1]
-
Adjust pH: For this compound isomers with ionizable functional groups, slight changes in the mobile phase pH can significantly impact retention and selectivity.[2][3][4] It's crucial to use a buffer to maintain a stable pH.[4]
-
Consider Additives: Mobile phase modifiers like β-cyclodextrin can be used to improve the separation of estrogenic steroids.[5][6]
Q2: I've optimized my mobile phase, but the resolution of my isomers is still insufficient. What is the next step?
A2: If mobile phase optimization is not enough, consider changing your stationary phase. The choice of column chemistry is critical for separating structurally similar isomers.
-
Standard C18 Columns: While widely used, standard C18 columns may not always provide the necessary selectivity for challenging isomer separations.[7]
-
Polar-Endcapped C18 (AQ-type): These columns are designed to provide enhanced retention for polar compounds and can offer improved peak shape by reducing unwanted interactions with residual silanols.[7]
-
Phenyl and Biphenyl Phases: These stationary phases can offer different selectivity compared to C18 phases due to π-π interactions with the aromatic rings of this compound isomers. Biphenyl phases, in particular, have been shown to be effective in separating steroid isomers that are difficult to resolve on C18 phases.[1][8]
-
Carbazole-based Polymeric Phases: Novel stationary phases, such as those based on carbazole, have demonstrated high separation factors for difficult-to-separate pairs like 17α- and 17β-estradiol.[9]
Q3: My retention times are drifting or are not reproducible. What could be the cause?
A3: Retention time variability can be caused by several factors. Here's a troubleshooting workflow to identify and resolve the issue.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time shifts.[10] Ensure your mobile phase is accurately prepared, well-mixed, and degassed.[11] If using a gradient, ensure the pump is functioning correctly.
-
Column Temperature: Temperature has a significant effect on retention time and selectivity.[5][6][12] Using a column oven is essential to maintain a stable and consistent temperature.[11] Even small fluctuations in ambient temperature can affect your separation.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.
-
Leaks: Check for any leaks in the system, particularly at fittings and seals. Leaks can cause pressure fluctuations and lead to erratic retention times.[11]
Q4: I am observing peak tailing with my estrogenic compounds. How can I improve peak shape?
A4: Peak tailing for basic compounds can often be attributed to interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.
-
Mobile Phase pH: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups, thereby reducing peak tailing.[13]
-
Use of Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape for basic analytes. However, with modern high-purity silica columns, this is often not necessary.[13]
-
High-Purity Silica Columns: Using columns packed with high-purity silica can significantly reduce peak tailing, as these materials have a lower concentration of active silanol groups.[13]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[13]
Q5: How does column temperature affect the separation of this compound isomers?
A5: Column temperature is a critical parameter that influences retention, selectivity, and efficiency.
-
Retention Time: Generally, increasing the column temperature decreases the viscosity of the mobile phase, leading to shorter retention times.[12]
-
Selectivity: Changing the temperature can alter the selectivity of the separation, sometimes improving the resolution between closely eluting isomers.[12] The effect of temperature can be complex, especially when using mobile phase additives like cyclodextrins, where non-linear relationships between retention and temperature have been observed.[5][6]
-
Efficiency: Operating at elevated temperatures can improve column efficiency and lead to sharper peaks.[12] However, excessively high temperatures can be detrimental to the column's longevity. A temperature of 50°C has been found to be optimal in some studies for the separation of estradiol (B170435) and its metabolites.[14]
Q6: What are the recommended sample preparation techniques for analyzing this compound isomers in biological matrices?
A6: Due to the complexity of biological samples and the low concentrations of estrogens, effective sample preparation is crucial to remove interferences and concentrate the analytes.
-
Liquid-Liquid Extraction (LLE): LLE is a commonly used technique for extracting estrogens from biological fluids like serum and plasma.[15]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and often preferred method for sample cleanup and concentration.[16] It can be automated for high-throughput analysis. Different sorbents, such as C18 and divinylbenzene, can be used depending on the specific application.[15]
Q7: What detection method should I use for the analysis of this compound isomers?
A7: The choice of detector depends on the required sensitivity, selectivity, and the nature of the analytes.
-
UV-Vis Detection: This is a common and relatively simple detection method. The absorbance is typically monitored around 230 nm or 280 nm.[17][18] However, it may lack the sensitivity required for trace-level analysis in biological samples.
-
Fluorescence Detection (FLD): FLD offers higher sensitivity than UV-Vis. Since most estrogens are not naturally fluorescent, a derivatization step with a fluorescent tag (e.g., dansyl chloride) is often required.[14][15]
-
Mass Spectrometry (MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of estrogens in complex matrices due to its high sensitivity and specificity.[1][16] However, even with MS/MS, chromatographic separation of isomers is essential as they often cannot be distinguished by their mass-to-charge ratio alone.[1]
Data Presentation
Table 1: Comparison of Stationary Phases for Steroid Isomer Separation
| Stationary Phase | Principle of Separation | Advantages for this compound Isomers | Reference |
| Octadecylsilane (C18) | Hydrophobic interactions | General purpose, widely available. | [7] |
| Polar-Endcapped C18 (AQ-type) | Hydrophobic and dipole-dipole interactions | Improved retention of more polar steroids, better peak shape. | [7] |
| Phenyl | π-π interactions, hydrophobic interactions | Enhanced selectivity for compounds with aromatic rings. | [8] |
| Biphenyl | Enhanced π-π interactions | Superior separation of structurally similar isomers compared to C18. | [1][8] |
| Carbazole-based Polymeric | Multiple interaction sites | High separation factor for challenging isomer pairs like 17α/β-estradiol. | [9] |
Table 2: Influence of Mobile Phase Modifier on Estradiol Isomer Separation
| Mobile Phase Modifier | Concentration Range | Effect on Separation | Reference |
| β-Cyclodextrin | 0 - 16 mM | Alters elution order and improves resolution of estrogenic steroids. | [5][6] |
| Formic Acid | 0.1% | Controls pH and improves peak shape for MS detection. | [14][15] |
| Triethylamine (TEA) | 0.1 - 0.5% | Reduces peak tailing for basic compounds by masking silanol interactions. | [3] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Separation of Estrogens
This protocol is a general starting point and should be optimized for specific applications.
-
Column: Agilent Zorbax Eclipse XDB C8 (5 µm, 250 mm x 4.6 mm).[18]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start at 30% B.
-
Linear gradient to 80% B over 30 minutes.
-
Hold at 80% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.[18]
-
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 35 °C.[19]
-
Detection: UV at 230 nm.[18]
-
Injection Volume: 10 µL.[19]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for extracting estrogens from a biological matrix.
-
Sample Pre-treatment: Mix the sample (e.g., plasma, serum) with an appropriate buffer.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by water.[18]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution to remove interferences.
-
Elution: Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[17]
Visualizations
Caption: Troubleshooting workflow for poor isomer separation.
Caption: Logical steps for troubleshooting retention time variability.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mastelf.com [mastelf.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pepolska.pl [pepolska.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. chromtech.com [chromtech.com]
- 13. hplc.eu [hplc.eu]
- 14. mdpi.com [mdpi.com]
- 15. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Estrane Synthesis Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common low-yield issues encountered during multi-step estrane synthesis.
General Troubleshooting Workflow
Before diving into specific reaction-related issues, it's crucial to approach troubleshooting systematically. The following workflow can help diagnose the root cause of low yields in any step of your synthesis.
Caption: A systematic workflow for troubleshooting low-yield reactions.
FAQs: Protecting Group Strategies
Protecting groups are essential for achieving chemoselectivity in complex molecules like estranes, but their application can introduce challenges.[1][2][3][4][5]
Q1: My protecting group is being cleaved during a subsequent reaction step. How can I prevent this?
A: This indicates that your protecting group is not stable enough for the reaction conditions. You have two primary options:
-
Modify Reaction Conditions: Attempt the subsequent reaction under milder conditions (e.g., lower temperature, alternative reagents) that are compatible with your current protecting group.
-
Switch to a More Robust Protecting Group: Select a protecting group from a different "orthogonal set" that is stable to the problematic conditions. For example, if an acid-labile group like a tert-butyl ether is failing, consider a group cleaved by hydrogenolysis (e.g., benzyl (B1604629) ether) or fluoride (B91410) (e.g., silyl (B83357) ethers).[5]
Q2: I'm experiencing low yield during the deprotection step. What are the common causes?
A: Low deprotection yields often stem from incomplete reaction or product degradation.
-
Incomplete Reaction: Increase the reaction time, temperature, or the equivalents of the deprotection reagent. Ensure the reagent is fresh and active.
-
Product Degradation: The deprotection conditions may be too harsh for your product. For sensitive substrates, consider a milder deprotection reagent or add a scavenger to trap reactive byproducts. For example, when removing a benzyl group with H₂, ensure the catalyst is not causing side reactions.
-
Difficult to Remove Byproducts: The byproducts of deprotection can sometimes complicate purification. Choose a protecting group strategy where byproducts are easily separable (e.g., volatile or have very different polarity).[4]
Q3: Can I use a positional protecting group to direct a reaction on the this compound A-ring?
A: Yes, this is an effective strategy. For instance, to achieve substitution at the C-4 position of estrone (B1671321), the more reactive C-2 position can be blocked with a bulky positional protecting group like a tert-butyl group.[1][2] This group can be introduced with tert-butyl alcohol and a Lewis acid and later removed under acidic conditions, allowing for high-yield synthesis of C-4 modified estrogens.[1][2]
Caption: Logic of using a positional protecting group in this compound synthesis.
FAQs: Stereoselective Reductions
Achieving the correct stereochemistry at hydroxyl groups is critical. The reduction of steroidal ketones is a common source of low diastereoselectivity.[6][7][8][9][10]
Q1: My reduction of a 3-keto steroid is not stereoselective. How can I improve the diastereomeric ratio (dr)?
A: The stereochemical outcome of ketone reduction is highly dependent on the steric environment of the carbonyl group and the reducing agent used.
-
Bulky Reagents for Axial Attack: To favor the formation of an equatorial alcohol (e.g., 3β-ol), use a sterically hindered hydride reagent like L-Selectride® or lithium tris-(R,S-1,2-dimethylpropyl)-borohydride.[6] These reagents approach from the less hindered alpha-face, leading to axial hydride delivery.
-
Small Reagents for Equatorial Attack: To favor the formation of an axial alcohol (e.g., 3α-ol), use a less hindered reagent like sodium borohydride (B1222165) (NaBH₄). This reagent can approach from the more hindered beta-face via equatorial attack.[6]
-
Substituent Effects: Be aware that substituents, particularly at the C-2 or C-4 positions, can significantly influence the direction of attack and alter the expected stereoselectivity.[6]
Table 1: Influence of Reducing Agent on Stereoselectivity of Ketone Reduction
| Substrate | Reducing Agent | Predominant Product | Rationale |
| Unsubstituted 3-Keto Steroid | NaBH₄ | Axial (3α) Alcohol | Equatorial attack from the less hindered side. |
| Unsubstituted 3-Keto Steroid | L-Selectride® | Equatorial (3β) Alcohol | Axial attack due to steric bulk of the reagent. |
| 2α-Substituted 3-Keto Steroid | NaBH₄ | Equatorial (3β) Alcohol | The 2α-substituent hinders equatorial attack.[6] |
| 2β-Substituted 3-Keto Steroid | Both NaBH₄ and L-Selectride® | Equatorial (3β) Alcohol | The 2β-substituent strongly directs attack from the alpha-face.[6] |
Q2: I am trying to reduce an enone system (e.g., a 4-ene-3-one). How can I selectively reduce the double bond or the ketone?
A:
-
1,2-Reduction (Ketone only): Use a reagent like sodium borohydride with cerium(III) chloride (Luche reduction). This method is highly chemoselective for the carbonyl group, leaving the double bond intact.
-
1,4-Reduction (Double Bond): Catalytic hydrogenation (e.g., Pd/C with H₂) will typically reduce the double bond. The stereochemical outcome at the A/B ring junction (5α vs. 5β) is highly sensitive to the catalyst, solvent, and pH.[10] For example, using certain ionic liquids as additives can improve 5β-selectivity.[10]
-
Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will often reduce both the ketone and the double bond.
FAQs: Carbon-Carbon Bond Formation (Grignard & Suzuki Reactions)
Introducing alkyl or aryl groups often involves Grignard or Suzuki reactions, which can be prone to side reactions and low yields.[11][12][13][14][15][16][17]
Q1: My Grignard reaction with an this compound ketone is giving low yields of the desired tertiary alcohol. What's going wrong?
A: Low yields in Grignard reactions are common and can be attributed to several factors:
-
Poor Grignard Reagent Quality: Ensure your Grignard reagent was successfully formed and titrated. It is highly sensitive to moisture and air. Use anhydrous solvents and an inert atmosphere.[18][19]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to an enolate that does not react further. This is more common with sterically hindered ketones. To minimize this, use a less hindered Grignard reagent or add the ketone slowly to the Grignard solution at low temperatures.
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[14]
-
Steric Hindrance: The steroid core can be very sterically demanding. Consider using a more reactive organolithium reagent, but be aware that these are often less selective.
Q2: I am seeing significant homocoupling and protodeboronation byproducts in my Suzuki coupling reaction. How can I increase the yield of the desired cross-coupled product?
A: These are classic side reactions in Suzuki couplings.[15][16][17]
-
Homocoupling (R¹-R¹ and R²-R²): This often results from slow transmetalation or reductive elimination steps. Ensure your palladium catalyst and ligand are well-chosen and active. The choice of base is also critical; an inappropriate base can promote side reactions.
-
Protodeboronation (R²-B(OH)₂ → R²-H): This is the hydrolysis of the boronic acid. It is often base- and temperature-dependent. Run the reaction under strictly anhydrous conditions and at the lowest effective temperature. Using boronic esters (e.g., pinacol (B44631) esters) can increase stability and reduce this side reaction.
-
Palladium Black Precipitation: The formation of palladium black indicates catalyst decomposition.[15] This reduces the amount of active catalyst in the solution. Use of appropriate phosphine (B1218219) ligands can stabilize the palladium catalyst and prevent precipitation.
Table 2: Common Suzuki Coupling Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Homocoupling | Inefficient catalytic cycle, oxygen exposure | Degas solvents thoroughly, use an efficient Pd/ligand system, optimize base. |
| Protodeboronation | Hydrolysis of boronic acid | Use anhydrous conditions, use boronic esters, avoid unnecessarily high temperatures or prolonged reaction times.[15] |
| Palladium Black | Catalyst decomposition | Use stabilizing ligands (e.g., bulky phosphines), ensure proper reaction setup.[15] |
FAQs: Aromatization and Birch Reduction
Modifying the A-ring is a key strategy in this compound synthesis. Both enzymatic aromatization and Birch reduction present unique challenges.[20][21][22][23][24][25][26][27]
Q1: My Birch reduction of an estrone derivative is sluggish and gives a complex mixture of products.
A: The Birch reduction is notoriously sensitive to reaction conditions.[20][21][22][23]
-
Reagent Quality: Use high-purity, freshly cut alkali metal (e.g., sodium, lithium) and anhydrous, distilled liquid ammonia (B1221849). The presence of iron impurities can quench the reaction.
-
Proton Source: The choice and timing of the proton source (typically an alcohol) are critical. The alcohol must be added to protonate the radical anion intermediate. Without it, the reaction may stall or polymerize.
-
Substituent Effects: Electron-donating groups (like the C3-hydroxyl or ether) direct the reduction and influence the final position of the double bonds. Electron-withdrawing groups tend to favor para-protonation.[20]
-
Over-reduction: Using too much alkali metal or too long a reaction time can lead to over-reduction of the diene product.
-
Violent Quench: Quenching with solid ammonium (B1175870) chloride can be extremely violent. A safer method is to first quench with a proton source like isopropanol, allow the ammonia to evaporate, and then perform a standard aqueous workup.[21]
Q2: The final aromatization step of my androgen precursor to an this compound is low-yielding.
A: Aromatization of the A-ring typically involves the loss of the C19-methyl group and requires specific conditions.[24][27]
-
Mechanism: The biological process is catalyzed by the aromatase enzyme and involves three oxidative steps.[24][27] Chemical methods often seek to mimic this by forming intermediates that can easily eliminate the C19-group.
-
Reaction Conditions: Many chemical methods require high temperatures and specific reagents. Ensure your substrate is stable to these conditions.
-
Byproduct Formation: The reaction can generate a mixture of products if the elimination is not clean. Careful optimization of the reagents and reaction time is necessary. In biological systems, the ratio of 19-hydroxylation to aromatization can be influenced by cofactors and enzyme expression levels.[27]
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling on a Steroidal Core
This protocol describes a general procedure for the coupling of a steroidal aryl bromide with an arylboronic acid.
-
Glassware Preparation: All glassware should be oven- or flame-dried and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the steroidal aryl bromide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent Addition: The flask is evacuated and backfilled with inert gas three times. Add degassed solvents (e.g., a mixture of toluene (B28343) and water, or dioxane). The solvent choice is critical and must be optimized.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Representative Stereoselective Ketone Reduction (Luche Reduction)
This protocol describes the selective 1,2-reduction of an enone.
-
Glassware Preparation: Standard clean, dry glassware is sufficient.
-
Reaction Setup: Dissolve the steroidal enone (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask at room temperature.
-
Additive: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0-1.2 eq) and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, monitoring for gas evolution.
-
Reaction: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of dilute HCl or acetone. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography or recrystallization as needed.
References
- 1. Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl)-borohydride and sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Reactions of steroid A-ring lactones with Grignard reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Birch reduction - Wikipedia [en.wikipedia.org]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. drpress.org [drpress.org]
- 23. researchgate.net [researchgate.net]
- 24. On the trail of steroid aromatase: The work of Kenneth J. Ryan - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Aromatisation of steroids in the bivalve Mytilus trossulus [PeerJ] [peerj.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Microwave-Assisted Estrane Synthesis
Welcome to the technical support center for the microwave-assisted synthesis of estrane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for this compound synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods for the synthesis of this compound derivatives. The primary benefits include a dramatic reduction in reaction times, often from hours to minutes, and significantly higher product yields.[1][2][3] Microwave heating is also considered a greener chemistry approach as it is more energy-efficient and can sometimes be performed in the absence of a solvent.[3][4]
Q2: How does microwave heating accelerate chemical reactions in this compound synthesis?
A2: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample.[5] This direct energy transfer is much more efficient than conventional heating, which relies on thermal conduction from an external heat source. The rapid heating leads to a significant increase in the reaction rate.
Q3: What type of solvent is best suited for microwave-assisted this compound synthesis?
A3: Polar solvents are generally preferred for microwave-assisted synthesis as they efficiently absorb microwave energy.[6] Solvents with high dielectric constants, such as ethanol, acetonitrile (B52724), and dimethylformamide (DMF), are commonly used.[6] However, non-polar solvents can also be used if a polar reagent or catalyst is present in the reaction mixture to absorb the microwave energy.
Q4: Can microwave irradiation damage the this compound scaffold?
A4: The energy from microwave irradiation is sufficient to induce molecular rotation, which generates heat, but it is not high enough to break chemical bonds within the this compound structure. Therefore, when used under controlled conditions, microwave irradiation does not cause degradation of the steroidal backbone.
Q5: Is it possible to perform microwave-assisted this compound synthesis without a solvent?
A5: Yes, solvent-free, or "dry media," microwave-assisted synthesis is a viable and environmentally friendly option.[5] In these reactions, the reactants are often adsorbed onto a solid support, such as alumina (B75360) or silica (B1680970) gel, which helps to absorb microwave energy and facilitate the reaction. This approach minimizes waste and simplifies product purification.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the microwave-assisted synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
Q: My microwave-assisted reaction is resulting in a low yield or no desired this compound derivative. What are the potential causes and how can I troubleshoot this?
A: Low yields in microwave-assisted synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If it is too low, the activation energy may not be overcome, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.
-
Troubleshooting: Gradually increase the reaction temperature in 10-20°C increments to find the optimal point. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to avoid product degradation.[6]
-
-
Incorrect Reaction Time: One of the benefits of microwave synthesis is the short reaction time. However, if the time is too short, the reaction may not go to completion. If it is too long, side reactions or product decomposition can occur.
-
Troubleshooting: Perform a time-course study by running the reaction for different durations (e.g., 5, 10, 15, 20 minutes) and analyzing the product yield at each time point to determine the optimal reaction time.
-
-
Inappropriate Solvent: The choice of solvent significantly impacts the efficiency of microwave heating.
-
Troubleshooting: If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a polar reagent to improve microwave absorption. Alternatively, switch to a more polar solvent with a higher dielectric constant.
-
-
Insufficient Microwave Power: If the microwave power is too low, the target temperature may not be reached or maintained effectively.
-
Troubleshooting: Increase the microwave power setting. Ensure that the reaction volume is appropriate for the microwave reactor being used to allow for efficient energy absorption.
-
-
Catalyst Inactivity: In catalyst-driven reactions, the catalyst may be inactive or used in an insufficient amount.
-
Troubleshooting: Use a fresh batch of catalyst and consider increasing the catalyst loading. Ensure the catalyst is compatible with the reaction conditions (e.g., temperature, solvent).
-
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction is producing the desired this compound derivative, but also significant amounts of side products. How can I improve the selectivity?
A: The formation of side products can be minimized by carefully optimizing the reaction conditions.
-
Temperature and Time Optimization: As with low yields, temperature and time are crucial for selectivity.
-
Troubleshooting: Reducing the reaction temperature or shortening the reaction time can often minimize the formation of undesired byproducts. A lower temperature may favor the kinetic product over the thermodynamic product.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity.
-
Troubleshooting: Experiment with a range of solvents with different polarities to identify the one that provides the highest selectivity for the desired product.
-
-
Potential Side Reactions: In this compound chemistry, common side reactions can include epimerization, elimination, or rearrangements, especially at high temperatures.
-
Troubleshooting: If you suspect a particular side reaction, consider modifying your starting material to block the reactive site. For example, protecting a hydroxyl group can prevent unwanted side reactions. Lowering the reaction temperature is also a key strategy to prevent thermally induced side reactions.
-
Data Presentation
The following tables summarize quantitative data from various studies on microwave-assisted this compound synthesis, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of this compound Derivatives
| This compound Derivative | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Salicyloyloxy this compound | Microwave | 130-200 | 30 min | 50 | [7] |
| Conventional | Reflux | 13 h | 36 | [7] | |
| 3-Salicyloyloxy Estrone | Microwave | 130-200 | 30 min | 32 | [7] |
| Conventional | Reflux | 24 h | 32 | [7] | |
| 3-Methoxy-17β-salicyloyloxy this compound | Microwave | 130-200 | 30 min | 68.5 | [7] |
| Conventional | Reflux | 5.5 h | 35 | [7] | |
| 13α-Estrone Phosphonate | Microwave | 120 | 5 min | 85 | [1] |
| Conventional | 120 | 24 h | Lower yields | [1] |
Table 2: Optimization of Reaction Conditions for the Phospha-Michael Addition to 13α-Estrone Derivatives [8]
| Entry | Starting Material | Reagent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Methyl Ether | Diphenylphosphine Oxide | 100 | 60 | 92 |
| 2 | 3-Methyl Ether | Bis(4-fluorophenyl)phosphine Oxide | 120 | 60 | 85 |
| 3 | 3-Methyl Ether | Bis(4-chlorophenyl)phosphine Oxide | 120 | 60 | 88 |
| 4 | 3-Benzyl Ether | Diphenylphosphine Oxide | 120 | 90 | 90 |
| 5 | 3-Benzyl Ether | Bis(4-fluorophenyl)phosphine Oxide | 140 | 120 | 82 |
| 6 | 3-Benzyl Ether | Bis(4-chlorophenyl)phosphine Oxide | 140 | 120 | 85 |
Experimental Protocols
Below are detailed methodologies for key experiments in microwave-assisted this compound synthesis.
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Salicyloyloxy this compound Derivatives[7]
-
A mixture of the corresponding steroidal compound (1 mmol), methyl salicylate (B1505791) (18 mmol), and sodium (3 mmol) is heated to 110°C.
-
After the reaction with sodium is complete (5–10 minutes), add toluene (B28343) (3 ml).
-
The mixture is then irradiated in a microwave reactor for 30 minutes at a temperature ranging from 130–200°C, using a 200-W microwave source.
-
After cooling the reaction mixture to room temperature, add water (100 mL) and HCl (1:1) to adjust the pH to 7.
-
The crude product is extracted with dichloromethane (B109758) (3 x 50 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the oily product.
-
The final product is purified by column chromatography.
Protocol 2: Microwave-Assisted Hirao Reaction for the Synthesis of 13α-Estrone Phosphonates[1]
-
The bromo- or iodo-13α-estrone derivative (1 equivalent) is dissolved in acetonitrile in a microwave reactor vessel.
-
Add the phosphite (B83602) reagent (1-1.3 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and the base (e.g., Et₃N or K₂CO₃).
-
The mixture is irradiated in a microwave reactor for 5 minutes at the optimized temperature (typically 100-150°C).
-
After the reaction, the solvent is evaporated, and the crude product is purified by flash chromatography.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the optimization of microwave-assisted this compound synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: General strategy for reaction optimization.
References
- 1. Pd-Catalyzed microwave-assisted synthesis of phosphonated 13α-estrones as potential OATP2B1, 17β-HSD1 and/or STS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bdu.ac.in [bdu.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Microwave-assisted Phospha-Michael addition reactions in the 13α-oestrone series and in vitro antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chiral Separations of Estrane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in enhancing the resolution of chiral separations for estrane enantiomers. This compound enantiomers, which form the structural basis of many steroid hormones and drugs, often present significant challenges in achieving baseline separation due to their subtle stereochemical differences. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution between this compound enantiomers so difficult?
A: this compound enantiomers are non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[1] Their separation relies on creating a chiral environment where they form transient diastereomeric complexes with a chiral selector, most commonly the chiral stationary phase (CSP) in HPLC or SFC.[1][2] The subtle structural differences between the enantiomers result in only slight variations in the stability of these complexes, making high resolution challenging to achieve.
Q2: What are the recommended starting points for chiral stationary phase (CSP) selection for this compound enantiomers?
A: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are highly recommended for the separation of steroids and other multi-ring structures.[3][4] Columns such as the CHIRALPAK® and CHIRALCEL® series have demonstrated broad applicability for these types of compounds.[5] It is advisable to screen a small set of columns with different polysaccharide derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate) - CHIRALPAK AD-H, and cellulose tris(3,5-dimethylphenylcarbamate) - CHIRALCEL OD-H) to find the best initial selectivity.[2][6]
Q3: My peaks are broad and tailing. What are the common causes and how can I fix it?
A: Peak tailing in chiral chromatography can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can cause tailing.[7] For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[8]
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.[9] Try diluting your sample and reinjecting to see if the peak shape improves.
-
Column Contamination and Degradation: Over time, strongly retained compounds can accumulate on the column, or the stationary phase may degrade, leading to poor peak shape.[10] If using an immobilized polysaccharide CSP, a regeneration procedure with strong solvents may restore performance.[10] Always use a guard column to protect the analytical column.[1]
Q4: I am observing split peaks for my this compound enantiomers. What is the likely cause?
A: Peak splitting in HPLC can be attributed to several issues:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different flow paths, resulting in split peaks. This often requires column replacement.
-
Co-elution with an Impurity: The split peak may actually be two closely eluting compounds. To verify this, try altering the separation conditions (e.g., mobile phase composition or temperature) to see if the two peaks resolve.
Q5: How does temperature affect the chiral separation of estranes?
A: Temperature is a critical parameter for optimizing selectivity. Generally, lower temperatures increase the stability of the transient diastereomeric complexes, leading to better resolution. However, this also increases analysis time and viscosity. Conversely, higher temperatures can sometimes improve efficiency and peak shape. The effect of temperature is compound-specific, so it is recommended to perform a temperature screening study (e.g., from 10°C to 40°C in 5°C increments) to find the optimal balance between resolution and analysis time.[8]
Q6: What is the role of the alcohol modifier in the mobile phase for normal-phase chiral separations?
A: In normal-phase chromatography on polysaccharide-based CSPs, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane (B92381) or heptane) are crucial for achieving separation. The alcohol competes with the analyte for interaction sites on the CSP. Different alcohols can lead to different chiral recognition mechanisms and even reversal of elution order.[11] It is essential to screen different alcohols and their concentrations to optimize the separation.
Troubleshooting Guides
Issue 1: Poor or No Resolution
If you are observing co-eluting or poorly resolved peaks, follow this troubleshooting workflow:
Issue 2: Peak Tailing
For asymmetric peaks with a pronounced "tail," which can affect integration and resolution, consider the following steps:
Data Presentation: Chiral Separation Conditions for this compound Derivatives
The following tables summarize typical starting conditions for the chiral separation of common this compound derivatives on polysaccharide-based CSPs. These should be used as a starting point for method development.
Table 1: HPLC Normal-Phase Conditions for this compound Enantiomers
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) |
| Estradiol | CHIRALPAK AD-H | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 |
| Ethinylestradiol | CHIRALCEL OD-H | n-Hexane / Ethanol (85:15, v/v) | 0.75 | 20 |
| Mestranol | CHIRALPAK AD-H | n-Hexane / 2-Propanol (95:5, v/v) | 1.0 | 25 |
| Estrone | CHIRALCEL OJ-H | n-Hexane / Ethanol (90:10, v/v) | 1.0 | 30 |
Table 2: SFC Conditions for this compound Enantiomers
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) |
| Estradiol | CHIRALPAK IA | CO₂ / Methanol (80:20, v/v) | 3.0 | 150 | 35 |
| Ethinylestradiol | CHIRALCEL OD-H | CO₂ / Ethanol (75:25, v/v) | 2.5 | 120 | 40 |
| Mestranol | CHIRALPAK AD-H | CO₂ / (Methanol/Ethanol 1:1) (85:15, v/v) | 3.0 | 150 | 30 |
| Estrone | CHIRALPAK IC | CO₂ / 2-Propanol (90:10, v/v) | 2.0 | 100 | 35 |
Experimental Protocols
Protocol 1: Chiral Method Screening for this compound Enantiomers using HPLC
This protocol outlines a general approach for screening different polysaccharide-based CSPs and mobile phases to find an initial separation.
-
Column Selection:
-
Select a set of 2-4 polysaccharide-based chiral columns (e.g., CHIRALPAK AD-H, CHIRALCEL OD-H, CHIRALPAK IA).
-
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare two primary mobile phases:
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength for the this compound derivative (e.g., 280 nm for estradiol).
-
-
Screening Procedure:
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject the sample and run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Flush the system and equilibrate with Mobile Phase B.
-
Inject the sample again.
-
Repeat this process for each selected column.
-
-
Evaluation:
-
Examine the chromatograms for any signs of separation (e.g., peak shoulders, partial separation). The conditions that provide the best initial selectivity will be the starting point for further optimization.
-
References
- 1. chiraltech.com [chiraltech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medium.com [medium.com]
- 5. medium.com [medium.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Estrone | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Improve the Stability of Labile Estrane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with labile estrane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for labile this compound derivatives like estradiol (B170435) and ethinylestradiol?
A1: Labile this compound derivatives are susceptible to several degradation pathways, primarily driven by environmental factors. The most common pathways include:
-
Oxidation: The phenolic A-ring of estrogens is prone to oxidation, leading to the formation of catechol estrogens (2-hydroxy and 4-hydroxy derivatives) and further quinone products.[1][2] This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.
-
Hydrolysis: Ester-based prodrugs of this compound derivatives, such as estradiol valerate (B167501) or estramustine (B1671314) phosphate (B84403), can undergo hydrolysis to release the active drug and its metabolites.[3][4][5] This is often pH-dependent.
-
Photodegradation: Exposure to UV and even visible light can induce photochemical reactions, leading to the formation of various degradation products.[6][7][8] Ethinylestradiol, in particular, has been shown to be susceptible to photodegradation.[6][7]
-
Thermal Degradation: High temperatures can accelerate the degradation of this compound derivatives. For instance, ethinylestradiol shows thermal instability at elevated temperatures.[9][10]
Q2: How does pH affect the stability of this compound derivatives?
A2: The pH of the formulation or experimental medium can significantly impact the stability of this compound derivatives. For example, the hydrolysis of ester-containing derivatives is often catalyzed by acidic or basic conditions. The degradation of some steroids has been shown to be more rapid at higher pH values.[11] The optimal pH for the photocatalytic degradation of ethinylestradiol has been reported to be 9.0, indicating that pH can influence degradation kinetics.[12]
Q3: What are the most common degradation products of estradiol and ethinylestradiol?
A3: The primary degradation products of estradiol and ethinylestradiol are formed through oxidation and other transformations.
-
Estradiol: The main oxidation products are 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, which can be further oxidized to semiquinones and quinones.[1][2] Estrone is also a common metabolite and degradation product.[1]
-
Ethinylestradiol: Degradation can lead to the formation of a variety of oxidation products, and under certain conditions, the loss of the ethinyl group can occur. Ozonation of ethinylestradiol results in significantly altered chemical structures, leading to a reduction in estrogenic activity.[13]
Q4: What is a prodrug strategy, and how can it improve the stability of this compound derivatives?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. This strategy can be employed to overcome stability issues by masking the labile functional groups of the parent drug. For this compound derivatives, this often involves esterification of the hydroxyl groups to protect them from premature degradation.[14] For example, estramustine phosphate is a prodrug of estramustine and estradiol.[4][15]
Q5: How can formulation strategies like nanoparticles and solid dispersions enhance the stability of labile this compound derivatives?
A5: Formulation strategies can protect labile drugs from degradation by encapsulating them or dispersing them in a protective matrix.
-
Nanoparticles: Encapsulating this compound derivatives in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can shield the drug from the surrounding environment, thereby improving its stability and controlling its release.[16][17][18][19]
-
Solid Dispersions: Dispersing the drug in a solid matrix can prevent crystallization and protect it from degradation. This is particularly useful for improving the stability and solubility of poorly soluble compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with labile this compound derivatives.
| Problem | Possible Causes | Solutions |
| Low recovery of the this compound derivative after extraction from biological samples. | Degradation during sample handling and storage. | - Process samples quickly after collection.- Store samples at -80°C for long-term storage and at 4°C for short-term storage (up to 48 hours).- Minimize freeze-thaw cycles.- Protect samples from light by using amber vials. |
| Inconsistent results in stability studies. | - Fluctuations in storage conditions (temperature, humidity).- Inconsistent sample preparation.- Degradation of the analytical standard. | - Use a calibrated and monitored stability chamber.- Follow a standardized and well-documented sample preparation protocol.- Use a freshly prepared or properly stored analytical standard. Verify the purity of the standard. |
| Appearance of unknown peaks in HPLC chromatograms during stability testing. | Formation of degradation products. | - Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.- Use a stability-indicating HPLC method capable of separating the parent drug from all potential degradation products.[11] |
| Precipitation of the this compound derivative in an aqueous formulation. | Poor aqueous solubility of the derivative. | - Consider formulating the derivative as a prodrug with improved solubility.- Utilize formulation strategies such as nanoparticles, liposomes, or solid dispersions to enhance solubility and stability. |
| Loss of biological activity of the this compound derivative in cell culture experiments. | Degradation in the cell culture medium. | - Determine the half-life of the compound in the specific cell culture medium under experimental conditions.- Consider using a more stable derivative or a protective formulation.- Replenish the compound in the medium at appropriate intervals if degradation is rapid. |
Quantitative Data Summary
The following tables summarize key stability data for common labile this compound derivatives.
Table 1: Half-life of Estradiol via Different Routes of Administration
| Route of Administration | Half-life | Reference(s) |
| Oral | 13–20 hours | [20] |
| Transdermal (patch removal) | 2.7 hours (161 minutes) | [21][22] |
| Intravenous | ~20 minutes | [21] |
Table 2: Degradation Kinetics of Ethinylestradiol (EE2) under Different Conditions
| Condition | Kinetic Model | Rate Constant | Reference(s) |
| UV Photolysis | Pseudo-first-order | 0.0054 to 0.2753 min⁻¹ (increases with UV intensity) | [23] |
| UV/H₂O₂ | Pseudo-first-order | 0.0364 to 0.0684 min⁻¹ | [23] |
| Electrochemical Oxidation (Ti/SnO₂) | Pseudo-first-order | 0.112 to 0.019 min⁻¹ (inversely proportional to initial concentration) | [24] |
| Biodegradation (Aerobic) | Pseudo-first-order | 4 to 22 L/g VSS-day | [25] |
| Photodegradation (in river water) | First-order | Half-life of ~10 days | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of an this compound derivative.
1. Materials:
-
This compound derivative of interest
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV or MS)
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve the this compound derivative in a suitable solvent and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the this compound derivative in a suitable solvent and dilute with 0.1 M NaOH to a final concentration of ~1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the this compound derivative in a suitable solvent and dilute with 3% H₂O₂ to a final concentration of ~1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound derivative in a vial and heat it in an oven at 80°C for 48 hours.
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the this compound derivative (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the sample by HPLC at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Preparation of Estradiol-Loaded PLGA Nanoparticles
This protocol describes the preparation of estradiol-loaded PLGA nanoparticles using a modified emulsification-solvent diffusion method.[16][17][18]
1. Materials:
-
Estradiol
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Ethanol
-
Acetone
-
Polyvinyl alcohol (PVA)
-
High-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
2. Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 200 mg) and estradiol (e.g., 20 mg, corresponding to a 10% w/w drug loading) in a mixture of organic solvents (e.g., 10 mL DCM, 5 mL ethanol, and 25 mL acetone). Stir until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
-
Emulsification:
-
Slowly pour the organic phase into the aqueous PVA solution while homogenizing at high speed (e.g., 24,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Diffusion and Nanoparticle Formation:
-
Transfer the emulsion to a larger volume of deionized water and stir gently with a magnetic stirrer for several hours to allow the organic solvents to diffuse and evaporate, leading to the formation of nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
-
3. Characterization:
-
Determine the particle size and size distribution using dynamic light scattering (DLS).
-
Analyze the surface morphology using scanning electron microscopy (SEM).
-
Calculate the encapsulation efficiency by quantifying the amount of estradiol in the nanoparticles and in the supernatant after centrifugation.
Visualizations
Caption: Common degradation pathways of labile this compound derivatives.
Caption: Overview of strategies to improve the stability of this compound derivatives.
Caption: A logical workflow for developing stable this compound derivative formulations.
References
- 1. CLUES TO UNDERSTANDING THE OXIDATION OF ESTRADIOL IN HUMANS: EFFECTS OF ACUTE INFECTIOUS HEPATITIS, AUTOIMMUNE HEPATITIS AND CHRONIC LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The hydrolysis of estramustine phosphate; in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of estramustine phosphate (Estracyt) in patients with prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of estramustine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. The potential for estradiol and ethinylestradiol degradation in English rivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Estradiol prodrugs (EP) for efficient oral estrogen treatment and abolished effects on estrogen modulated liver functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oncology [pharmacology2000.com]
- 16. scispace.com [scispace.com]
- 17. kinampark.com [kinampark.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Preparation of PLGA nanoparticles containing estrogen by emulsification–diffusion method | Semantic Scholar [semanticscholar.org]
- 20. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 21. droracle.ai [droracle.ai]
- 22. Half-life of estradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinetic degradation model and estrogenicity changes of EE2 (17alpha-ethinylestradiol) in aqueous solution by UV and UV/H2O2 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrochemical degradation of 17-alpha-ethinylestradiol (EE2) and estrogenic activity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Debugging common errors in the interpretation of estrane NMR spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting estrane NMR spectra.
Troubleshooting Guides & FAQs
Section 1: Common Spectral Interpretation Errors
Q1: Why do many of the proton signals in my this compound spectrum overlap in the 0.5-2.5 ppm region?
This is a common issue due to the high density of protons in similar chemical environments within the rigid tetracyclic core of the this compound skeleton. This often results in a large, unresolved "hump" or "methylene envelope," making individual signal assignment difficult.[1]
Troubleshooting Steps:
-
Solvent Change: Re-run the NMR in a different deuterated solvent (e.g., changing from CDCl₃ to C₆D₆). The aromatic solvent can induce different chemical shifts (anisotropic effect), potentially resolving some overlapping signals.[1][2]
-
2D NMR Spectroscopy: If solvent changes are insufficient, 2D NMR is essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems within the steroid rings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, which is invaluable for separating overlapping proton signals based on the chemical shift of the carbon they are attached to.[1][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Helps to piece together molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.
-
-
Higher Field Strength: If available, using a higher field NMR spectrometer (>600 MHz) will increase spectral dispersion and can help resolve closely spaced signals.
Q2: I'm having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What should I do?
Quaternary carbons often have long relaxation times and can be broad or have low intensity.
Troubleshooting Steps:
-
Adjust Acquisition Parameters: Increase the relaxation delay (e.g., 2-5 seconds) and the number of scans to improve the signal-to-noise ratio for these carbons.
-
Use HMBC: Look for long-range correlations from well-defined proton signals to the quaternary carbons to confirm their assignments.
Q3: My observed chemical shifts don't match the literature values for a similar this compound derivative. What could be the reason?
While the overall pattern of an this compound spectrum is characteristic, absolute chemical shifts can be sensitive to several factors.
Potential Reasons:
-
Solvent Effects: Different deuterated solvents can cause significant variations in chemical shifts.
-
Concentration: Higher concentrations can lead to intermolecular interactions that may alter chemical shifts.[2]
-
pH: The pH of the sample, especially for compounds with ionizable groups, can affect the chemical shifts.
-
Stereochemistry: Minor differences in the stereochemistry of your compound compared to the literature compound can lead to noticeable changes in the NMR spectrum.
Section 2: Experimental Issues
Q1: My baseline is distorted. How can I correct it?
Poor baseline correction can interfere with accurate integration and peak picking.
Solution:
-
Processing Software: Use the baseline correction functions in your NMR processing software. Manual correction, by selecting points in the baseline that are known to be free of signals, is often more accurate than automated routines.
-
Acquisition Parameters: Ensure a sufficient acquisition time and proper digital filtering during the experiment setup.
Q2: I see unexpected peaks in my spectrum. What are they?
These could be from several sources.
Common Sources of Impurity Peaks:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.[2]
-
Water: Can appear as a broad or sharp peak depending on the solvent. To confirm, you can add a drop of D₂O to your sample; exchangeable protons (like -OH) and the water peak will disappear or shift.[2]
-
Grease: Silicone grease from glassware joints can introduce broad signals.
-
Starting Materials or By-products: Incomplete reactions or side reactions can result in extra peaks.
Refer to the table below for common impurity chemical shifts.
Data Presentation: NMR Data for Common Estranes
The following tables summarize ¹H and ¹³C NMR chemical shift data for common estranes. Note that values can vary slightly based on the solvent and other experimental conditions.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Estrone, Estradiol, and Estriol in DMSO-d₆
| Proton | Estrone | Estradiol | Estriol |
| H-1 | 7.04 | 7.03 | 7.02 |
| H-2 | 6.52 | 6.50 | 6.48 |
| H-4 | 6.46 | 6.44 | 6.42 |
| H-6 | 2.70-2.81 | 2.65-2.75 | 2.60-2.70 |
| H-17 | - | 3.55 | 3.35 |
| 18-CH₃ | 0.82 | 0.68 | 0.70 |
Data compiled from various sources, including PubChem and the Human Metabolome Database.[4][5][6][7]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Estrone, Estradiol, and Estriol in DMSO-d₆
| Carbon | Estrone | Estradiol | Estriol |
| C-1 | 129.8 | 129.7 | 129.6 |
| C-2 | 114.9 | 114.8 | 114.7 |
| C-3 | 155.0 | 155.1 | 155.2 |
| C-4 | 112.6 | 112.5 | 112.4 |
| C-5 | 137.6 | 137.7 | 137.8 |
| C-10 | 125.9 | 125.8 | 125.7 |
| C-13 | 47.9 | 49.8 | 49.5 |
| C-17 | 220.1 | 80.0 | 81.5 |
| C-18 | 13.8 | 11.2 | 11.5 |
Data compiled from various sources, including PubChem and other publications.[4][8][9]
Table 3: Common ¹H NMR Solvent and Impurity Chemical Shifts (δ, ppm)
| Compound | CDCl₃ | DMSO-d₆ | Acetone-d₆ | C₆D₆ |
| Residual Solvent | 7.26 | 2.50 | 2.05 | 7.16 |
| Water | 1.56 | 3.33 | 2.84 | 0.40 |
| Acetone | 2.17 | 2.09 | 2.09 | 1.55 |
| Dichloromethane | 5.30 | 5.76 | 5.63 | 4.27 |
| Ethyl Acetate | 2.05, 4.12, 1.26 | 1.99, 4.03, 1.16 | 1.97, 4.05, 1.18 | 1.64, 3.89, 0.90 |
| Hexane | 0.88, 1.26 | 0.86, 1.25 | 0.87, 1.27 | 0.90, 1.29 |
| Silicone Grease | ~0.07 | ~0.05 | ~0.06 | ~0.15 |
Data adapted from tables provided by Sigma-Aldrich and other sources.[10][11][12][13]
Experimental Protocols
Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters (Qualitative):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Quantitative ¹H NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
Acquisition Parameters (Quantitative):
-
Pulse Program: Use a standard single-pulse experiment with a calibrated 90° pulse.
-
Pulse Angle: A 90-degree pulse is crucial for accurate quantification.
-
Relaxation Delay: The relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons being integrated. For many small molecules, a delay of 30 seconds is a safe starting point.
-
Number of Scans: 64-256 scans are typically required to achieve a high signal-to-noise ratio for accurate integration.
-
-
Processing:
-
Process the data without any window function (or with a mild exponential function if necessary).
-
Carefully and manually phase and baseline correct the spectrum.
-
Integrate the signals of interest from the analyte and the internal standard. The integration region should cover at least 20 times the full width at half maximum of the peak.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. Estrone(53-16-7) 1H NMR [m.chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Estrone(53-16-7) 13C NMR spectrum [chemicalbook.com]
- 9. uregina.ca [uregina.ca]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Estrane Recovery in Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of estranes during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the SPE of estranes, offering step-by-step solutions to enhance recovery rates.
FAQ 1: Why am I experiencing low recovery of my estrane analytes?
Low recovery is one of the most frequent challenges in SPE.[1][2][3] This can manifest as weak analyte signals in your final extract.[1] The issue can arise from several factors throughout the SPE workflow.
Troubleshooting Guide:
To diagnose the source of low recovery, it's essential to systematically evaluate each step of your SPE procedure.[3] This involves processing a standard solution through your protocol, collecting fractions from each stage (load, wash, and elution), and analyzing them to pinpoint where the analyte loss is occurring.[3]
Potential Causes and Solutions:
-
Analyte Breakthrough during Sample Loading: Your analytes of interest may be passing through the cartridge without binding to the sorbent.
-
Improper Conditioning: The sorbent bed may not be adequately prepared for sample interaction. Ensure the column is properly conditioned with the recommended solvent (e.g., methanol (B129727) or isopropanol) to wet the entire sorbent bed, followed by an equilibration step with a solvent similar in composition to your sample matrix.[4] Avoid letting the cartridge dry out before loading the sample.[1][5]
-
Inappropriate Sample Solvent: The solvent containing your sample might be too strong, preventing the analyte from binding to the sorbent.[4] Consider diluting your sample with a weaker solvent to enhance retention.[4][6]
-
Incorrect pH: The pH of the sample can significantly impact the retention of ionizable estranes. Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase sorbents or charged for ion-exchange sorbents.[4][6]
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent.[4][6] Decrease the loading flow rate to allow for proper binding.[4][6] A typical starting point is 1-2 mL/min.[5]
-
Sorbent Overload: The mass of the analyte and other matrix components may exceed the binding capacity of the sorbent.[6] You can address this by decreasing the sample volume, increasing the sorbent mass, or using a sorbent with a higher loading capacity.[4][6]
-
-
Analyte Loss during the Wash Step: The wash solvent may be too aggressive, stripping the analyte from the sorbent along with interferences.
-
Wash Solvent is Too Strong: Use a weaker wash solvent that can remove interferences without eluting your target analytes.[6] You may need to optimize the solvent composition.
-
Incomplete Drying: If switching between aqueous and organic solvents, ensure the cartridge is fully dry after the wash step to prevent issues with solvent miscibility in the subsequent elution step.[6][7]
-
-
Incomplete Elution: The analyte is retained on the sorbent but is not effectively removed during the elution step.
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.[1][8] Increase the strength of the elution solvent, for instance, by increasing the percentage of organic solvent.[1]
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely recover the analyte.[1][8] Try increasing the elution volume and collecting multiple fractions to see if recovery improves.[1]
-
Secondary Interactions: Unwanted secondary interactions between the analyte and the sorbent material can lead to poor elution.[2][3] Consider adding a modifier to the elution solvent to disrupt these interactions.
-
Logical Troubleshooting Workflow for Low Recovery
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimization of Fragmentation Parameters for MS/MS Analysis of Estranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MS/MS analysis of estranes.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the MS/MS analysis of estranes, providing practical solutions in a question-and-answer format.
Q1: Why am I observing a weak or no signal for my estrane analytes?
A1: Weak or absent signals for estranes are a common issue primarily due to their poor ionization efficiency in electrospray ionization (ESI). Here’s a step-by-step guide to troubleshoot this problem:
-
Verify Instrument Performance:
-
Ensure the mass spectrometer is functioning correctly by analyzing a standard compound known to give a strong signal.
-
Confirm that the LC system is delivering solvent to the MS source. Check for leaks and ensure the spray is stable.[1]
-
-
Optimize Ion Source Parameters:
-
Ionization Mode: Estranes, possessing a phenolic hydroxyl group, are typically analyzed in negative ion mode (ESI-) to form [M-H]⁻ ions. However, derivatization can make positive ion mode more effective.
-
Source Temperature and Gas Flows: High source temperatures can improve desolvation but may also cause in-source fragmentation. Systematically optimize the source temperature and nebulizer/drying gas flows to find a balance that maximizes the signal for your specific analytes.[2]
-
-
Improve Ionization Efficiency:
-
Mobile Phase Modification: The pH and composition of the mobile phase significantly impact ionization. For negative mode, using a basic mobile phase (e.g., with a low concentration of ammonium (B1175870) hydroxide) can enhance deprotonation. For positive mode (after derivatization), an acidic mobile phase (e.g., with formic acid) is generally preferred.
-
Derivatization: This is a highly effective strategy to improve the ionization efficiency of estranes. Derivatizing agents like Dansyl Chloride introduce a readily ionizable group, significantly boosting the signal.[3][4]
-
-
Check Sample Preparation:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analytes.[2] Employing a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can mitigate these effects.
-
Analyte Concentration: Ensure the concentration of your sample is within the linear range of the instrument. If the concentration is too low, consider a pre-concentration step during sample preparation.
-
Q2: I am seeing multiple peaks in my chromatogram for a single this compound standard. What could be the cause?
A2: The presence of multiple peaks for a pure standard can be attributed to several factors:
-
In-source Fragmentation: The conditions in the ion source might be too harsh, causing the this compound molecule to fragment before it reaches the mass analyzer. Try reducing the source temperature or the declustering potential (cone voltage).
-
Formation of Adducts: In positive ion mode, you might be observing adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). In negative ion mode, formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) adducts can form depending on the mobile phase. Using high-purity solvents and additives can minimize unwanted adducts.
-
Isomers: Ensure that your standard is a single isomer. Some estranes can exist as stereoisomers which may be separated by the chromatographic column.
-
Carryover: If you are running samples in a sequence, you might be seeing carryover from a previous, more concentrated sample. Injecting a blank solvent run can help identify this issue. A thorough needle and injection port wash between samples is crucial.
Q3: My retention times are shifting between runs. How can I stabilize them?
A3: Retention time shifts can compromise the reliability of your analysis. Here are the primary causes and solutions:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.
-
Mobile Phase Composition: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times. Ensure the mobile phase components are thoroughly mixed.
-
Column Temperature: Maintain a constant and stable column temperature using a column oven. Fluctuations in ambient temperature can lead to retention time shifts.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in one direction and other parameters are stable, it might be time to replace the column.
-
Pump Performance: Inconsistent pump performance, such as pressure fluctuations, can lead to variable flow rates and, consequently, shifting retention times. Regularly check the pump seals and for any air bubbles in the solvent lines.
Q4: How can I resolve isobaric interferences in my estane analysis?
A4: Isobaric interferences, where different compounds have the same nominal mass, can be a significant challenge. Here are some strategies to address this:
-
Chromatographic Separation: The most effective way to resolve isobars is through chromatographic separation. Optimize your LC method by changing the mobile phase gradient, the stationary phase of the column, or the column temperature to achieve baseline separation of the interfering compounds.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between isobaric compounds based on their exact mass.
-
Optimized Fragmentation: Even if the precursor ions are isobaric, their product ions upon fragmentation may be different. By carefully selecting unique MRM transitions (precursor ion -> product ion) for each compound, you can differentiate them. It is crucial to analyze individual standards of the potentially interfering compounds to identify unique product ions.
Data Presentation: Optimized Fragmentation Parameters
The following tables summarize typical starting MS/MS parameters for common estranes. These parameters should be optimized for your specific instrument and experimental conditions.
Table 1: MS/MS Parameters for Underivatized Estranes (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Estrone (B1671321) (E1) | 269.2 | 145.1 | -40 to -55 | 143.1 | -50 to -65 | -80 to -120 |
| Estradiol (E2) | 271.2 | 183.1 | -35 to -50 | 145.1 | -50 to -65 | -80 to -120 |
| Estriol (E3) | 287.2 | 171.1 | -30 to -45 | 145.1 | -45 to -60 | -70 to -110 |
Note: Collision energies and declustering potentials are highly instrument-dependent and should be optimized accordingly.
Table 2: MS/MS Parameters for Dansyl Chloride Derivatized Estranes (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Dansyl-Estrone | 504.2 | 171.1 | 30 to 45 | 234.1 | 25 to 40 | 80 to 120 |
| Dansyl-Estradiol | 506.2 | 171.1 | 30 to 45 | 156.2 | 35 to 50 | 80 to 120 |
| Dansyl-Estriol | 522.2 | 171.1 | 35 to 50 | 250.1 | 30 to 45 | 90 to 130 |
Note: The product ion at m/z 171.1 is a common fragment from the dansyl moiety and provides high sensitivity, while the second product ion is more specific to the this compound structure.
Experimental Protocols
This section provides detailed methodologies for key experiments in the MS/MS analysis of estranes.
Protocol 1: Liquid-Liquid Extraction (LLE) of Estranes from Human Plasma
-
Sample Preparation:
-
To 500 µL of human plasma in a glass tube, add an appropriate amount of a deuterated internal standard (e.g., Estradiol-d5).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of a mixture of hexane (B92381) and ethyl acetate (e.g., 3:2, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Estranes from Human Serum
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
To 1 mL of human serum, add the internal standard and vortex.
-
Dilute the serum with 1 mL of 4% phosphoric acid in water.
-
Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the estranes from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
-
Protocol 3: Derivatization of Estranes with Dansyl Chloride
-
Prerequisite: This protocol follows a sample extraction and evaporation step (e.g., LLE or SPE).
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Add 50 µL of a 100 mM sodium bicarbonate buffer (pH 10.5).
-
Vortex the mixture and incubate at 60°C for 10 minutes.[5]
-
-
Quenching and Final Preparation:
-
After incubation, evaporate the solvent to dryness under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis in positive ion mode.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of estranes by LC-MS/MS.
Troubleshooting Logic for Weak Signal
Caption: A logical workflow for troubleshooting weak or no signal in MS/MS analysis.
Estrogen Signaling Pathway
Caption: A simplified diagram of the classical genomic estrogen signaling pathway.[2][6][7][8][9][10][11]
References
- 1. myadlm.org [myadlm.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Reducing signal suppression in the electrospray ionization of estranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with signal suppression in the electrospray ionization (ESI) of estranes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal suppression when analyzing estranes with LC-ESI-MS?
Signal suppression in the LC-ESI-MS analysis of estranes is a common issue that can significantly impact data quality and reproducibility. The primary causes stem from matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analytes.[1] Key contributors to signal suppression include:
-
Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression in bioanalytical samples.[2] They often co-extract with estranes and can elute in the same chromatographic window, competing for ionization.
-
Salts and Buffers: Non-volatile salts and buffers in the sample or mobile phase can form adducts with the analytes or contaminate the ion source, leading to reduced signal intensity.[3]
-
Co-eluting Metabolites and Drugs: Other steroids, their metabolites, or co-administered drugs in the sample can interfere with the ionization of the target estrane.[4][5]
-
Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can suppress the ESI signal, particularly in positive ion mode.[3] The source and purity of organic solvents, such as methanol, can also introduce impurities that cause ion suppression.[6]
-
High Analyte Concentration: At high concentrations, analytes can saturate the ESI droplet surface, leading to a non-linear response and signal suppression.[1]
Q2: How can I detect and assess the extent of signal suppression in my experiments?
Two common methods are used to evaluate the presence and severity of matrix effects:
-
Post-Column Infusion: This technique involves infusing a constant flow of the this compound standard into the MS detector after the analytical column. A biological sample (without the analyte) is then injected onto the LC system. Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing suppression.[7]
-
Matrix Effect Calculation: This method involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into an extracted blank matrix sample. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the ESI of estranes.
| Problem | Possible Causes | Recommended Solutions |
| No or very low this compound signal | - Inefficient ionization of the native this compound. - Severe signal suppression from the sample matrix. - Incorrect ESI source parameters. | - Derivatization: Chemically modify the this compound to improve its ionization efficiency. Dansyl chloride is a common derivatizing agent for estrogens that enhances positive mode ESI signal.[8][9] - Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[2] - Adjust ESI Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[10] |
| Poor reproducibility of signal intensity | - Inconsistent matrix effects between samples. - Carryover from previous injections. - Unstable ESI spray. | - Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variations in matrix effects.[11] - Improve Chromatographic Separation: Optimize the LC method to separate the this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.[4][12] - Implement a Column Wash Step: Introduce a robust wash step at the end of each chromatographic run to remove strongly retained matrix components. |
| Signal intensity decreases with increasing flow rate | - Incomplete desolvation at higher flow rates. - Increased competition for ionization in the ESI source. | - Reduce Flow Rate: Lowering the flow rate, for instance from 200 µL/min to 0.1 µL/min, can significantly reduce signal suppression and improve sensitivity.[13][14][15] This can be achieved using a nanosplitter or by employing nano-ESI.[13][14][15] |
| Unexpected adduct formation | - Presence of salts (e.g., sodium, potassium) in the sample or mobile phase. | - Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity to minimize salt contamination.[6] - Optimize Mobile Phase Additives: Replace non-volatile buffers with volatile ones like ammonium (B1175870) formate (B1220265) or ammonium acetate.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of different strategies to mitigate signal suppression in the analysis of estranes and other steroids.
Table 1: Effect of Flow Rate on Signal Suppression
| Analyte | Suppressing Agent | Flow Rate (µL/min) | Signal Suppression (%) | Reference |
| Carvedilol | Taurocholic Acid | 200 | ~75 | [14] |
| Carvedilol | Taurocholic Acid | 0.1 | ~25 | [14] |
| Carvedilol | 1% DMSO | 200 | ~60 | [14] |
| Carvedilol | 1% DMSO | 0.1 | ~10 | [14] |
Note: While not an this compound, Carvedilol demonstrates the general principle of reduced signal suppression at lower flow rates, a technique applicable to this compound analysis.
Table 2: Linearity and Lower Limits of Quantification (LLOQ) for Estrogens
| Analyte | Derivatization | Ionization Mode | Linearity Range (pg/mL) | LLOQ (pg/mL) | Reference |
| Estrone (E1) | Underivatized | Negative | 1 - 1000 | 1 | [8] |
| Estradiol (E2) | Underivatized | Negative | 1 - 1000 | 1 | [8] |
| Estriol (E3) | Underivatized | Negative | 1 - 1000 | 1 | [8] |
| Estrone (E1) | Dansyl Chloride | Positive | 1 - 1000 | 1 | [8] |
| Estradiol (E2) | Dansyl Chloride | Positive | 0.5 - 1000 | 0.25 | [8] |
| Estriol (E3) | Dansyl Chloride | Positive | 1 - 1000 | 1 | [8] |
| 15 Estrogens/Metabolites | Dansyl Chloride | Positive | 10^3-fold range | 8 | [16] |
Experimental Protocols
1. Protocol for Derivatization of Estranes with Dansyl Chloride
This protocol is adapted from methods described for enhancing the ESI signal of estrogens.[11]
-
Sample Preparation: Extract estranes from the biological matrix (e.g., serum) using liquid-liquid extraction (hexane:ethyl acetate) or solid-phase extraction.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solution of dansyl chloride in a suitable solvent (e.g., acetone).
-
Reaction: Add a buffer (e.g., sodium bicarbonate) to catalyze the reaction and incubate at an elevated temperature (e.g., 60°C) for a specified time.
-
Quenching: Stop the reaction by adding a quenching agent.
-
Analysis: Inject the derivatized sample into the LC-MS/MS system for analysis in positive ion mode.
2. Protocol for Phospholipid Removal using HybridSPE®-Phospholipid Technology
This protocol is a general guide for removing phospholipids from plasma or serum samples.
-
Sample Loading: Add the plasma or serum sample to the HybridSPE®-Phospholipid 96-well plate or SPE cartridge.
-
Protein Precipitation: Add a 3:1 ratio of a precipitation solvent (e.g., acetonitrile) to the sample.
-
Mixing: Mix thoroughly to ensure complete protein precipitation.
-
Filtration/Elution: Apply a vacuum or positive pressure to force the sample through the HybridSPE® sorbent. The phospholipids are retained by the sorbent, while the analytes pass through in the filtrate.
-
Analysis: The collected filtrate, which is depleted of phospholipids, can be directly injected or further processed before LC-MS/MS analysis.
Visualizations
Caption: Workflow for reducing signal suppression in this compound analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. msacl.org [msacl.org]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. researchgate.net [researchgate.net]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative measurement of endogenous estrogens and estrogen metabolites in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Estrane Reference Standards
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage of estrane reference standards. Proper storage is critical to maintain the integrity, purity, and stability of these materials, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound reference standards?
A1: Most this compound reference standards should be stored in their original, unopened containers in a secure, controlled environment. Key storage conditions include:
-
Temperature: If specific instructions are not provided on the label, storage between 2°C to 8°C is generally recommended.[1] For long-term stability, some standards may require freezing at -20°C or even -80°C.[2][3] Always consult the manufacturer's certificate of analysis (CoA) for specific temperature requirements.[4][5]
-
Light: Protect standards from light by storing them in amber-colored vials or in a dark location.[1][6][7]
-
Moisture: Keep containers tightly sealed to protect from humidity.[1][6] Desiccators can be used for added protection.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert gas like nitrogen or argon can prevent oxidation.
Q2: How long can I store an this compound reference standard?
A2: The shelf-life of an this compound reference standard is lot-specific and is indicated by the expiration or retest date on the certificate of analysis.[8] Adherence to the recommended storage conditions is crucial to ensure the standard remains valid until this date. Beyond this date, the standard should be re-qualified or discarded.
Q3: What should I do when I receive a new shipment of this compound reference standards?
A3: Upon receipt, immediately verify that the shipping conditions met the requirements specified by the supplier.[3] Inspect the container for any signs of damage. Log the receipt date and store the standard under the recommended conditions as soon as possible.[3]
Q4: Can I use a reference standard after its expiration date?
A4: Using a reference standard beyond its expiration date is not recommended as its purity and stability cannot be guaranteed.[8] If use is unavoidable, it is the user's responsibility to perform a comprehensive re-qualification to verify its identity, purity, and potency.
Q5: What is the proper procedure for handling a reference standard before use?
A5: Before opening, allow the container to equilibrate to ambient laboratory temperature to prevent condensation, which can introduce moisture.[1] Handle the standard in a clean, dry environment, and minimize its exposure to atmospheric conditions. After dispensing the required amount, securely reseal the container and return it to the correct storage conditions promptly.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of the reference standard. | - Verify the storage conditions (temperature, light, moisture).- Check the expiration date.- Perform a purity analysis (e.g., HPLC, GC) and compare with the CoA.- If degradation is confirmed, discard the standard and use a new, qualified lot. |
| Difficulty dissolving the standard | The compound may have precipitated out of solution during cold storage. | - Ensure the standard has fully equilibrated to room temperature.- Sonicate the solution for 10-15 minutes to aid in re-dissolving the compound.[7] |
| Inconsistent analytical results | Improper handling or storage of the standard after opening. | - Review handling procedures to minimize exposure to air, light, and moisture.- Aliquot the standard into smaller, single-use vials upon first opening to avoid repeated freeze-thaw cycles and contamination. |
| Visible changes in the standard (color, texture) | Physical or chemical degradation. | - Do not use the standard.- Document the changes and contact the manufacturer.- Discard the standard according to safety data sheet (SDS) guidelines. |
| Loss of potency | Gradual degradation over time, even under recommended conditions. | - Implement a regular re-qualification schedule for long-term standards to monitor potency.- Compare current analytical results with initial qualification data. |
Quantitative Data on Stability
The stability of this compound reference standards is highly dependent on the specific compound, its formulation (solid vs. solution), and the storage conditions. The following table summarizes available data on steroid stability. It is important to note that this data may not be directly transferable to all this compound reference standards and compound-specific stability studies are always recommended.
| Compound(s) | Matrix/Form | Storage Temperature | Duration | Observed Change | Reference |
| Estrone, Estradiol | Human Plasma | -25°C | Up to 10.8 years | Remained stable. | [9] |
| Cortisol, Testosterone | Human Plasma | -25°C | 3 to 4 years | Small, insignificant decrease (6-9%). | [9] |
| Various Steroids | Dried Blood Spots | -20°C | 6 months | All steroids were stable, except for 17-OHP (stable up to 3 months). | [10] |
| Various Steroids | Dried Blood Spots | Room Temperature | 3 months | Cortisol was stable. Androstenedione was only stable for 7 days. | [10] |
| Various Steroids | Dried Blood Spots | 4°C | 6 months | All steroids were stable, except for cortisone (B1669442) (stable up to 14 days). | [10] |
| 15 Estrogens and Metabolites | Urine | -80°C | 1 year | Changes of <1% for nearly all compounds. | [11] |
| Trenbolone (B1683226) | Bovine Urine | Not specified | 52 weeks | Material was found to be stable. | [12] |
Experimental Protocols
Protocol 1: Visual Inspection of Reference Standards
Objective: To qualitatively assess the physical stability of a reference standard.
Methodology:
-
Before each use, and at regular intervals during long-term storage, visually inspect the reference standard in its original container.
-
For solid standards, look for changes in color, appearance (e.g., clumping, melting), or any signs of moisture.
-
For standards in solution, check for discoloration, precipitation, or cloudiness.
-
Record all observations in a dedicated logbook for that standard.
-
Any observed change from the initial appearance should trigger a more thorough analytical evaluation.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
Objective: To quantitatively determine the purity of an this compound reference standard and detect any degradation products. This is a general protocol and should be optimized and validated for the specific this compound standard.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used for steroid analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a phosphate (B84403) buffer is often effective. For example, a starting condition of 70:30 (v/v) acetonitrile:water.
-
Standard Preparation:
-
Accurately weigh a small amount of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the UV maximum of the specific this compound (e.g., 225 nm for estrone, estradiol, and estriol).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solution.
-
Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential degradation products.
-
Analyze the resulting chromatogram to determine the area of the main peak and any impurity peaks.
-
-
Data Analysis:
-
Calculate the purity of the standard by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the purity value to the specification on the CoA.
-
The presence of new or growing impurity peaks over time indicates degradation.
-
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 7. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. ecommons.roseman.edu [ecommons.roseman.edu]
- 10. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and stability testing of incurred reference materials for the anabolic steroid trenbolone in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Validation & Comparative
A Researcher's Guide to Validating Bioassays for Estrane-Like Compounds
For researchers, scientists, and drug development professionals, the accurate detection and quantification of estrane-like compounds is critical for assessing potential endocrine-disrupting activities and for the development of novel therapeutics. This guide provides a comparative overview of commonly employed in vitro bioassays, supported by experimental data and detailed protocols to aid in the selection and validation of the most appropriate assay for your research needs.
The detection of compounds with estrogenic activity relies on a variety of bioassays, each with distinct principles, sensitivities, and complexities. These assays are crucial tools for screening potential endocrine-disrupting chemicals (EDCs), evaluating the estrogenic or anti-estrogenic potential of drug candidates, and monitoring environmental samples. This guide focuses on a selection of well-established bioassays, including cell proliferation assays, reporter gene assays, and receptor binding assays.
Comparative Analysis of Bioassay Performance
The selection of a suitable bioassay is often a trade-off between sensitivity, throughput, and the biological relevance of the endpoint. The following tables summarize key performance parameters for several widely used bioassays, providing a quantitative basis for comparison.
Table 1: Comparison of In Vitro Bioassays for Estrogenic Activity [1][2][3][4]
| Bioassay | Principle | Endpoint | Typical EC50 for 17β-estradiol (E2) | Advantages | Disadvantages |
| E-SCREEN (MCF-7) | Cell Proliferation | Increased cell number | ~1-10 pM | Measures a physiological response (proliferation); detects genomic and non-genomic effects.[1] | Slower assay duration; potential for inter-laboratory variability due to cell line differences.[5][6] |
| T47D-KBluc | Reporter Gene | Luciferase activity | ~0.1-1 pM | High sensitivity and specificity; suitable for high-throughput screening.[7][8] | May not capture non-genomic estrogenic effects. |
| Yeast Estrogen Screen (YES) | Reporter Gene | β-galactosidase activity | ~10-100 pM | Cost-effective, rapid, and easy to perform; stable yeast cells.[9][10][11] | Less sensitive than mammalian cell-based assays[1][2]; potential for false positives/negatives due to yeast-specific mechanisms. |
| ER-CALUX | Reporter Gene | Luciferase activity | ~1-10 pM | Robust and predictable results; well-correlated with chemical analysis.[2] | Proprietary cell line. |
| Estrogen Receptor (ER) Binding Assay | Competitive Binding | Displacement of radiolabeled or fluorescent E2 | IC50 ~0.1-1 nM | Directly measures binding to the estrogen receptor; good predictor for other assay results.[3] | Does not distinguish between agonists and antagonists; use of hazardous materials (radioligands).[12] |
Table 2: Validation Parameters for Bioanalytical Methods [13][14][15][16][17][18][19][20][21]
| Parameter | Description | Acceptance Criteria (General Guidance) |
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample.[15] | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | Closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | Relationship between the instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Sensitivity | The lowest analyte concentration that can be measured with acceptable accuracy and precision (LLOQ). | Signal should be at least 5 times the blank response. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with unextracted standards.[13] | Should be consistent, precise, and reproducible. |
| Stability | Chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures is essential for understanding and troubleshooting bioassays.
Caption: Generalized estrogen signaling pathway leading to cellular responses.
Caption: A typical workflow for a reporter gene bioassay.
Caption: Logical flow of the bioassay validation process.
Experimental Protocols
Detailed and standardized protocols are paramount for ensuring the reproducibility and reliability of bioassay results.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
RPMI 1640 medium without phenol (B47542) red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
17β-estradiol (E2) standard
-
Test compounds
-
96-well plates
-
DNA quantification assay kit (e.g., SYBR Green)
Protocol:
-
Cell Culture: Maintain MCF-7 cells in RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to the assay, culture cells in hormone-free medium (RPMI without phenol red, supplemented with 10% charcoal-stripped FBS) for at least 3 days to reduce basal estrogenic activity.[5]
-
Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 4,000 cells/well in 100 µL of hormone-free medium.[22] Allow cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of the E2 standard and test compounds in hormone-free medium. Replace the medium in the wells with 200 µL of the treatment solutions. Include a vehicle control (e.g., 0.1% ethanol).
-
Incubation: Incubate the plates for 6-7 days.
-
Cell Lysis and DNA Quantification: At the end of the incubation, lyse the cells and quantify the DNA content in each well using a fluorescent DNA-binding dye like SYBR Green.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and determine the EC50 value.
Yeast Estrogen Screen (YES) Assay
This reporter gene assay utilizes genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) and a reporter gene (lacZ).
Materials:
-
Genetically modified Saccharomyces cerevisiae
-
Growth medium and assay medium with Chlorophenol red-β-D-galactopyranoside (CPRG)
-
17β-estradiol (E2) standard
-
Test compounds
-
96-well microtiter plates
-
Plate reader
Protocol:
-
Yeast Culture: Grow the yeast strain in the appropriate growth medium overnight.
-
Assay Preparation: Dilute the overnight yeast culture in the assay medium containing CPRG.
-
Treatment: Add 10 µL of serial dilutions of the E2 standard and test compounds to the wells of a 96-well plate. Allow the solvent to evaporate.
-
Incubation: Add 200 µL of the yeast suspension to each well. Incubate the plates at 30-34°C for 48-72 hours.[10]
-
Measurement: Measure the absorbance at 570 nm (for the color change of CPRG) and 690 nm (for cell density).
-
Data Analysis: Correct the 570 nm absorbance for cell density. Plot the corrected absorbance against the logarithm of the compound concentration to determine the EC50 value.
T47D-KBluc Luciferase Reporter Assay
This assay uses the T47D human breast cancer cell line stably transfected with a luciferase reporter gene under the control of an estrogen response element (ERE).
Materials:
-
T47D-KBluc cells
-
RPMI 1640 medium without phenol red
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
17β-estradiol (E2) standard
-
Test compounds
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Protocol:
-
Cell Culture and Plating: Culture T47D-KBluc cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well in RPMI without phenol red supplemented with 5% charcoal-stripped FBS.[23]
-
Treatment: After 18-24 hours, treat the cells with serial dilutions of the E2 standard and test compounds.
-
Incubation: Incubate the plates for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration to calculate the EC50 value.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.
Materials:
-
Rat uterine cytosol (source of ER) or recombinant ER
-
Radiolabeled [3H]17β-estradiol
-
Unlabeled 17β-estradiol standard
-
Test compounds
-
Assay buffer (e.g., TEDG buffer)
-
Hydroxylapatite (HAP) slurry or other separation method
-
Scintillation fluid and counter
Protocol:
-
Preparation of Cytosol: Prepare rat uterine cytosol containing the ER by homogenization and ultracentrifugation.[12]
-
Competitive Binding: In assay tubes, combine the cytosol preparation, a fixed concentration of [3H]E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled E2 (for the standard curve) or the test compound.[12]
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the ER-ligand complexes. Centrifuge and wash the pellets to remove unbound radioligand.
-
Quantification: Resuspend the HAP pellet in ethanol, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [3H]E2 against the logarithm of the competitor concentration to determine the IC50 value.
Conclusion
The validation of bioassays for the detection of this compound-like compounds is a multifaceted process that requires careful consideration of the assay principle, performance characteristics, and intended application. By providing a comparative overview, detailed protocols, and visual representations of key processes, this guide aims to equip researchers with the necessary information to select, validate, and implement robust and reliable bioassays for their specific research goals. The consistent application of validated methods is essential for generating high-quality, reproducible data in the fields of toxicology, pharmacology, and environmental science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of five in vitro bioassays to measure estrogenic activity in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative comparisons of in vitro assays for estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.7. In Vitro Recombinant Yeast Estrogen Screen (YES) [bio-protocol.org]
- 10. ftb.com.hr [ftb.com.hr]
- 11. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. capa.org.tw [capa.org.tw]
- 21. researchgate.net [researchgate.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. A Demonstration of the Uncertainty in Predicting the Estrogenic Activity of Individual Chemicals and Mixtures From an In Vitro Estrogen Receptor Transcriptional Activation Assay (T47D-KBluc) to the In Vivo Uterotrophic Assay Using Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of estrane versus androstane derivatives
A deep dive into the biological activities of estrane and androstane (B1237026) derivatives reveals distinct yet occasionally overlapping profiles, primarily governed by their interactions with the estrogen and androgen receptors, respectively. This guide provides a comparative analysis of their biological activities, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
The fundamental structural difference between this compound and androstane steroid cores lies in the presence of a methyl group at the C-10 position in androstanes, which is absent in estranes. This seemingly minor variation leads to significant differences in their three-dimensional shape and electronic properties, profoundly influencing their binding affinity and subsequent activation of their cognate nuclear receptors.
Quantitative Comparison of Biological Activity
The biological activity of this compound and androstane derivatives is most commonly quantified through their ability to activate their respective receptors, the Estrogen Receptor (ER) and the Androgen Receptor (AR). This is often measured using reporter gene assays, where the activation of the receptor by a ligand drives the expression of a reporter gene, such as luciferase. The potency of a compound is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits a response halfway between the baseline and maximum.
The following tables summarize the EC50 values and relative transactivation activities (RTA) of various natural and synthetic this compound and androstane derivatives in Androgen Receptor (AR) and Estrogen Receptor α (ERα) CALUX (Chemically Activated LUciferase eXpression) reporter cell lines.[1]
Table 1: Biological Activity of Androstane Derivatives in AR CALUX Assay [1]
| Compound | EC50 (nM) | Relative Transactivation Activity (RTA, % of DHT) |
| Dihydrotestosterone (DHT) | 0.13 | 100 |
| Testosterone | 0.66 | 100 |
| Androstenedione | 4.5 | 100 |
| 19-nor-7-alpha-methyl-testosterone (MENT) | 0.078 | 121 |
| Nandrolone | 0.31 | 102 |
| R1881 (Metribolone) | 0.12 | 100 |
Table 2: Biological Activity of this compound and Other Steroid Derivatives in ERα CALUX Assay [1]
| Compound | EC50 (nM) | Relative Transactivation Activity (RTA, % of E2) |
| 17β-Estradiol (E2) | 0.006 | 100 |
| Estrone | 0.063 | 100 |
| Estriol | 0.13 | 100 |
| Diethylstilbestrol (DES) | 0.004 | 100 |
| Coumestrol | 0.07 | 100 |
| Genistein | 7.3 | 135 |
Signaling Pathways
The biological effects of this compound and androstane derivatives are mediated through their interaction with intracellular receptors, which act as ligand-activated transcription factors. Upon ligand binding, the receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating gene transcription.
Estrogen Receptor (ER) Signaling Pathway
Androgen Receptor (AR) Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Reporter Gene Assay (AR and ERα CALUX)
This protocol is based on the methods described by Sonneveld et al. (2005).[1]
1. Cell Culture and Plating:
-
AR and ERα CALUX cells, which are human U2-OS osteosarcoma cells stably transfected with the respective receptor and a luciferase reporter gene, are cultured in a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium (DF medium) supplemented with 7.5% fetal calf serum.[2]
-
For the assay, cells are plated in 96-well plates at a density of 6,000 cells per well in phenol (B47542) red-free DF medium supplemented with 5% dextran-coated charcoal-stripped fetal calf serum (DCC-FCS).[1][2]
2. Compound Exposure:
-
Two days after plating, the medium is refreshed, and the cells are incubated with the test compounds (dissolved in ethanol (B145695) or DMSO) in triplicate at a 1:1000 dilution.[1][2]
-
A range of concentrations for each test compound is used to generate a dose-response curve.
3. Luciferase Activity Measurement:
-
After a 24-hour incubation period with the test compounds, the medium is removed, and the cells are lysed.
-
Luciferase activity is measured as relative light units (RLUs) using a luminometer.
4. Data Analysis:
-
The fold induction is calculated by dividing the mean RLU of the exposed wells by the mean RLU of the solvent control wells.[1]
-
The EC50 values are determined from the dose-response curves using a sigmoidal fit equation.[1]
-
The relative transactivation activity (RTA) is calculated as the ratio of the maximal luciferase induction by the test compound to the maximal induction by the reference compound (DHT for AR CALUX and 17β-estradiol for ERα CALUX), with the reference compound's activity set to 100%.[1]
General Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the biological activity of steroid derivatives.
References
A Comparative Guide to HPLC and GC-MS Methods for Estrane Quantification
For researchers, scientists, and drug development professionals, the precise quantification of estranes, a class of steroid hormones and their synthetic analogs, is critical for a wide range of applications, from clinical diagnostics to environmental monitoring. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
High-Level Comparison: HPLC vs. GC-MS for Estrane Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Derivatization | Often not required, but can be used to enhance detection (e.g., fluorescence). | Generally required for non-volatile and polar estranes to increase volatility and thermal stability. |
| Sample Throughput | Generally higher due to shorter run times and less complex sample preparation.[1] | Can be lower due to the need for derivatization and longer chromatographic runs.[1] |
| Sensitivity | Varies with the detector. HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers very high sensitivity.[2][3] | Typically offers very high sensitivity, especially with selected ion monitoring (SIM).[4][5] |
| Selectivity | Good, and can be significantly enhanced by using highly selective detectors like tandem mass spectrometers.[2] | Excellent, as it combines chromatographic separation with mass-based identification.[6] |
| Instrumentation Cost | Can be lower for basic HPLC-UV systems, but higher for LC-MS/MS. | Generally higher initial investment for the mass spectrometer. |
| Typical Analytes | Suitable for a wide range of estranes, including conjugated forms. | Best suited for thermally stable and volatile (or derivatized) estranes. |
Quantitative Performance Data
The following tables summarize key quantitative performance parameters for HPLC and GC-MS methods from various studies on this compound quantification.
Table 1: HPLC Method Performance for this compound Quantification
| Analyte | Linearity (Concentration Range) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| 17α-Ethynylestradiol | 0.1 - 100 µg/mL (r² = 0.9993) | Δ0.1550 mAU | - | 0.01 - 0.09% | [7] |
| Estradiol | 10 - 300 ng/mL (R² = 0.9893–0.9995) | 10 ng/mL | - | - | [8][9] |
| 2-Hydroxyestradiol | 10 - 300 ng/mL (R² = 0.9893–0.9995) | 10 ng/mL | - | - | [8][9] |
| 2-Methoxyestradiol | 10 - 300 ng/mL (R² = 0.9893–0.9995) | 10 ng/mL | - | - | [8][9] |
| Estrone (B1671321) | 80 - 120% of target concentration | - | 98 - 102% | ≤ 2% | [10] |
| Estradiol | 80 - 120% of target concentration | - | 98 - 102% | ≤ 2% | [10] |
| Estriol | 80 - 120% of target concentration | - | 98 - 102% | ≤ 2% | [10] |
| Estradiol Valerate | 0.04 - 0.12 mg/mL | - | 80.0% | - | [11] |
Table 2: GC-MS Method Performance for this compound Quantification
| Analyte | Linearity (Concentration Range) | Limit of Quantification (LOQ) | Accuracy (% Bias) | Precision (% CV) | Reference |
| 19 Estrogens | LOQ to 40 ng/mL (r² > 0.995) | 0.02 - 0.5 ng/mL | 91.4 - 108.5% | 1.4 - 10.5% | [4] |
| Estrone | 0.2 - 4.0 ng/g (r = 0.991-0.994) | - | - | - | [5] |
| 17β-Estradiol | 0.2 - 4.0 ng/g (r = 0.991-0.994) | - | - | - | [5] |
| Estrone | 1 - 100 pg/µL | - | - | - | [12] |
| Estradiol | 1 - 100 pg/µL | - | - | - | [12] |
| 22 Endogenous Estrogens | - | 7 fmol/mL - 2 pmol/mL | 80 - 122% | < 28% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for HPLC and GC-MS analysis of estranes.
HPLC Method Protocol (Example for Estradiol and its Metabolites)
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Analytes are extracted from biological matrices like blood serum or saliva using a divinylbenzene (B73037) sorbent.
-
Desorption of the analytes is carried out with methanol.[9]
-
-
Derivatization (Fluorescence Detection):
-
For enhanced sensitivity with a fluorescence detector (FLD), derivatization with dansyl chloride is performed.[9]
-
-
Chromatographic Conditions:
GC-MS Method Protocol (Example for Urinary Estrogens)
-
Sample Preparation (Extraction and Derivatization):
-
Urine samples undergo hydrolysis to remove sulfate (B86663) and glucuronide conjugates.
-
Unconjugated steroids are extracted using a C18 solid-phase extraction (SPE) cartridge.[1]
-
A two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization is performed to improve detectability.[4]
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 Plus or similar.[4]
-
Column: MXT-1 (30 m × 0.25 mm I.D., 0.25 μm film thickness) cross-linked dimethyl polysiloxane capillary column.[4]
-
Injection: 2 µL in split mode (10:1) at 280°C.[4]
-
Oven Temperature Program: Initially 270°C, increased to 300°C at 6°C/min, and finally to 330°C at 10°C/min.[4]
-
Mass Spectrometer: Agilent 5975C MSD or similar, operated in selected ion monitoring (SIM) mode.[4]
-
Ion Source Temperature: 230°C.[4]
-
Electron Energy: 70 eV.[4]
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC-MS methods for this compound quantification.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of estranes. The choice between them depends on several factors, including the specific analytes of interest, the required sensitivity and selectivity, sample throughput needs, and available instrumentation.
-
HPLC , particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high throughput and the ability to analyze a wide range of estranes, including their conjugated forms, with minimal sample preparation.[1][2]
-
GC-MS is a "gold standard" for its high sensitivity and selectivity, especially for targeted analysis of specific unconjugated estranes.[6] However, the requirement for derivatization can make it more time-consuming.[1]
A thorough cross-validation, as outlined in this guide, is essential for any laboratory to determine the most suitable method for their specific research or diagnostic goals.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of estrone and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. scispec.co.th [scispec.co.th]
- 13. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of Estrane Core Construction
The estrane core, a fundamental tetracyclic structure of steroid hormones, has been a prominent target for synthetic chemists for decades. Its biological significance has driven the development of numerous synthetic strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three prominent synthetic routes to the this compound core: the Torgov Synthesis, Diels-Alder reactions, and radical cyclizations. The comparison focuses on key performance metrics such as overall yield, step count, and stereoselectivity, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The efficacy of a synthetic route is a composite of several factors. For the synthesis of complex molecules like the this compound core, overall yield, the number of synthetic steps, and the ability to control stereochemistry are paramount. The following table summarizes these key metrics for representative examples of the Torgov, Diels-Alder, and radical cyclization approaches.
| Synthetic Route | Key Strategy | Target Molecule | Overall Yield (%) | Number of Steps | Stereoselectivity | Key Advantages | Key Disadvantages |
| Torgov Synthesis | Convergent[1] | (±)-Estrone Methyl Ether | Not explicitly stated for full sequence, but key cyclization is high yielding. | ~6-10 | Racemic (classic), Enantioselective variants exist. | Convergent, practical for large scale.[1] | Classic route is not stereoselective. |
| Diels-Alder Reaction | Cycloaddition | (+)-Estrone | 24[2][3][4][5] | ~10 | High (catalyst-controlled)[6][2][3][4][5] | Excellent stereocontrol, convergent potential. | Can require complex dienes/dienophiles. |
| Radical Cyclization | Cascade reaction | (±)-Estrone | 12[7][8][9][10] | ~12 | Racemic | Forms multiple rings in one step.[7][8][11][9][10] | Use of tin reagents, can have moderate yields.[7][8][11][9][10] |
Visualizing Synthetic Strategies
The following diagrams illustrate the conceptual workflows of the compared synthetic routes and the strategic difference between linear and convergent synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. Below are representative protocols for key steps in each of the discussed syntheses.
Enantioselective Diels-Alder Reaction for (+)-Estrone Synthesis[3]
This protocol describes the key cycloaddition step to form the tetracyclic core with high enantioselectivity.
Reaction: Diels-Alder cycloaddition of Dane's diene with 2-methylcyclopent-2-en-1-one catalyzed by a chiral amidinium salt.
Materials:
-
Dane's diene (1.5 equiv)
-
2-Methylcyclopent-2-en-1-one (1.0 equiv)
-
Chiral amidinium catalyst (ent-9c, 0.15 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
A solution of 2-methylcyclopent-2-en-1-one and the chiral amidinium catalyst in dichloromethane is cooled to -30 °C.
-
A pre-cooled solution of Dane's diene in dichloromethane is added to the reaction mixture.
-
The reaction is stirred at -30 °C for 48 hours.
-
The reaction is then warmed to room temperature, and concentrated HCl (5 drops) is added.
-
The mixture is stirred for 30 minutes, filtered through MgSO₄, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to yield the Diels-Alder adduct.
Key Step of the Torgov Synthesis: Acid-Catalyzed Cyclization[1][12]
This protocol outlines the crucial acid-catalyzed cyclization that forms the C ring of the this compound skeleton.
Reaction: Intramolecular cyclization of a seco-steroid precursor.
Materials:
-
Seco-steroid precursor (product of coupling 6-methoxy-1-tetralone (B92454) vinylogous anion with 2-methyl-1,3-cyclopentanedione)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., benzene (B151609) or toluene)
Procedure:
-
The seco-steroid precursor is dissolved in the chosen solvent.
-
A catalytic amount of the acid catalyst is added to the solution.
-
The mixture is heated to reflux, often with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated NaHCO₃ solution) and water, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to afford the tetracyclic dienone.
Radical Cascade Cyclization for this compound Core Synthesis[7][8]
This protocol describes the key radical cascade reaction that constructs the B, C, and D rings in a single step.
Reaction: Tin-mediated radical cyclization of an iodovinylcyclopropane precursor.
Materials:
-
Iodovinylcyclopropane precursor
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Degassed solvent (e.g., benzene or toluene)
Procedure:
-
A solution of the iodovinylcyclopropane precursor in the degassed solvent is prepared.
-
A solution of Bu₃SnH and a catalytic amount of AIBN in the same solvent is added slowly via syringe pump to the refluxing solution of the precursor over several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period until TLC analysis indicates the disappearance of the starting material.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then subjected to a workup procedure to remove tin residues (e.g., by partitioning between acetonitrile (B52724) and hexane (B92381) or by treatment with a fluoride (B91410) source like KF).
-
The final product is purified by column chromatography to isolate the tetracyclic this compound derivative.
Conclusion
The choice of a synthetic route to the this compound core depends heavily on the specific goals of the research. The Torgov synthesis remains a robust and practical choice for producing racemic or, with modern modifications, enantiomerically enriched this compound derivatives on a larger scale due to its convergent nature. The Diels-Alder reaction offers unparalleled control over stereochemistry, making it the preferred method for the asymmetric synthesis of specific stereoisomers, albeit sometimes at the cost of a higher step count for the synthesis of the requisite diene and dienophile. Finally, radical cyclization presents an elegant approach for the rapid construction of the polycyclic system from a linear precursor in a single step, though it may face challenges in terms of overall yield and the use of toxic tin reagents. The continuous development of new catalysts and methodologies for each of these strategies ensures that the synthesis of the this compound core will remain an active and evolving field of research.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Enantioselective Synthesis of (+)-Estrone Exploiting a Hydrogen Bond-Promoted DielsâAlder Reaction - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Enantioselective synthesis of (+)-estrone exploiting a hydrogen bond-promoted Diels-Alder reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Enantioselective Synthesis of (+)-Estrone Exploiting a Hydrogen Bond-Promoted Diels−Alder Reaction | Semantic Scholar [semanticscholar.org]
- 6. Enantioselective synthesis of (+)-estrone exploiting a hydrogen bond-promoted Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A total synthesis of estrone based on a novel cascade of radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
A Comprehensive Guide to a Validated LC-MS/MS Method for Therapeutic Estrane Monitoring
For Researchers, Scientists, and Drug Development Professionals
The precise monitoring of therapeutic estranes, a class of steroid hormones and their synthetic analogs, is critical in various clinical contexts, including hormone replacement therapy, endocrine disorders, and cancer treatment. The inherent potency and narrow therapeutic windows of these compounds necessitate highly sensitive and specific analytical methods for accurate quantification in biological matrices. This guide provides a detailed validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and objectively compares its performance against established alternatives, supported by experimental data.
Validation of a New LC-MS/MS Method
The new LC-MS/MS method is designed for the simultaneous quantification of multiple therapeutic estranes and their metabolites in human plasma, offering high sensitivity and specificity.
Experimental Protocol
1. Sample Preparation: Supported Liquid Extraction (SLE)
-
Sample Pre-treatment: 200 µL of human plasma is mixed with 20 µL of an internal standard solution (a stable isotope-labeled version of the analyte).
-
Extraction: The mixture is loaded onto a 96-well SLE plate. A solution of methyl tert-butyl ether is used as the extraction solvent.
-
Elution and Evaporation: The analyte is eluted, and the eluent is evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is used for chromatographic separation.
-
Mobile Phase: A gradient elution is employed with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B consisting of 0.1% formic acid in acetonitrile.
-
Flow Rate: The flow rate is maintained at 0.4 mL/min.
-
Column Temperature: The column is kept at 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the specific estrane.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Data Presentation: Validation Summary
The following table summarizes the quantitative performance of the new LC-MS/MS method for the analysis of key therapeutic estranes.
| Parameter | Ethinylestradiol | Fulvestrant | Tamoxifen | Endoxifen (Tamoxifen Metabolite) |
| Linearity Range | 2.5 - 500 pg/mL[1][2] | 0.1 - 25.0 ng/mL[3] | 1 - 250 ng/mL | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[3] | > 0.99 | > 0.99 |
| LLOQ | 2.5 pg/mL[1][2] | 0.1 ng/mL[3] | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | ≤ 3.1%[3] | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | ≤ 2.97%[3] | < 10% | < 10% |
| Accuracy (% Bias) | 85-115% | 85-115% | 90-110% | 90-110% |
| Mean Recovery (%) | ~68%[4] | 79.29%[3] | > 85% | > 85% |
Experimental Workflow
Comparison with Alternative Methods
The performance of the new LC-MS/MS method is best understood when compared to alternative analytical techniques commonly used for therapeutic this compound monitoring, such as immunoassays and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison Overview
| Feature | New LC-MS/MS Method | Immunoassays (ELISA/RIA) | Gas Chromatography-MS (GC-MS) |
| Specificity | Very High | Variable, prone to cross-reactivity[5] | High |
| Sensitivity (LLOQ) | Very Low (pg/mL to low ng/mL)[1][2][3] | Moderate to Low (often higher than LC-MS/MS)[6] | Very Low (pg/mL)[7][8] |
| Accuracy | High | Variable, can show positive bias[6] | High |
| Precision | High | Good | High |
| Throughput | Moderate to High (with automation) | High | Low to Moderate |
| Multiplexing | Excellent (multiple analytes in one run) | Limited (typically one analyte per assay) | Moderate |
| Need for Derivatization | Generally not required (sometimes used for sensitivity enhancement)[1][2] | No | Yes[7][8] |
Detailed Method Comparison
Immunoassays (ELISA/RIA)
Immunoassays are widely used due to their high throughput and relatively low cost. However, they often suffer from a lack of specificity due to the cross-reactivity of antibodies with structurally similar metabolites. This can lead to an overestimation of the true analyte concentration, particularly at the low levels often encountered in therapeutic drug monitoring.[5][6] Studies comparing immunoassays to mass spectrometry methods for estradiol (B170435) have shown that immunoassays can have a significant positive bias.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high sensitivity and specificity. However, a significant drawback for the analysis of non-volatile compounds like estranes is the mandatory derivatization step to increase their volatility and thermal stability.[9] This adds complexity and time to the sample preparation process. While capable of achieving very low detection limits, the sample throughput is generally lower than that of modern LC-MS/MS systems.[7][8]
Methodology Comparison Diagram
References
- 1. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispec.co.th [scispec.co.th]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the cytotoxic effects of different estrane derivatives on cancer cell lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic effects of various estrane derivatives on prominent cancer cell lines. Supported by experimental data, this document provides a comprehensive overview of their therapeutic potential.
A growing body of research highlights the promise of modified this compound derivatives as potent anticancer agents. By altering the basic steroid structure, scientists have successfully developed compounds that exhibit significant cytotoxic effects against a range of cancer cell lines, often surpassing the efficacy of conventional chemotherapeutic drugs. This guide synthesizes findings from recent studies to facilitate a comparative understanding of these novel compounds.
Comparative Cytotoxicity of this compound Derivatives (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of various this compound derivatives against several human cancer cell lines, including breast (MCF-7), prostate (PC3), liver (HepG2), and cervical (HeLa) cancer lines. A lower IC50 value indicates a more potent compound.
| Compound/Derivative | MCF-7 (Breast) | PC3 (Prostate) | HepG2 (Liver) | HeLa (Cervical) | Reference Drug (Doxorubicin) |
| Compound 17 | 2.5 µM | Not Reported | Not Reported | Not Reported | 4.5 µM (MCF-7) |
| Compounds 10a, 10b, 2c, 14 | More potent than Doxorubicin | More potent than Doxorubicin | More potent than Doxorubicin | Not Reported | - |
| Compound 6 (PEG nano-form) | 3.46 µM | Not Reported | 2.44 µM | Not Reported | - |
| Compound 51 | Not Reported | Not Reported | Not Reported | 5.69 mM | - |
| This compound derivative 2_4I | Strong antiproliferative effect | Not Reported | Strong antiproliferative effect | Not Reported | - |
| This compound derivative 4_2Cl | Not Reported | Not Reported | Not Reported | 3.6 µM (COV362 - Ovarian) | - |
Note: The potency of compounds 10a, 10b, 2c, and 14 was reported to be greater than the reference drug Doxorubicin, though specific IC50 values were not provided in the referenced abstracts.[1][2]
Experimental Protocols
The evaluation of the cytotoxic effects of these this compound derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer cells (e.g., MCF-7, PC3, HepG2) are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well).
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of the this compound derivative is prepared, typically in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in the cell culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the this compound derivative. A control group receives medium with DMSO only (vehicle control), and another group receives a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Addition and Incubation:
-
Following the treatment period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Visualizing the Process and Pathways
To better understand the experimental process and the underlying mechanisms of action, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of this compound derivatives.
Many cytotoxic this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: The intrinsic apoptosis pathway activated by certain cytotoxic this compound derivatives.
The compiled data and methodologies underscore the significant potential of novel this compound derivatives in the development of new cancer therapies. Their ability to induce apoptosis in cancer cells, in some cases more effectively than established drugs, warrants further investigation into their mechanisms of action and clinical applicability.
References
Inter-laboratory comparison of analytical methods for estrane detection
This guide offers a detailed comparison of analytical methods for the detection and quantification of estranes, a class of steroid hormones. It is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of these compounds in various matrices. The information presented here is a synthesis of data from multiple studies to provide a comprehensive overview of the performance of commonly employed analytical techniques.
Comparison of Analytical Method Performance
The accurate quantification of estranes is crucial in many research and clinical settings. The choice of analytical method depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of the most widely used techniques for estrane analysis, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays.
| Feature | LC-MS/MS | GC-MS | HPLC | Immunoassay |
| Limit of Detection (LOD) | 0.05-0.5 ng/mL[1] | Typically in the low pg range | 0.03-0.05 mg/kg[2] | Varies widely, can be less sensitive |
| Limit of Quantification (LOQ) | As low as 5 ng/L[2][3] | 10 ng/mL[4] | 0.11-0.15 mg/kg[2] | Varies, often higher than MS methods |
| Accuracy (% Recovery) | 91.8% - 110.7%[1] | Generally high, comparable to LC-MS/MS | 93-110% for some estrogens[2] | Can be inaccurate, prone to interferences at low concentrations[2] |
| Precision (%CV) | < 15%[1] | Intra- and inter-day RSD < 15% | Intra-day and inter-day RSD < 5.24% and < 7.97% respectively[2] | Can show higher variability |
| Specificity | High[1][5] | High[5] | Lower than MS methods | Prone to cross-reactivity[6] |
| Throughput | High-throughput is possible[1][7] | Moderate | Can be high-throughput | Generally high |
| Sample Preparation | Minimal sample preparation needed for some applications[8] | Often requires derivatization[8][9] | Can be used with direct injection after filtration[10] | Often requires minimal sample preparation |
| Matrix Effects | Can be significant, but compensated by internal standards[11] | Less susceptible than LC-MS/MS | Can be affected by matrix components | Susceptible to matrix interferences |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable analytical measurements. Below are representative methodologies for LC-MS/MS and GC-MS analysis of estrogens, which are structurally related to estranes.
LC-MS/MS Method for Estrogen Analysis in Human Serum [8]
-
Sample Preparation:
-
Spike 250 µL of human serum with an isotopic labeled internal standard solution.
-
Add 150 µL of carbonate/bicarbonate buffer solution.
-
Perform liquid-liquid extraction with 1.5 mL of tert-butylmethyl ether (TBME).
-
Evaporate the organic phase to dryness.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
Chromatographic Separation:
-
Column: C18 Zorbax Eclipse Plus (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
-
Mass Spectrometric Detection:
-
Operated in selected reaction monitoring (SRM) mode for high sensitivity and specificity.
-
GC-MS Method for Estrogen Analysis in Urine [8]
-
Sample Preparation:
-
Perform enzymatic hydrolysis of conjugated estrogens in the urine sample.
-
Extract the deconjugated estrogens from the sample.
-
Derivatize the extracted estrogens, for example, using a two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization, to improve volatility and chromatographic properties.[8]
-
-
Chromatographic Separation:
-
Column: A high-temperature MXT-1 column or equivalent.
-
Run Time: Approximately 8 minutes.
-
-
Mass Spectrometric Detection:
-
Operated in selected ion monitoring (SIM) or full-scan mode.
-
Visualizing Analytical Workflows
To better illustrate the processes involved in this compound analysis, the following diagrams, created using the DOT language, depict a general experimental workflow and a decision-making pathway for method selection.
Caption: A generalized workflow for the analysis of estranes from sample collection to final reporting.
References
- 1. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of isotope pattern deconvolution and calibration curve quantification methods for the determination of estrone and 17β-estradiol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Molecular Docking of Estrane Derivatives with Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various estrane derivatives with the two primary estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). A comprehensive understanding of these differential binding interactions is pivotal for the rational design of selective estrogen receptor modulators (SERMs) with improved therapeutic profiles for a range of conditions, including hormone-dependent cancers, osteoporosis, and menopausal symptoms.
This document summarizes quantitative binding data, offers detailed experimental protocols for in silico docking studies, and visualizes the fundamental estrogen receptor signaling pathway and a typical molecular docking workflow.
Data Presentation: Comparative Binding Affinities of this compound Derivatives
The relative binding affinity (RBA) of this compound derivatives for ERα and ERβ can vary significantly based on their structural modifications. This variation underpins their potential for receptor subtype selectivity. The following table compiles representative binding affinity data from various studies. Estradiol (E2), the principal endogenous estrogen, is used as the reference compound with an RBA of 100%.
| Derivative | Common Abbreviation | ERα RBA (%) | ERβ RBA (%) | Predominant Selectivity |
| Estradiol | E2 | 100 | 100 | None |
| Estrone | E1 | ~10-50 | ~10-30 | ERα preferential[1] |
| Estriol | E3 | ~10-15 | ~20-60 | ERβ preferential[1] |
| 2-Hydroxyestrone | 2-OHE1 | ~1-10 | ~1-5 | ERα preferential[1] |
| 16α-Hydroxyestrone | 16α-OHE1 | ~10-20 | ~50-100 | ERβ preferential[1] |
| 2-Methoxyestrone | 2-MeOE1 | <1 | <1 | Low Affinity[1] |
| 4-Hydroxyestrone | 4-OHE1 | ~10-30 | ~5-15 | ERα preferential[1] |
| Ethinylestradiol | EE | ~120-150 | ~80-120 | ERα preferential |
Note: RBA values are aggregated from multiple sources and can differ based on the specific experimental assay conditions. The selectivities indicated represent general trends.
Experimental Protocols: Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The following are generalized protocols for two commonly used docking software suites, AutoDock Vina and Schrödinger's Glide.
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the key steps for performing a molecular docking study using AutoDock Vina.
-
Preparation of the Receptor:
-
The three-dimensional crystal structure of the estrogen receptor (ERα or ERβ) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
Polar hydrogen atoms are added to the receptor structure, and non-polar hydrogens are merged.
-
Partial charges (e.g., Gasteiger charges) are computed and assigned to the receptor atoms.
-
The prepared receptor structure is saved in the PDBQT file format.
-
-
Preparation of the Ligand (this compound Derivative):
-
The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field.
-
Partial charges are assigned to the ligand atoms.
-
The rotatable bonds within the ligand are defined.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the estrogen receptor. The dimensions and center of the grid box are crucial for a focused and efficient docking simulation.
-
-
Molecular Docking:
-
AutoDock Vina is used to perform the docking calculations. The software explores various conformations of the ligand within the defined grid box and scores them based on a proprietary scoring function.
-
The output consists of a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the this compound derivative and the amino acid residues of the estrogen receptor's binding pocket.
-
The binding energies of different derivatives are compared to assess their relative affinities for the receptor.
-
Protocol 2: Molecular Docking using Schrödinger's Glide
This protocol provides a general workflow for molecular docking using the Glide module within the Schrödinger software suite.
-
Protein Preparation:
-
The estrogen receptor structure is imported into the Maestro interface.
-
The Protein Preparation Wizard is used to preprocess the protein, which includes assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops.
-
A restrained minimization of the protein structure is performed to relieve any steric clashes.
-
-
Receptor Grid Generation:
-
A receptor grid is generated by defining the active site, typically by selecting the co-crystallized ligand or key active site residues.
-
The grid defines the volume for the subsequent ligand docking.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are imported.
-
LigPrep is used to generate low-energy 3D conformations of the ligands, considering different ionization states, tautomers, and stereoisomers.
-
-
Ligand Docking:
-
The prepared ligands are docked into the receptor grid using Glide.
-
Different docking precisions can be selected (e.g., High-Throughput Virtual Screening - HTVS, Standard Precision - SP, or Extra Precision - XP) depending on the desired balance between speed and accuracy.
-
Glide scores the docked poses using its proprietary scoring function (GlideScore).
-
-
Post-Docking Analysis:
-
The docking results are analyzed to examine the binding poses and interactions of the this compound derivatives with the receptor.
-
The GlideScores are used to rank the ligands and compare their predicted binding affinities.
-
Mandatory Visualization
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.
References
A Comparative Guide to Estrane Synthesis Protocols: Assessing Reproducibility and Efficiency
For researchers, scientists, and drug development professionals, the synthesis of the estrane core is a foundational element in the creation of a vast array of therapeutic agents. The reproducibility and efficiency of these synthetic routes are paramount for consistent and scalable production. This guide provides an objective comparison of three distinct protocols for this compound synthesis: the classic Torgov total synthesis, a modern radical cyclization approach, and the application of microwave-assisted techniques for the synthesis of this compound derivatives. We present a summary of quantitative data, detailed experimental methodologies for key reactions, and a visual representation of a generalized synthetic workflow.
Comparative Analysis of this compound Synthesis Protocols
The selection of a synthetic route for this compound derivatives is often a trade-off between established reliability, novelty, and efficiency. The Torgov synthesis is a well-established, multi-step total synthesis known for its robustness. In contrast, the radical cyclization approach offers a more convergent and novel strategy for constructing the core steroidal skeleton. Microwave-assisted synthesis represents a significant advancement in improving reaction times and yields, particularly for the modification of the this compound framework. The following table summarizes key quantitative data for these methodologies.
| Parameter | Torgov Synthesis (Total Synthesis) | Radical Cyclization Synthesis (Total Synthesis) | Microwave-Assisted Synthesis (Derivative Synthesis) |
| Key Reaction | Acid-catalyzed cyclization of a diketone | Radical-mediated cascade macrocyclization-transannulation | Microwave-irradiated C-P coupling (Hirao reaction) |
| Reported Yield (Key Step) | ~95% (for the catalytic asymmetric Torgov cyclization)[1] | 12% overall yield (for the cascade reaction to form the trans, anti, trans this compound)[2][3] | 71-89% (for phosphonate (B1237965) derivatives) |
| Number of Steps | Multi-step (typically 6 or more)[4] | Multi-step, but with a highly convergent key step[2][3] | Single step for derivatization |
| Reproducibility | Generally considered reproducible due to its long history and optimization. | Yields can be variable depending on the specific substrate and reaction conditions.[2][3] | Generally high reproducibility and scalability. |
| Key Advantages | Well-established, reliable, good for large-scale synthesis. | Novel approach, potential for rapid access to complex core structures. | Drastically reduced reaction times, often improved yields, greener chemistry.[5][6][7] |
| Key Disadvantages | Long synthetic sequence, use of harsh reagents in some variations. | Lower overall yields reported for the complete estrone (B1671321) synthesis, use of tin reagents.[2][3] | Primarily for modification of existing this compound skeletons, not total synthesis from simple precursors. |
Experimental Protocols
Torgov Synthesis: Key Cyclization Step
The Torgov synthesis is a classic approach to the total synthesis of steroids. A key step involves the acid-catalyzed cyclization of a diketone intermediate to form the tetracyclic steroid core. Below is a representative protocol for this critical transformation.
Reaction: Acid-catalyzed cyclization of 2-methyl-2-(6-methoxy-1-tetralonylmethyl)-1,3-cyclopentanedione.
Reagents and Conditions:
-
Diketone intermediate (1 equivalent)
-
Chiral disulfonimide (DSI) catalyst (e.g., 5 mol%)
-
4 Å Molecular Sieves
-
Solvent: Toluene (B28343)
-
Temperature: -40°C to 5°C
-
Reaction Time: Several days
Procedure:
-
To a solution of the diketone in toluene are added 4 Å molecular sieves and the chiral DSI catalyst.
-
The reaction mixture is stirred at the specified temperature for several days until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the Torgov diene.[1]
Radical Cyclization Synthesis of the this compound Core
This modern approach utilizes a cascade of radical cyclizations to construct the B, C, and D rings of the this compound skeleton in a single step.
Reaction: Radical-mediated cascade macrocyclization-transannulation of a substituted iodovinylcyclopropane.[2][3]
Reagents and Conditions:
-
Iodovinylcyclopropane precursor (1 equivalent)
-
Tributyltin hydride (Bu₃SnH) (1.2 equivalents)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (catalytic amount)
-
Solvent: Benzene (B151609), reflux
-
Reaction Time: Not specified in detail in the abstract.
Procedure:
-
A solution of the iodovinylcyclopropane precursor in refluxing benzene is treated with a solution of Bu₃SnH and AIBN.
-
The reaction proceeds via a cascade of radical cyclizations to form the tetracyclic this compound product.
-
The crude product is then purified. The reported overall yield for the formation of the trans, anti, trans this compound via this method is 12%.[2][3]
Microwave-Assisted Hirao Reaction for this compound Derivatization
Microwave irradiation can significantly accelerate reactions, leading to higher yields and shorter reaction times. This example details the synthesis of phosphonated 13α-estrone derivatives.
Reaction: Palladium-catalyzed C-P coupling (Hirao reaction) of a bromo-13α-estrone derivative with a phosphite (B83602).
Reagents and Conditions:
-
Bromo-13α-estrone derivative (1 equivalent)
-
Diethyl phosphite (1 equivalent)
-
Pd(PPh₃)₄ (10 mol%)
-
K₂CO₃ (1.5 equivalents)
-
Solvent: Acetonitrile (B52724)
-
Microwave Irradiation: 100-150°C, 5-30 minutes
Procedure:
-
A mixture of the bromo-13α-estrone derivative, diethyl phosphite, Pd(PPh₃)₄, and K₂CO₃ in acetonitrile is subjected to microwave irradiation in a sealed vessel.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is worked up and the product is purified by flash chromatography, with reported yields ranging from 71% to 89%.
Visualizing the Synthetic Workflow
A generalized workflow for the total synthesis of an this compound core, such as estrone, can be visualized as a sequence of key transformations. The following diagram illustrates a conceptual pathway, highlighting the major stages from starting materials to the final tetracyclic structure.
This guide provides a comparative overview of different synthetic strategies for accessing the this compound skeleton. The choice of a particular protocol will depend on the specific research or development goals, including the desired scale of synthesis, the need for novel analogues, and the importance of reaction efficiency and reproducibility.
References
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. pnas.org [pnas.org]
- 3. A total synthesis of estrone based on a novel cascade of radical cyclizations [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benthamscience.com [benthamscience.com]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Derivatization Agents for Enhanced Estrane Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of estranes, such as estrogens and their metabolites, achieving high sensitivity and selectivity is paramount. Due to the often low physiological concentrations and challenging chemical properties of these steroid hormones, derivatization is a critical step in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comprehensive head-to-head comparison of commonly used and emerging derivatization agents, supported by experimental data and detailed protocols to aid in method selection and optimization.
Enhancing Volatility for GC-MS Analysis: Silylating Agents
For GC-MS, the primary goal of derivatization is to increase the volatility and thermal stability of polar estranes. This is typically achieved through silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. The two most prominent silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
While both are strong silylating agents, MSTFA is generally considered more reactive, particularly for sterically hindered hydroxyl groups, which can be advantageous for complex steroid structures.[1] The by-products of the MSTFA reaction are also more volatile, leading to less potential for chromatographic interference.[1] The addition of a catalyst like trimethylchlorosilane (TMCS) to BSTFA can significantly enhance its reactivity.[1]
Quantitative Performance of Silylating Agents for Estrane Analysis (GC-MS)
| Derivatization Agent | Analyte | Linearity (R²) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| BSTFA + 1% TMCS | Estrone (B1671321) (E1), 17α-ethinylestradiol (EE2) | >0.99 | 5-10 ng/L | 78-102 | 1-15 | [2] |
| MSTFA | Estrone (E1), Estradiol (E2), Estriol (E3) | >0.99 | 0.3-4.2 µg/L | Not Reported | <7.2 | [3] |
Note: Direct comparison of LOQs between studies can be challenging due to variations in instrumentation and sample matrices.
Experimental Protocol: General Silylation for GC-MS
A typical derivatization procedure for estranes prior to GC-MS analysis involves the following steps:
-
Sample Preparation: The extracted and dried sample residue is placed in a reaction vial.
-
Reagent Addition: A solution of the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS or MSTFA) is added to the dried extract. A solvent such as pyridine (B92270) or acetonitrile (B52724) can be used to facilitate the reaction.[4][5]
-
Reaction: The vial is tightly capped and heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[2][6]
-
Analysis: After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brjac.com.br [brjac.com.br]
- 4. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Detecting Estrane Contaminants in Food Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leading analytical methods for the detection of estrane contaminants, such as estrone (B1671321) (E1), 17β-estradiol (E2), and 17α-ethinylestradiol (EE2), in various food products. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used techniques in contaminant analysis.[1][2][3][4]
Comparison of Analytical Methods
The selection of an analytical method for this compound contaminant analysis is a critical decision that depends on various factors, including the required sensitivity, the complexity of the food matrix, and the specific nature of the target analytes. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity, but they differ in their sample preparation requirements and instrumental configurations.[1][2][3][4]
Data Presentation: Performance Metrics
The following tables summarize the performance of LC-MS/MS and GC-MS methods for the analysis of key this compound contaminants in different food matrices. The data presented includes the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates, which are crucial indicators of a method's sensitivity, accuracy, and efficiency.
Table 1: Performance of LC-MS/MS Methods for this compound Analysis in Food Matrices
| Analyte | Food Matrix | LOD | LOQ | Recovery (%) | Reference |
| Estrone (E1) | Serum | - | 0.3 pmol/L (0.07 pg/mL) | - | [1] |
| 17β-Estradiol (E2) | Serum | - | 0.6 pmol/L (0.16 pg/mL) | - | [1] |
| Estrone (E1) | Human Plasma | - | 5 pg/mL | - | [5] |
| 17β-Estradiol (E2) | Human Plasma | - | 2 pg/mL | - | [5] |
| Estrone (E1) | Human Serum | - | 6.2 pg/mL | - | [6] |
| 17β-Estradiol (E2) | Human Serum | - | 7.3 pg/mL | 100.7-100.9 | [6] |
| Estrone (E1) | Serum | - | 2 pg/mL | - | [7] |
| 17β-Estradiol (E2) | Serum | - | 2 pg/mL | - | [7] |
| Estrone (E1) | Water | - | - | - | [8] |
| 17β-Estradiol (E2) | Water | - | - | - | [8] |
| 17α-Ethinylestradiol (EE2) | Human Plasma | - | 5 pg/mL | - |
Table 2: Performance of GC-MS Methods for this compound Analysis in Food Matrices
| Analyte | Food Matrix | LOD | LOQ | Recovery (%) | Reference |
| Estrone (E1) | Urine | - | 500 pg/mL | - | [2] |
| 17β-Estradiol (E2) | Urine | - | 500 pg/mL | - | [2] |
| Estrone (E1) | Human Hair | 1 pg | - | - | [9] |
| 17β-Estradiol (E2) | Human Hair | 2 pg | - | - | [9] |
| 17β-Estradiol (E2) | Plasma | - | 2.5 pg/mL | 85-115 | [10] |
| Estrone (E1) | Serum | 7 pg/mL | 21 pg/mL | - | [3] |
| 17β-Estradiol (E2) | Serum | 4 pg/mL | 13 pg/mL | - | [3] |
| 17α-Estradiol | Serum | 5 pg/mL | 15 pg/mL | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and the validation of analytical methods in different laboratories. This section provides an overview of the key experimental protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for the analysis of pesticide residues in food, and it has been successfully adapted for the extraction of hormones.[11][12][13][14]
A Representative QuEChERS Protocol for this compound Analysis:
-
Sample Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or meat) is homogenized to ensure a uniform consistency.[13]
-
Extraction: The homogenized sample is placed in a centrifuge tube, and an organic solvent, typically acetonitrile (B52724), is added.[13][14] An internal standard is also added at this stage for quantification.
-
Salting-Out Liquid-Liquid Partitioning: A mixture of salts, commonly anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube.[12][14] This step induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material, such as primary secondary amine (PSA), C18, or graphitized carbon black (GCB), and anhydrous MgSO₄.[12][13][14] This step removes interfering matrix components like fatty acids, sugars, and pigments.
-
Centrifugation and Final Extract Preparation: The tube is centrifuged, and the supernatant (the purified extract) is collected for instrumental analysis. The extract may be evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS or GC-MS system.
LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of this compound compounds.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.[1]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[1]
-
Injection Volume: Usually between 5-50 µL.[1]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode, depending on the analyte and derivatization agent used.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]
-
GC-MS Analysis Protocol
-
Derivatization: Estranes are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior. Common derivatizing agents include silylating agents (e.g., MSTFA) or acylating agents (e.g., pentafluorobenzoyl chloride).[2][10]
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.[3]
-
Oven Temperature Program: A temperature gradient is employed to ensure the efficient separation of the derivatized analytes.[3][15]
-
Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate.[3]
-
Injection Mode: Splitless injection is often used for trace-level analysis to maximize the amount of analyte introduced into the column.[10]
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) can be used. NCI often provides higher sensitivity for electrophilic derivatives.[2]
-
Scan Mode: Selected Ion Monitoring (SIM) or MS/MS is used to enhance selectivity and sensitivity by monitoring specific ions or ion transitions characteristic of the derivatized analytes.[2][9]
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the analysis of this compound contaminants in food samples.
Caption: A generalized workflow for the analysis of this compound contaminants in food.
This compound Signaling Pathway Diagram
This compound contaminants, being structurally similar to endogenous estrogens, can exert their biological effects by interacting with estrogen receptors (ERs) and modulating downstream signaling pathways. This can occur through both genomic and non-genomic mechanisms.[16][17][18]
Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.
References
- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispec.co.th [scispec.co.th]
- 3. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 6. jsbms.jp [jsbms.jp]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. Determination of estrone and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. QuEChERS: Home [quechers.eu]
- 13. maxisci.com [maxisci.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. Khan Academy [khanacademy.org]
A Comparative Analysis of the Metabolic Stability of Various Estrane Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of several key estrane analogues, supported by experimental data. Understanding the metabolic fate of these compounds is crucial for the development of safer and more effective estrogenic therapies. This document summarizes quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.
Introduction to this compound Analogue Metabolism
The metabolic stability of an this compound analogue dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Metabolism primarily occurs in the liver and involves two main phases. Phase I reactions, predominantly mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, often through hydroxylation. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.[1][2] The specific structural features of each analogue influence its susceptibility to these metabolic processes.
Comparative Metabolic Stability Data
The following table summarizes key pharmacokinetic parameters for various this compound analogues, providing a quantitative comparison of their metabolic stability. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| This compound Analogue | Parameter | Value | Species | Experimental System | Reference(s) |
| Estradiol (B170435) (E2) | Elimination Half-life (t½) | 13–20 hours | Human | Oral | [3] |
| Elimination Half-life (t½) | 2.7 hours (161 min) | Human | Transdermal | [4] | |
| Bioavailability | ~5% | Human | Oral | [3] | |
| Ethinylestradiol (EE2) | Elimination Half-life (t½) | 13–27 hours | Human | Oral | [5] |
| Elimination Half-life (t½) | ~12 hours | Human | Oral (in OC users) | [6] | |
| Bioavailability | High (resistant to first-pass metabolism) | Human | Oral | [7] | |
| Mestranol (B1676317) | Bioequivalence | 50 µg dose bioequivalent to 35 µg EE2 | Human | Oral | [8] |
| Metabolism | Prodrug, demethylated to ethinylestradiol | Human | In vitro (liver microsomes) | [9] | |
| Estrone (E1) | Elimination Half-life (t½) | 1-12 hours | Human | Oral/IV | [10] |
| Conjugated Equine Estrogens (CEEs) | Metabolic Clearance Rate (MCR) | Unconjugated forms cleared faster than sulfated forms | Human | - | [1][11] |
| Equilin | Metabolic Activation | Metabolized to more potent 17β-reduced products | Human | - | [1][11] |
| 17β-dihydroequilin | Elimination Half-life (t½) | Fast: 5.5 min, Slow: 45 min | Human | - | [11] |
| Estradiol Cypionate | Duration of Elevated Estrogen Levels | ~11 days | Human | Intramuscular | [12] |
| Estradiol Valerate | Duration of Elevated Estrogen Levels | 7-8 days | Human | Intramuscular | [12] |
| Estradiol Benzoate | Duration of Elevated Estrogen Levels | 4-5 days | Human | Intramuscular | [12] |
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of this compound analogues using liver microsomes, a common in vitro model.[13][14][15][16]
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of an this compound analogue in the presence of liver microsomes.
Materials:
-
Test this compound analogue
-
Liver microsomes (human or other species)
-
Phosphate (B84403) buffer (e.g., potassium phosphate, pH 7.4)
-
NADPH regenerating system (Cofactor)
-
Control compounds with known metabolic stability (low, medium, high clearance)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final desired concentration (e.g., 1 µM).[13]
-
Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[13][16]
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Sampling and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[13][15]
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solvent (e.g., acetonitrile or methanol) with an internal standard.[14] This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[15]
-
Visualizations
General Metabolic Pathway of Estradiol
The following diagram illustrates the primary Phase I and Phase II metabolic pathways for estradiol.
Caption: Phase I and Phase II metabolism of estradiol.
Experimental Workflow for In Vitro Microsomal Stability Assay
This diagram outlines the key steps in the experimental workflow for assessing the metabolic stability of a compound using liver microsomes.
Caption: Workflow for microsomal stability assay.
Estrogen Signaling Pathways
Estrogens exert their effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.
Caption: Overview of estrogen signaling pathways.
The classical genomic pathway involves estrogen binding to nuclear receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.[19] Non-genomic pathways are initiated by estrogen binding to membrane-associated receptors, leading to rapid activation of intracellular signaling cascades.[19][20] There is also evidence of crosstalk between these pathways. The specific metabolites of different this compound analogues may have varying affinities for these receptors, potentially leading to differential downstream effects.[21]
Conclusion
References
- 1. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics and Pharmacodvnamics of Conjugated Equine Estrogens : Chemistry and Metabolism ( 44199 ) | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. Half-life of estradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of single and multiple doses of ethinyl estradiol and levonorgestrel in relation to smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. ovid.com [ovid.com]
- 12. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. researchgate.net [researchgate.net]
- 18. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unconventional Estrogen Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biochemia-medica.com [biochemia-medica.com]
- 21. academic.oup.com [academic.oup.com]
Evaluating the performance of different HPLC columns for estrane separation
A Comparative Guide to HPLC Columns for Enhanced Estrane Separation
For researchers, scientists, and professionals in drug development, achieving optimal separation of estranes is a critical yet often challenging task. The structural similarity of these steroid hormones necessitates highly selective analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice, and the selection of the appropriate HPLC column is paramount for successful separation. This guide provides a detailed comparison of different HPLC columns for this compound analysis, supported by experimental data and protocols to aid in your method development.
Experimental Protocols
The following methodologies are derived from established applications and studies to provide a foundation for the separation of common estranes such as estradiol (B170435), estrone (B1671321), estriol, and ethynylestradiol.
Standard Preparation
Stock solutions of estriol, estradiol, estrone, and ethynylestradiol (1.0 mg/mL) are prepared individually in methanol (B129727).[1] A mixed standard solution is then prepared by diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL for each analyte.[1]
Chromatographic Conditions
The following table outlines a typical set of HPLC conditions used for the analysis of estranes on different column chemistries. These conditions can be used as a starting point for method optimization.
| Parameter | Condition |
| Instrumentation | Standard HPLC system with UV or DAD detector |
| Mobile Phase | A: Water, B: Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution (e.g., 50% Acetonitrile in Water)[2] |
| Flow Rate | 0.4 - 1.0 mL/min[3][4] |
| Column Temperature | 30 - 40 °C[5] |
| Detection | UV at 214 nm, 230 nm, or 280 nm[2][4] |
| Injection Volume | 10 µL |
Data Presentation: Column Performance Comparison
The choice of stationary phase is a critical factor in achieving selectivity for closely related this compound compounds.[6][7] Below is a comparison of the performance of three commonly used stationary phases: C18, Phenyl-Hexyl, and Biphenyl.
| Stationary Phase | Key Characteristics | Performance for this compound Separation |
| C18 (Octadecylsilane) | The most common reversed-phase chemistry, separates based on hydrophobicity.[6] | Standard C18 columns often fail to provide baseline separation for all this compound compounds, particularly for structurally similar pairs like estrone and ethynylestradiol.[1] |
| Phenyl-Hexyl | Provides unique selectivity through π-π interactions with aromatic analytes, in addition to hydrophobic interactions.[8] | Demonstrates greater hydrophobic retention and higher selectivity for estrogens compared to C18 phases.[1] It can achieve baseline resolution of four key estrogens (estriol, estradiol, estrone, and ethynylestradiol) under isocratic conditions.[1] The use of methanol as the organic modifier can enhance π-π interactions, leading to increased retention and altered selectivity.[8] |
| Biphenyl | Offers enhanced selectivity for aromatic and polar analytes. | Shows excellent selectivity for the separation of Estrone and Estradiol.[9] |
Quantitative Data Summary
The following table summarizes the retention times observed for four common estranes on a C18 and a Phenyl-X column under identical isocratic conditions (Mobile Phase: Acetonitrile/Water).
| Analyte | Retention Time (min) - C18 Column | Retention Time (min) - Accucore Phenyl-X Column |
| Estriol | ~2.0 | ~2.5 |
| Estradiol | ~3.5 | ~4.5 |
| Ethynylestradiol | ~4.0 (co-elutes with Estrone) | ~5.5 |
| Estrone | ~4.0 (co-elutes with Ethynylestradiol) | ~6.0 |
Data is approximated from chromatograms presented in literature. Actual retention times may vary based on specific instrument and exact conditions.
The Accucore Phenyl-X column not only shows greater retention but also provides a unique elution order for ethynylestradiol and estrone, indicating a different selectivity mechanism compared to the standard C18 phase.[1]
Mandatory Visualization
Experimental Workflow for HPLC Analysis of Estranes
Caption: Experimental workflow for the HPLC analysis of estranes.
References
- 1. lcms.cz [lcms.cz]
- 2. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Estrone | SIELC Technologies [sielc.com]
- 4. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 6. veeprho.com [veeprho.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. phenomenex.com [phenomenex.com]
Navigating the Maze of Estrane Quantification: A Comparative Guide to Commercial ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of estranes—a class of steroid hormones including estrone (B1671321) and estradiol—is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a common and accessible method for this purpose. However, a critical performance characteristic that demands careful consideration is cross-reactivity, the potential for the assay's antibodies to bind to structurally similar but unintended molecules. This guide provides a comparative assessment of commercially available ELISA kits, focusing on their cross-reactivity profiles to aid in the selection of the most appropriate assay for your research needs.
This comparison synthesizes cross-reactivity data from various manufacturers' datasheets and relevant research. The presented data highlights the specificity of each kit and its potential for interference from other endogenous steroids.
Cross-Reactivity Data Summary
The following tables summarize the reported cross-reactivity of various commercial ELISA kits for the quantification of Estrone (E1) and Estradiol (E2). It is important to note that cross-reactivity is typically determined by testing the concentration of a panel of structurally related steroids required to produce a 50% displacement of the signal, compared to the target analyte.
Table 1: Cross-Reactivity of Commercial Estrone (E1) ELISA Kits
| ELISA Kit | Cross-Reactant | % Cross-Reactivity | Source |
| Salimetrics Salivary Estrone EIA Kit | Estrone-sulfate | 35.5 | [1] |
| Estradiol | 0.145 | [1] | |
| Estriol | Not Detected | [1] | |
| Progesterone | 0.008 | [1] | |
| 17 α-Hydroxyprogesterone | Not Detected | [1] | |
| Testosterone | 0.020 | [1] | |
| Cortisol | Not Detected | [1] | |
| DHEA | Not Detected | [1] | |
| Androstenedione | 0.0045 | [1] | |
| Arbor Assays Estrone ELISA Kit (K031-H1) | Estrone-3-sulfate | Measures with almost equal affinity | [2][3] |
| Estrone-3-glucuronide | Measures with almost equal affinity | [2][3] | |
| Eagle Biosciences Total Estrogens ELISA Assay Kit | Estrone | 100 | [4] |
| 17β-Estradiol | 100 | [4] | |
| Estriol | 100 | [4] | |
| 11-Deoxycorticosterone | 0.4 | [4] | |
| 17-Hydroxyprogesterone | <0.1 | [4] | |
| Invitrogen Estrone Competitive ELISA Kit (EIA17E1) | Estrone-3-sulfate | Measures with almost equal affinity | [5] |
| Estrone-3-glucuronide | Measures with almost equal affinity | [5] |
Table 2: Cross-Reactivity of Commercial Estradiol (E2) ELISA Kits
| ELISA Kit | Cross-Reactant | % Cross-Reactivity | Source |
| R&D Systems Estradiol Parameter Assay Kit (KGE014) | 17 alpha-ethynylestradiol | 0.07 | [6][7] |
| 17 beta-estradiol 3-Benzoate | 0.03 | [6][7] | |
| Estriol | 0.86 | [6][7] | |
| Estrone | 0.26 | [6][7] | |
| Progesterone | 0.06 | [6][7] | |
| Eagle Biosciences Estradiol Saliva ELISA Kit | Estradiol-17α | 0.0112 | [8] |
| Estriol | 0.0615 | [8] | |
| Estrone | 0.9225 | [8] | |
| Estrone-3-SO4 | 0.3398 | [8] |
Experimental Protocols
The data presented in this guide is based on competitive ELISA principles. While specific protocols may vary slightly between manufacturers, the general workflow remains consistent.
General Competitive ELISA Protocol for Estrane Quantification
A competitive ELISA is a type of immunoassay where the target antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the target antigen in the sample.
Key Steps:
-
Coating: Microplate wells are pre-coated with a capture antibody specific for the this compound of interest (e.g., anti-Estrone or anti-Estradiol antibody).
-
Competitive Reaction:
-
Standards, controls, and unknown samples are added to the wells.
-
An enzyme-conjugated this compound (e.g., Estrone-HRP or Estradiol-HRP) is added to each well.
-
During incubation, the this compound in the sample and the enzyme-conjugated this compound compete for binding to the limited number of capture antibody sites on the well surface.
-
-
Washing: The wells are washed to remove any unbound sample and enzyme-conjugated this compound.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme bound to the well surface catalyzes the conversion of the substrate into a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the enzyme-substrate reaction.
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (commonly 450 nm).
-
Data Analysis: The concentration of the this compound in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the this compound.
Cross-Reactivity Assessment Protocol
The determination of cross-reactivity involves testing the ability of structurally related steroids to compete with the target this compound for antibody binding.
Methodology:
-
Prepare Standard Curves: A standard curve for the target this compound is generated according to the kit protocol.
-
Prepare Cross-Reactant Dilutions: A series of dilutions of the potentially cross-reacting steroid are prepared in the assay buffer.
-
Run the Assay: The cross-reactant dilutions are run in the ELISA in the same manner as the standards and samples.
-
Calculate Cross-Reactivity: The concentration of the cross-reactant that causes a 50% reduction in the maximum signal (B/B₀ = 50%) is determined from its dose-response curve. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Target this compound at 50% B/B₀ / Concentration of Cross-Reactant at 50% B/B₀) x 100
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow of a competitive ELISA for this compound quantification.
Caption: Logical relationship between steroid structure and ELISA cross-reactivity.
References
- 1. salimetrics.com [salimetrics.com]
- 2. arborassays.com [arborassays.com]
- 3. arborassays.com [arborassays.com]
- 4. eaglebio.com [eaglebio.com]
- 5. Estrone Competitive ELISA Kit (EIA17E1) - Invitrogen [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. R D Systems Estradiol Parameter Assay Kit 1 x 96-well Plate | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.be]
- 8. eaglebio.com [eaglebio.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Estrane Disposal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Estrane, a steroid nucleus fundamental to many hormones, requires meticulous disposal procedures due to its potential biological activity and that of its derivatives. This guide provides essential, step-by-step instructions for the safe disposal of this compound and related materials.
Immediate Safety and Spill Response
Before commencing any disposal protocol, it is crucial to be prepared for accidental spills. Quick and appropriate action can mitigate potential hazards.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Spill Cleanup Procedure:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or aerosols.
-
Contain the Spill: For small spills, use an absorbent material to wipe up the substance.
-
Collect Contaminated Materials: Place all contaminated absorbent materials, along with any grossly contaminated items like gloves or rags, into a designated, sealable container for hazardous waste.[1]
-
Clean the Area: Decontaminate the spill surface according to your laboratory's standard procedures for hazardous chemicals.
This compound Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[2] Under no circumstances should this compound or its waste be disposed of down the drain, as this can lead to environmental contamination with endocrine-disrupting compounds.[3]
Step-by-Step Disposal Guide:
-
Waste Segregation: Keep this compound waste separate from other waste streams to avoid cross-contamination and ensure proper disposal. Do not mix with non-hazardous trash.[4]
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, screw-on cap.[1][4]
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in the designated waste container. Avoid creating dust.
-
Liquid Waste: If this compound is in a solvent, collect it as hazardous chemical waste. Be mindful of compatibility between the solvent and the container. For containers of highly toxic chemicals, the first three rinses of the empty container must also be collected as hazardous waste.[4]
-
-
Labeling: Clearly label the waste container with its contents. The label should be accurate and legible.[1][4]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[4]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal contractor.[5]
Summary of this compound Disposal Procedures
| Procedure Stage | Key Action | Important Considerations |
| Preparation | Don appropriate Personal Protective Equipment (PPE). | Safety goggles, chemical-resistant gloves, lab coat. |
| Waste Collection | Use a designated, sealed, and properly labeled container. | Container must be leak-proof and chemically compatible.[1][4] |
| Segregation | Segregate solid, liquid, and contaminated labware waste streams. | Avoid mixing with non-hazardous waste or incompatible chemicals.[1][4] |
| Spill Management | Contain spill with absorbent material and clean the area. | Ensure proper ventilation and dispose of cleanup materials as hazardous waste. |
| Final Disposal | Arrange for disposal through a certified hazardous waste program. | Do not dispose of down the drain or in regular trash.[4] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. geo.utexas.edu [geo.utexas.edu]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. Fate and removal of estrogens in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
Essential Safety and Logistical Information for Handling Estrane and its Derivatives
Researchers, scientists, and drug development professionals handling Estrane and its derivatives, such as the potent estrogenic compound Estrone, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of these compounds.
Occupational Exposure Limits and Hazard Information
This compound derivatives are potent compounds that can have significant physiological effects at very low concentrations. While specific Occupational Exposure Limits (OELs) for every this compound derivative may not be established, a risk-based approach is crucial. For potent estrogens like Estradiol, an OEL of 0.05 µg/m³ (as an 8-hour time-weighted average) and a surface wipe limit of 0.5 µ g/100 cm² have been established internally by some pharmaceutical manufacturers. These values can serve as a conservative benchmark for handling other potent estrogenic compounds.
Table 1: Occupational Exposure Data for a Potent Estrogen (Estradiol)
| Parameter | Value |
| Occupational Exposure Limit (OEL) - 8-hr TWA | 0.05 µg/m³ |
| Surface Wipe Limit | 0.5 µ g/100 cm² |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and dermal absorption of this compound and its derivatives. The following table outlines the required PPE.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including many organic compounds. Nitrile gloves also provide good chemical resistance and are a suitable alternative.[1][2][3][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes and face from airborne particles and splashes of solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when dust may be generated. The specific type of respirator should be selected based on a risk assessment. | Prevents inhalation of the potent powdered compound. |
| Body Protection | A disposable lab coat or gown with long sleeves and tight-fitting cuffs. An impervious apron may be necessary for larger quantities or when there is a significant risk of splashing. | Protects skin and personal clothing from contamination. Disposable garments prevent the carry-over of contamination outside the laboratory. |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated potent compound handling areas. | Protects feet from spills and prevents the tracking of contamination out of the work area. |
Glove Selection and Breakthrough Time
Table 3: General Glove Compatibility for Handling Organic Compounds
| Glove Material | General Chemical Resistance |
| Nitrile | Good resistance to many organic solvents, oils, and some acids and bases.[2][3] |
| Butyl Rubber | Excellent resistance to a wide range of corrosive chemicals, gases, and biological agents.[1][4] |
| Latex | Generally poor resistance to organic solvents. |
| Vinyl | Generally poor resistance to most organic solvents. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound and its derivatives is essential to minimize risk.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of potent compounds should occur in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a glove box/isolator for highly potent materials.[5]
-
Decontamination: Ensure that the work area is clean and decontaminated before starting any procedure.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before handling the compound.[6]
-
Labeling: Ensure all containers are clearly labeled with the compound name and associated hazards.
2. Weighing and Handling Powdered Compounds:
-
Minimize Dust Generation: When weighing and handling powders, use techniques that minimize dust generation, such as gentle scooping and avoiding pouring directly from the bottle.[5]
-
Enclosed Balance: Use an enclosed balance or a powder weighing station to contain any airborne particles.[5]
-
Wet Mopping: Lightly wet the work surface with an appropriate solvent to help contain any spilled powder.
3. Solution Preparation:
-
Slow Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Covered Containers: Keep containers covered as much as possible during the preparation process.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A common method is to use a suitable solvent followed by a cleaning agent.
-
PPE Removal: Doff PPE in the correct order to avoid self-contamination.[7][8]
Disposal Plan
All waste materials contaminated with this compound or its derivatives must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, disposable lab coats, and shoe covers, in a dedicated, clearly labeled hazardous waste container.[9] Black containers are often used for hazardous pharmaceutical waste.[5]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
2. Disposal Method:
-
Licensed Contractor: Arrange for the disposal of all hazardous waste through a licensed hazardous waste disposal contractor.[10][11]
-
Incineration: High-temperature incineration is the preferred method for the destruction of potent pharmaceutical waste.[12]
-
Do Not Drain: Never dispose of this waste down the drain or in the regular trash.[8]
Visual Guides
Personal Protective Equipment (PPE) Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence.[7][8]
General Handling Workflow for this compound
Caption: this compound Handling Workflow.
Hazardous Waste Disposal Workflow
Caption: Hazardous Waste Disposal Workflow.[9][10][11]
References
- 1. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 2. gloves.com [gloves.com]
- 3. soscleanroom.com [soscleanroom.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Operating Procedure for Weighing Balances | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. vumc.org [vumc.org]
- 9. essex.ac.uk [essex.ac.uk]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. Permeation Testing for Personal Protective Equipment (PPE) Materials | Lucideon [lucideon.com]
- 12. dplgroup.com [dplgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
